molecular formula C15H16N2O B581647 4-(2-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1345471-30-8

4-(2-Aminophenyl)-N,N-dimethylbenzamide

Cat. No.: B581647
CAS No.: 1345471-30-8
M. Wt: 240.306
InChI Key: YROKUIIRNXTBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminophenyl)-N,N-dimethylbenzamide ( 1345471-30-8) is a synthetic organic compound with a molecular formula of C 15 H 16 N 2 O and a molecular weight of 240.30 g/mol . This biphenyl-derived small molecule, also known as 2'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide, features both benzamide and aminophenyl functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery research . Structurally related benzamide and aminophenyl compounds have demonstrated significant research utility. Compounds with similar frameworks, such as 4-amino-N-(2'-aminophenyl)benzamide, have been investigated for their preferential antitumor activity in slowly proliferating cancers, suggesting the potential of this chemical class in oncology research . The presence of the 2-aminophenyl moiety is also of note in synthetic chemistry, as this functional group is a leading reactant in the one-pot synthesis of benzoxazole derivatives, which are important heterocyclic compounds in material science and pharmaceutical development . Researchers exploring the synthesis of novel 2-aminothiazole derivatives for antitumor applications may also find this compound relevant, as benzamide groups are frequently incorporated into such pharmacologically active scaffolds . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, and it is recommended to store the compound refrigerated at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKUIIRNXTBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718359
Record name 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-30-8
Record name 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl derivative with a chemical structure that suggests its potential utility in medicinal chemistry and materials science. The molecule incorporates a flexible biphenyl core, a key structural motif in many biologically active compounds, along with a dimethylbenzamide group and a primary amine. These functional groups are anticipated to govern its physicochemical properties, which in turn dictate its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals to effectively design experiments, predict its pharmacokinetic profile, and develop new applications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimentally-derived data for this specific molecule, this guide integrates theoretical predictions with established experimental methodologies for its characterization, drawing upon data from structurally analogous compounds.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

  • IUPAC Name: this compound[1]

  • Synonyms: 2'-amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide[2]

  • CAS Number: 1345471-30-8[1][2]

  • Molecular Formula: C₁₅H₁₆N₂O[1][2]

  • Molecular Weight: 240.30 g/mol [1][2]

The molecular structure, depicted below, reveals a biphenyl scaffold where one phenyl ring is substituted with an N,N-dimethylcarboxamide group at the 4-position, and the other phenyl ring is substituted with an amino group at the 2-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that most of the quantitative data are computed predictions due to the scarcity of published experimental values for this specific molecule.

PropertyValue/PredictionData TypeSource & Notes
Molecular Weight 240.30 g/mol Calculated[1][2]
Appearance White to off-white solidPredictedBased on general knowledge of similar aromatic amides.
Melting Point Not availableExperimentalData for the analogous N,N-dimethylbenzamide is 43-45 °C.[3][4] The introduction of the aminophenyl group is expected to increase the melting point due to potential for intermolecular hydrogen bonding.
Boiling Point Not availableExperimentalFor N,N-dimethylbenzamide, the boiling point is 132-133 °C at 15 mmHg.[3][5] Significant decomposition at atmospheric pressure is likely for the target molecule.
Solubility Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.PredictedThe hydrophobic biphenyl core suggests low aqueous solubility, while the polar amide and amine groups would enhance solubility in polar organic solvents.[6][7]
pKa Not availableExperimentalThe primary aromatic amine is expected to have a pKa around 4-5, typical for anilines. The amide is generally considered neutral.[8]
LogP (XLogP3) ~2.3ComputedThis value suggests moderate lipophilicity.[9]
Hydrogen Bond Donors 1 (from the -NH₂ group)Computed[9]
Hydrogen Bond Acceptors 2 (from the C=O and -N(CH₃)₂ groups)Computed[9]
Rotatable Bond Count 2Computed[9]

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, the determination of these properties must follow validated experimental protocols. The following sections detail the standard methodologies applicable to the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[11]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.[12]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[13]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Analysis Analysis A Add excess solid to solvent B Seal and agitate at constant temperature A->B C Allow to equilibrate (24-48h) B->C D Separate solid and liquid phases C->D E Quantify concentration in supernatant (UV-Vis/HPLC) D->E

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the primary amine is of particular interest as it will determine the extent of ionization at physiological pH. Potentiometric titration is a highly accurate method for pKa determination.[14][15][16]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.[16]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine groups are protonated (the half-equivalence point).

pKa_Determination start Dissolve known concentration of sample titrate Titrate with standard acid, monitoring pH start->titrate plot Plot pH vs. volume of titrant titrate->plot determine Determine pKa from half-equivalence point plot->determine

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP) Measurement

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is a classical and reliable technique for its determination.[1][2][17]

Protocol: Shake-Flask Method for LogP Determination

  • Solvent System: A biphasic system of n-octanol and water (or a buffer of a specific pH for LogD measurement) is prepared and mutually saturated.[18]

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly to allow the compound to partition between them until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the two distinct phenyl rings, the N-methyl protons, and the amine protons. The ¹³C NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching vibration of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.[19][20][21][22][23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[9][24][25][26][27]

Conclusion

This compound is a molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its key physicochemical properties, integrating predicted data with established, rigorous experimental methodologies for their determination. For researchers and drug development professionals, the protocols and data presented herein serve as a foundational resource for further investigation and application of this promising chemical entity. The systematic characterization of these properties is a critical step in unlocking the full potential of this compound in future scientific endeavors.

References

  • Pharmaffiliates. This compound. [Link]

  • PubChem. This compound. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Raevsky, O. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • protocols.io. LogP / LogD shake-flask method. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • University of Calgary. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • University of North Carolina at Pembroke. Experiment 1 - Melting Points. [Link]

  • Studylib. Melting Point Determination Lab Protocol. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Aminobenzamide (HMDB0033947). [Link]

  • The Journal of Chemical Physics. Infrared spectroscopy of biphenyl under hydrostatic pressure. [Link]

  • ResearchGate. FIR absorption spectrum of biphenyl and comparison with theoretical.... [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ChemSynthesis. N,N-dimethylbenzamide. [Link]

  • ResearchGate. IR spectra of the biphenyl. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

  • PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • LookChem. 3-(4-Aminophenyl)-N,N-dimethylbenzamide. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • PubMed Central. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

  • Wiley Online Library. Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. [Link]

  • ResearchGate. GC-MS of N,N-dimethylbenzamide (7).. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzamide Scaffold

The benzamide moiety, a deceptively simple chemical scaffold consisting of a benzene ring attached to an amide group, represents a cornerstone in modern medicinal chemistry. Its prevalence in over a quarter of top-selling pharmaceuticals is a testament to its remarkable versatility and ability to form crucial hydrogen bonds with biological targets.[1] This inherent capacity for molecular recognition has spurred extensive research into novel benzamide derivatives, revealing a broad spectrum of pharmacological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, positioning benzamide derivatives as a fertile ground for the development of next-generation therapeutics.[1] This guide provides an in-depth exploration of the diverse biological activities of these compounds, elucidating their mechanisms of action and presenting the experimental workflows used to validate their therapeutic potential.

I. Anticancer Activity: Targeting the Machinery of Malignancy

Novel benzamide derivatives have emerged as potent anticancer agents, exhibiting multifaceted mechanisms of action that strike at the heart of tumor progression.

A. Mechanism of Action: Disrupting Cellular Proliferation and Survival

1. Inhibition of Tubulin Polymerization: A key strategy employed by several N-benzylbenzamide derivatives is the disruption of microtubule dynamics. By binding to the colchicine binding site on tubulin, these compounds inhibit its polymerization, leading to cell cycle arrest and subsequent apoptosis.[2] One notable derivative, compound 20b , has demonstrated significant antiproliferative activities with IC50 values in the nanomolar range across various cancer cell lines.[2]

2. Hedgehog Signaling Pathway Antagonism: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[3] Compound 10f , for instance, has shown potency equivalent to or greater than the clinically used drug GDC-0449, even in resistant medulloblastoma cell lines.[3]

3. Induction of Oxidative Stress-Mediated Apoptosis: Some benzamide derivatives exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS) within cancer cells.[4] This surge in ROS leads to the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. Western blot analyses have confirmed the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with these compounds.[4]

4. Inhibition of Tyrosine Kinases: Certain 4-(arylaminomethyl)benzamide derivatives have been designed as potent inhibitors of various receptor tyrosine kinases (RTKs), including EGFR, HER-2, and PDGFR.[5] The analogues 11 and 13 , for example, have shown remarkable inhibitory activity against EGFR at nanomolar concentrations.[5]

5. Histone Deacetylase (HDAC) Inhibition: A series of novel benzamide derivatives have been designed and synthesized as HDAC inhibitors, which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6]

B. Experimental Workflow: Assessing Anticancer Efficacy

The evaluation of the anticancer properties of novel benzamide derivatives involves a hierarchical series of in vitro assays.

1. Cytotoxicity Screening (MTT Assay): This initial colorimetric assay is a fundamental tool for assessing the ability of a compound to inhibit cell proliferation.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the benzamide derivative for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

2. Cell Cycle Analysis (Flow Cytometry): This technique is employed to determine the effect of the compound on the progression of the cell cycle.

  • Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cancer cells with the benzamide derivative for a defined period.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with PI.

    • Analyze the stained cells using a flow cytometer.

3. Apoptosis Assay (Annexin V/PI Staining): This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells, which have lost membrane integrity.

  • Protocol:

    • Treat cells with the benzamide derivative.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Diagram: Anticancer Mechanisms of Benzamide Derivatives

cluster_mechanisms Anticancer Mechanisms cluster_outcomes Cellular Outcomes cluster_assays Validation Assays bzd Benzamide Derivatives tubulin Tubulin Polymerization Inhibition bzd->tubulin hedgehog Hedgehog Signaling Antagonism bzd->hedgehog ros ROS Induction bzd->ros tyrosine Tyrosine Kinase Inhibition bzd->tyrosine cell_cycle Cell Cycle Arrest tubulin->cell_cycle proliferation Decreased Proliferation hedgehog->proliferation apoptosis Apoptosis ros->apoptosis tyrosine->proliferation cell_cycle->apoptosis flow Flow Cytometry cell_cycle->flow apoptosis->flow western Western Blot apoptosis->western mtt MTT Assay proliferation->mtt

Caption: Key anticancer mechanisms of benzamide derivatives and their cellular outcomes.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzamide derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[1][7]

A. Mechanism of Action: Targeting Microbial Viability

The precise mechanisms by which benzamide derivatives exert their antimicrobial effects are still under investigation, but they are known to disrupt essential cellular processes in bacteria and fungi. Some derivatives have been shown to interfere with microbial growth and replication.[7][8]

B. Experimental Workflow: Quantifying Antimicrobial Potency

1. Disc Diffusion Assay: This is a qualitative method used to screen for antimicrobial activity.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism.

    • Spread the inoculum evenly over the surface of an agar plate.

    • Impregnate sterile filter paper discs with a known concentration of the benzamide derivative.

    • Place the discs on the surface of the agar plate.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition.

2. Minimum Inhibitory Concentration (MIC) Determination: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The test is performed using a serial dilution of the antimicrobial agent in a liquid growth medium. Each dilution is inoculated with a standardized number of microorganisms and incubated. The MIC is the lowest concentration of the agent at which there is no visible turbidity.

  • Protocol:

    • Perform a serial dilution of the benzamide derivative in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plate under suitable conditions.

    • Determine the MIC by visual inspection for turbidity.

Table: Antimicrobial Activity of Selected Benzamide Derivatives

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a B. subtilis256.25[1]
5a E. coli313.12[1]
6b E. coli243.12[1]
6c B. subtilis246.25[1]

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Benzamide derivatives have shown promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory cascade.[9][10]

A. Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory effects of certain benzamides are attributed to their ability to inhibit the transcription factor NF-κB.[9] NF-κB is a central regulator of the inflammatory response, and its inhibition leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[9]

Diagram: Anti-inflammatory Workflow

cluster_workflow Anti-inflammatory Activity Assessment start Induce Inflammation (e.g., with LPS) treat Treat with Benzamide Derivative start->treat measure_tnf Measure TNFα Levels (ELISA) treat->measure_tnf nfkb_activity Assess NF-κB Activity (Reporter Assay) treat->nfkb_activity outcome Determine Anti-inflammatory Efficacy measure_tnf->outcome nfkb_activity->outcome

Caption: Experimental workflow for evaluating the anti-inflammatory effects of benzamide derivatives.

B. Experimental Workflow: Assessing Anti-inflammatory Effects

1. Measurement of TNFα Production (ELISA):

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of TNFα in cell culture supernatants or biological fluids.

  • Protocol:

    • Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

    • Treat the cells with the benzamide derivative.

    • Collect the cell culture supernatant.

    • Perform a sandwich ELISA using a capture antibody specific for TNFα, a detection antibody conjugated to an enzyme, and a substrate that produces a measurable color change.

    • Quantify the TNFα concentration by measuring the absorbance and comparing it to a standard curve.

IV. Neuroprotective Effects: Shielding the Nervous System

Benzamide derivatives are also being explored for their potential to treat neurodegenerative diseases and ischemic stroke.[11][12]

A. Mechanism of Action: Preventing Neuronal Damage

1. Inhibition of Kv2.1 Potassium Channels: Some novel benzamide derivatives act as highly potent and selective inhibitors of the Kv2.1 potassium channel.[11] This channel is involved in regulating neuronal excitability and apoptosis, and its inhibition can prevent cell death in the context of ischemic stroke.[11]

2. Disruption of PSD95-nNOS Protein-Protein Interaction: Aberrant activation of N-methyl-d-aspartate receptors (NMDAR) and the subsequent activation of neuronal nitric oxide synthase (nNOS) contribute to neuronal damage in stroke. Certain benzyloxy benzamide derivatives have been designed to disrupt the interaction between postsynaptic density protein 95 (PSD95) and nNOS, thereby offering a neuroprotective effect without the side effects of direct NMDAR antagonism.[12]

B. Experimental Workflow: Evaluating Neuroprotection

1. In Vitro Neuroprotection Assay:

  • Principle: Primary cortical neurons are subjected to an excitotoxic insult, such as exposure to NMDA, to induce cell death. The ability of the benzamide derivative to protect the neurons from this damage is then assessed.

  • Protocol:

    • Culture primary rat cortical neurons.

    • Treat the neurons with the benzamide derivative.

    • Expose the neurons to NMDA to induce excitotoxicity.

    • Assess cell viability using an appropriate method, such as the MTT assay or lactate dehydrogenase (LDH) assay.

V. Synthesis of Novel Benzamide Derivatives

The synthesis of novel benzamide derivatives typically involves standard amidation reactions. A common route is the reaction of a substituted benzoic acid with a substituted amine in the presence of a coupling agent. Alternatively, the benzoic acid can be converted to a more reactive acyl chloride, which then reacts with the amine.[1][13]

Diagram: General Synthesis of Benzamide Derivatives

cluster_synthesis General Synthesis benzoic_acid Substituted Benzoic Acid coupling Coupling Agent benzoic_acid->coupling amine Substituted Amine amine->coupling benzamide Novel Benzamide Derivative coupling->benzamide

Caption: A simplified schematic for the synthesis of novel benzamide derivatives.

Conclusion and Future Perspectives

The diverse biological activities of novel benzamide derivatives underscore their immense therapeutic potential. From combating cancer and infectious diseases to mitigating inflammation and protecting the nervous system, these compounds offer a versatile platform for drug discovery. Future research will likely focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as exploring novel delivery systems to improve their pharmacokinetic profiles. The continued exploration of the benzamide scaffold promises to yield a new generation of targeted therapies for a wide range of human diseases.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed.
  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. (n.d.).
  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (n.d.). PubMed.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv
  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide deriv
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed.
  • Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. (2025).
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (n.d.). PMC - NIH.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.
  • Anticancer activity of new compounds using benzimidazole as a scaffold. (n.d.). PubMed.
  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed.
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - PubMed Central.
  • Synthesis, characterization and antimicrobial activity evaluation of new agents from benzamides class. (2025).
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Synthesis and anticancer activity of novel water soluble benzimidazole carbam
  • Benzamide derivatives as anti-inflammatory compounds and uses thereof. (n.d.).
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central.
  • Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences.
  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022). PubMed.
  • Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety. (2025).
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH.
  • Anti-inflammatory hybrids of secondary amines and amide-sulfamide deriv

Sources

in vitro evaluation of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Foreword: Charting a Course for a Novel Benzamide Derivative

To the researchers, scientists, and drug development professionals at the forefront of oncology research, this document serves as a comprehensive technical guide for the initial in vitro evaluation of the novel compound, this compound. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including highly potent Poly (ADP-ribose) polymerase (PARP) inhibitors. Given this precedent, a systematic and mechanistically driven approach is paramount to unlocking the therapeutic potential of this new chemical entity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, phased investigational workflow. We will begin with broad, high-throughput screening to establish baseline bioactivity and progress through increasingly specific assays to elucidate the mechanism of action. Each protocol is presented not merely as a series of steps, but as a self-validating system, with embedded rationale explaining the causality behind key experimental choices. Our objective is to build a robust data package that not only characterizes this compound but also provides a clear, evidence-based rationale for its continued development.

Phase 1: Foundational Bioactivity Screening - The Cytotoxicity Profile

Expertise & Rationale: Before dedicating resources to complex mechanistic studies, we must answer the most fundamental question: Does this compound exhibit cytotoxic or cytostatic activity against cancer cells? A quantitative assessment of cell viability is the essential first step. For this, we employ a tetrazolium salt-based colorimetric assay. While the classic MTT assay is well-established, its reliance on an additional solubilization step for the formazan product introduces potential variability and is less amenable to high-throughput screening.[1][2] Therefore, we will utilize the XTT assay, which produces a water-soluble formazan, streamlining the workflow and improving reproducibility.[1][2][3]

Experimental Protocol 1: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well microplate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for a standard exposure time (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (a common ratio is 50:1, XTT reagent to electron-coupling reagent).

  • Reagent Addition & Incubation: Add 50 µL of the activated XTT solution to each well, including controls.[1] Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light. The incubation time should be optimized based on cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm.[1] A reference wavelength of 630-690 nm should also be used to subtract non-specific background absorbance.[1]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation: Cytotoxicity Summary
Cell LineHistologyIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma[Insert Value]
A549Lung Carcinoma[Insert Value]
HCT116Colorectal Carcinoma[Insert Value]
[Add others][Add others][Insert Value]
Visualization: Cytotoxicity Screening Workflow

G cluster_workflow Phase 1: Cytotoxicity Workflow start Seed Cells in 96-Well Plate treat Treat with Serial Dilutions of Compound (72h) start->treat add_xtt Add Activated XTT Reagent treat->add_xtt incubate Incubate (2-4h) add_xtt->incubate read Read Absorbance (450nm & 690nm) incubate->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: A streamlined workflow for determining compound IC50 using the XTT assay.

Phase 2: Mechanistic Elucidation at the Cellular Level

Expertise & Rationale: An IC50 value confirms bioactivity but reveals nothing about the mechanism of cell death or growth inhibition. Phase 2 aims to dissect the cellular response. We will investigate three cardinal pillars of anti-cancer drug action: induction of apoptosis, disruption of the cell cycle, and initiation of the DNA Damage Response (DDR). These assays are performed in parallel to build a cohesive, multi-faceted understanding of the compound's effects.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

Expertise & Rationale: Apoptosis, or programmed cell death, is a primary mechanism for eliminating damaged cells and a desired outcome for many cancer therapies. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify early-stage apoptotic cells.[5] We combine this with Propidium Iodide (PI), a fluorescent DNA intercalator that is excluded by cells with intact membranes. PI can therefore identify late-stage apoptotic or necrotic cells that have lost membrane integrity. This dual-staining approach, analyzed by flow cytometry, provides a robust method to quantify different cell populations.[5][6]

Experimental Protocol 2: Annexin V/PI Flow Cytometry

Methodology:

  • Cell Culture & Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations corresponding to 1x and 2x its predetermined IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize, and combine with the supernatant containing floating cells. This step is critical to ensure all cell populations are analyzed.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization: Principle of Annexin V & PI Staining

G cluster_cells Cell Populations cluster_stains Staining Outcome live Live Cell Intact Membrane PS on Inner Leaflet live_stain Annexin V: Negative PI: Negative live->live_stain early Early Apoptotic Cell Intact Membrane PS on Outer Leaflet early_stain Annexin V: Positive PI: Negative early->early_stain late Late Apoptotic/Necrotic Cell Compromised Membrane PS on Outer Leaflet late_stain Annexin V: Positive PI: Positive late->late_stain

Caption: Distinguishing cell fates using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis

Expertise & Rationale: Many cytotoxic agents function by inducing damage that leads to the activation of cell cycle checkpoints, causing cells to arrest in specific phases (G1, S, or G2/M) before undergoing apoptosis.[7] Analyzing the distribution of cells throughout the cell cycle provides critical insight into the compound's mechanism. The most common method involves staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells.[8][9] The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases via flow cytometry.[9][10]

Experimental Protocol 3: Cell Cycle Analysis by PI Staining

Methodology:

  • Cell Culture & Treatment: Seed cells and treat with the compound at 1x and 2x IC50 concentrations for 24 hours, alongside a vehicle control.

  • Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence emission. Use software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Value][Value][Value]
Compound (1x IC50)[Value][Value][Value]
Compound (2x IC50)[Value][Value][Value]
Investigation of the DNA Damage Response (DDR)

Expertise & Rationale: Given that many benzamide-based drugs, particularly PARP inhibitors, function by exploiting DNA repair pathways, assessing the compound's ability to induce DNA damage is a logical and critical step.[11] Western blotting is the gold-standard technique for measuring changes in the expression and post-translational modification of key proteins involved in the DDR. We will probe for two key markers:

  • γH2AX (phosphorylated H2AX at Ser139): This is a rapid and sensitive indicator of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[12]

  • Cleaved PARP: PARP-1 is a key enzyme in DNA repair. During apoptosis, it is cleaved by caspases, rendering it inactive. The appearance of cleaved PARP is a hallmark of apoptosis and links the DNA damage response to the execution of cell death.

Experimental Protocol 4: Western Blotting for DDR Markers

Methodology:

  • Protein Lysate Preparation: Treat cells with the compound (1x and 2x IC50) for a relevant time course (e.g., 6, 12, and 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14]

    • Incubate the membrane overnight at 4°C with primary antibodies against γH2AX and cleaved PARP. Also, probe for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[14] Quantify band intensities using densitometry software.

Visualization: Simplified DNA Damage Response Pathway

G compound 4-(2-Aminophenyl)-N,N- dimethylbenzamide dsb DNA Double-Strand Breaks (DSBs) compound->dsb Induces h2ax Phosphorylation of H2AX (γH2AX) dsb->h2ax Triggers caspase Caspase Activation h2ax->caspase Activates DDR Signaling Leading to parp PARP Cleavage caspase->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized pathway from compound-induced DNA damage to apoptosis.

Phase 3: Hypothesis-Driven Target Identification - PARP Inhibition

Expertise & Rationale: If the results from Phase 2 indicate robust induction of γH2AX and apoptosis, it strongly suggests the compound interferes with DNA repair. The structural similarity of the benzamide core to known PARP inhibitors makes PARP a prime candidate for a direct molecular target.[15] PARP inhibitors function by trapping the PARP enzyme on DNA at sites of single-strand breaks, which then leads to the formation of lethal double-strand breaks during replication, a concept known as synthetic lethality in cancers with deficient DNA repair pathways (e.g., BRCA mutations).[11] To test this hypothesis, we will use a direct, cell-free enzymatic assay.

Experimental Protocol 5: In Vitro Chemiluminescent PARP Assay

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated poly(ADP-ribose) (pADPr) onto histone proteins coated on a microplate.

Methodology:

  • Plate Coating: Use a 96-well strip plate pre-coated with histone proteins.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

  • Enzymatic Reaction: Add a reaction cocktail containing recombinant PARP1 enzyme and biotinylated NAD+ to each well to initiate the reaction. Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP (Horseradish Peroxidase), which will bind to the biotinylated pADPr incorporated onto the histones.[16]

    • After another wash step, add a chemiluminescent HRP substrate.[16]

  • Data Acquisition: Immediately measure the luminescent signal using a microplate reader. The signal intensity is directly proportional to PARP activity.

  • Data Analysis: Calculate the percent inhibition of PARP activity for each compound concentration relative to the vehicle control. Determine the IC50 for PARP inhibition by plotting percent inhibition against the log of compound concentration.

Data Presentation: PARP Inhibition
CompoundTargetIC50 (nM)
This compoundPARP1[Insert Value]
Olaparib (Control)PARP1[Insert Value]

Conclusion and Forward Strategy

This technical guide outlines a systematic, three-phased approach to the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to hypothesis-driven target identification, this workflow is designed to generate a comprehensive and decision-enabling dataset.

  • If the compound is cytotoxic and induces apoptosis, cell cycle arrest, and DDR markers, and directly inhibits PARP, it warrants further investigation as a potential PARP inhibitor. Next steps would include PARP trapping assays and evaluation in a panel of cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations) to confirm a synthetic lethal mechanism.

  • If the compound is cytotoxic but does not inhibit PARP, the data from the apoptosis and cell cycle assays will be crucial in guiding alternative hypothesis-driven studies, such as screening against other kinase panels or investigating interference with other cellular processes.

The strength of this strategy lies in its iterative and logical design, ensuring that each experimental phase builds upon the last to create a scientifically sound profile of a novel compound, paving the way for its potential journey into preclinical and clinical development.

References

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-11.
  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Wang, H. (2025). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Authorea.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

  • BMG Labtech. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Grellet, E., et al. (2022).
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

  • Redwood, A. B., et al. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology, 1411, 263-79.
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5.
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Zandarashvili, L., et al. (2020).
  • Chimirri, A., et al. (1997). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

Sources

Introduction: The N-Phenylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanisms of Action of N-Phenylbenzamide Compounds

The N-phenylbenzamide core is a remarkably versatile scaffold in modern drug discovery. Characterized by a central amide linkage connecting two aryl rings, this structural motif serves as a rigid planar backbone, enabling precise orientation of various substituents to engage with biological targets. This inherent conformational rigidity, combined with the potential for diverse chemical modifications on either phenyl ring, has established N-phenylbenzamides as "privileged structures." They are capable of interacting with a wide array of protein targets, including enzymes and receptors, leading to their development as potent therapeutic agents for conditions ranging from cancer and metabolic disorders to infectious diseases.

This guide provides a detailed exploration of the primary mechanisms through which N-phenylbenzamide compounds exert their biological effects. We will delve into their roles as inhibitors of key enzyme families, supported by field-proven experimental workflows for mechanism-of-action studies, providing researchers and drug development professionals with a comprehensive understanding of this important chemical class.

Part I: Core Mechanisms of Action

Chapter 1: Sirtuin/Histone Deacetylase (HDAC) Inhibition

One of the most significant activities of N-phenylbenzamide derivatives is the potent and often selective inhibition of sirtuins, a class of NAD+-dependent histone deacetylases (HDACs). Sirtuins play crucial roles in regulating cellular metabolism, DNA repair, and inflammation, making them attractive therapeutic targets.

Mechanism of Inhibition: N-phenylbenzamide-based inhibitors, such as the well-characterized compound EX-527 (Selisistat), function as highly selective inhibitors of SIRT1. Mechanistic studies have revealed that these compounds do not compete with the acetylated peptide substrate. Instead, they exhibit a non-competitive or uncompetitive mode of inhibition with respect to the essential cofactor NAD+. The inhibitor is believed to bind to a pocket adjacent to the NAD+ binding site, which becomes available after the substrate has bound and the initial catalytic step (ADP-ribose formation) has occurred. This binding event prevents the subsequent deacetylation step, effectively halting the enzyme's catalytic cycle. This specific mechanism contributes to the high selectivity of these compounds for certain sirtuin isoforms over others.

The inhibitory activity extends beyond SIRT1 to other isoforms like SIRT2 and SIRT3, leading to downstream effects such as the hyperacetylation of key cellular proteins like p53 and tubulin. This modulation of protein acetylation is a cornerstone of their anticancer and neuroprotective effects.

Signaling Pathway: SIRT1 Inhibition The diagram below illustrates the central role of SIRT1 and the intervention point for N-phenylbenzamide inhibitors.

SIRT1_Pathway cluster_reaction SIRT1 Catalytic Cycle NAD NAD+ SIRT1 SIRT1 Enzyme NAD->SIRT1 Binds NAM Nicotinamide SIRT1->NAM Substrate Deacetylated Substrate (e.g., p53, Histone) SIRT1->Substrate Releases Substrate_Ac Acetylated Substrate (e.g., p53-Ac, Histone-Ac) Substrate_Ac->SIRT1 Binds Downstream Downstream Effects (Apoptosis, Cell Cycle Arrest) Substrate->Downstream Inhibitor N-Phenylbenzamide Inhibitor (e.g., EX-527) Inhibitor->SIRT1 Inhibits (Non-competitive) Assay_Workflow start Start: Prepare Reagents plate_prep 1. Plate Compound Dilutions (Test Cmpd, Positive/Vehicle Controls) start->plate_prep add_enzyme 2. Add SIRT1 Enzyme plate_prep->add_enzyme add_substrate 3. Add Fluorogenic Substrate + NAD+ add_enzyme->add_substrate incubate1 4. Incubate (37°C, 30 min) Allows Deacetylation add_substrate->incubate1 add_developer 5. Add Developer Solution Stops reaction, releases fluorophore incubate1->add_developer incubate2 6. Incubate (37°C, 15 min) add_developer->incubate2 read_plate 7. Measure Fluorescence incubate2->read_plate analyze 8. Analyze Data Calculate % Inhibition, determine IC50 read_plate->analyze

Caption: Experimental workflow for a fluorescence-based SIRT1 inhibition assay.

Workflow 2: Cellular Target Engagement - Western Blot for Histone Acetylation

This workflow validates if the compound engages its target in a cellular context by measuring changes in the acetylation status of a known downstream substrate. For a SIRT1 inhibitor, this would be an increase in the acetylation of proteins like p53 or histone H3.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A549, HCT116) to ~70-80% confluency.

    • Treat the cells with various concentrations of the N-phenylbenzamide compound for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve acetylation marks.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-p53 (Lys382) or anti-acetyl-Histone H3 (Lys9)).

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., total p53 or total Histone H3) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated protein signal to the total protein and the loading control.

Conclusion

The N-phenylbenzamide scaffold represents a highly successful platform for the design of potent and selective modulators of critical biological targets. Their mechanisms of action, primarily centered on the inhibition of sirtuins and protein kinases, have paved the way for their investigation in oncology, metabolic disease, and neurodegenerative disorders. The ability to fine-tune their activity and selectivity through synthetic modification, combined with robust experimental workflows for mechanistic validation, ensures that N-phenylbenzamide derivatives will remain a focal point of medicinal chemistry research for the foreseeable future.

References

  • Title: N-(3-(Piperidin-1-yl)phenyl)benzamides and N-(3-(Piperidin-1-yl)phenyl)benzo[d]isoxazole-3-carboxamides as Sirtuin Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of N-Phenylbenzamide-Based Selective Sirtuin 2 (SIRT2) Inhibitors: A Novel Class of Agents against Pancreatic Cancer Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a new class of selective sirtuin 1 (SIRT1) inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: NVP-BHG712: A new N-phenyl-N'-pyridinylurea derivative with potent and selective anti-angiogenic activity Source: The Journal of steroid biochemistry and molecular biology URL: [Link]

  • Title: Discovery of N-phenyl-benzamide derivatives as a new class of potent InhA inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel N-phenyl-benzamide derivatives as M-current inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Spectroscopic and Structural Elucidation of 4-(2-Aminophenyl)-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 4-(2-Aminophenyl)-N,N-dimethylbenzamide. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in first-principle spectroscopic theory and comparative data from analogous chemical structures. It is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, offering detailed protocols for spectroscopic analysis, predicted data tables, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are structured to provide a robust framework for the characterization and structural validation of this and similar bifunctional aromatic compounds.

Introduction and Molecular Overview

This compound is a biaryl carboxamide featuring a unique combination of functional groups: a tertiary N,N-dimethylbenzamide moiety linked to a 2-aminophenyl group. This structure presents an interesting subject for spectroscopic analysis due to the electronic interplay between the electron-donating primary amine (-NH₂) and the electron-withdrawing, sterically influential N,N-dimethylcarboxamide group (-CON(CH₃)₂). Accurate structural elucidation is the cornerstone of any research and development effort, enabling confident downstream applications.

This guide provides the predicted spectroscopic signatures for this molecule to aid in its identification and characterization. The predictions are derived from established principles of spectroscopy and analysis of empirical data from structurally related compounds.

Molecular Structure

The molecular structure, with the IUPAC name this compound and molecular formula C₁₅H₁₆N₂O, is depicted below.[1]

Caption: Molecular structure of this compound.

Integrated Spectroscopic Characterization Workflow

The definitive structural confirmation of a novel or synthesized compound is a multi-step process. It relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecular architecture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesized Compound (Crude Product) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification start_node Pure Compound purification->start_node nmr NMR Spectroscopy (¹H, ¹³C, 2D) start_node->nmr ms Mass Spectrometry (HRMS) start_node->ms ir IR Spectroscopy start_node->ir nmr_data Connectivity & Chemical Environment (H & C Skeleton) nmr->nmr_data ms_data Molecular Weight & Formula (Elemental Composition) ms->ms_data ir_data Functional Groups Present (-NH₂, -CONR₂) ir->ir_data final_structure Structure Elucidation & Confirmation nmr_data->final_structure ms_data->final_structure ir_data->final_structure

Caption: General workflow for the structural elucidation of a synthesized compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for determining the connectivity and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is predicted to be complex, particularly in the aromatic region, due to the presence of two distinct, substituted phenyl rings.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H and O-H protons.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Sweep Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.7m4HProtons on N,N-dimethylbenzamide ringAromatic protons ortho and meta to the amide group, influenced by the biaryl linkage. Expected to be complex multiplets.
~6.7 - 7.2m4HProtons on 2-aminophenyl ringAromatic protons influenced by the strongly electron-donating -NH₂ group, shifting them upfield. Complex splitting is expected.[2][3][4][5]
~5.0br s2H-NH₂ protonsBroad singlet due to quadrupole broadening and exchange. Position is solvent and concentration-dependent.
~2.9 - 3.1br s6H-N(CH₃)₂ protonsTwo methyl groups on the amide nitrogen. May appear as a single broad singlet or two distinct singlets due to restricted C-N bond rotation.[6][7]
Expertise & Experience: Interpreting the Spectrum

The causality behind these predictions lies in fundamental electronic effects. The protons on the 2-aminophenyl ring are expected to be shifted significantly upfield compared to those on the benzamide ring. This is a direct consequence of the strong +M (mesomeric) effect of the amino group, which increases electron density on its attached ring, causing shielding. Conversely, the -M effect of the carbonyl group deshields the protons on the benzamide ring.

The N,N-dimethyl signal is particularly diagnostic. The amide C-N bond has significant double-bond character, leading to hindered rotation. If this rotation is slow on the NMR timescale at the analysis temperature, the two methyl groups are chemically non-equivalent, resulting in two separate singlets. If rotation is fast, they become equivalent and a single, potentially broad, singlet is observed. This phenomenon provides valuable information about the electronic and steric environment around the amide bond.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number and type of carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

    • Sweep Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Predicted δ (ppm)AssignmentRationale
~170.5C=O (Amide carbonyl)The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. This is a characteristic chemical shift for tertiary amides.[6]
~148.0C-NH₂ (Carbon on aminophenyl ring)The carbon atom directly attached to the electron-donating amino group is significantly shielded relative to other quaternary aromatic carbons.
~120 - 145Aromatic carbons (10 signals)A complex region with multiple signals for the 10 non-equivalent aromatic carbons. Quaternary carbons (ipso-carbons) will generally have weaker signals.[8]
~35 - 40-N(CH₃)₂ (Amide methyl carbons)Typical range for methyl groups attached to an amide nitrogen. Two signals may be observed if C-N bond rotation is restricted.[6][9]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration ModeRationale
~3450 and ~3350MediumN-H asymmetric & symmetric stretchingThe two distinct peaks are the hallmark of a primary amine (-NH₂).[10]
~3050WeakAromatic C-H stretchingCharacteristic absorption for C-H bonds on a benzene ring, appearing just above 3000 cm⁻¹.[4]
~1645StrongC=O stretching (Amide I band)A very strong and sharp absorption characteristic of the tertiary amide carbonyl group. Its position indicates conjugation with the aromatic ring.[11][12]
~1600, ~1500MediumAromatic C=C stretchingThese absorptions are characteristic of the benzene ring itself.[2][3][4]
~1350MediumAromatic C-N stretchingCorresponds to the stretching vibration of the C-N bond between the aromatic ring and the amino group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis, the molecular formula of a compound. The fragmentation pattern observed offers further structural confirmation, acting as a molecular fingerprint.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as one with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically keeps the molecule intact.

  • Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Analyze the fragmentation pattern if present.

Predicted Mass Spectrometry Data
m/z Value (Predicted)AssignmentRationale
241.1335[M+H]⁺The calculated exact mass of C₁₅H₁₆N₂O is 240.1263. The protonated molecule [C₁₅H₁₇N₂O]⁺ should be observed as the base peak or molecular ion peak in ESI-MS.[1]
196.1070[M+H - N(CH₃)₂]⁺Loss of the dimethylamino radical from the protonated molecule.
120.0808[C₇H₇NO]⁺Cleavage of the biaryl C-C bond, resulting in the protonated N,N-dimethylaminobenzoyl cation.
105.0335[C₇H₅O]⁺A common fragment for benzamides, the benzoyl cation, formed by cleavage of the amide C-N bond.[13][14][15]
Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer provides valuable structural information. One of the most likely fragmentation pathways involves the cleavage of the amide group, which is a common and well-understood process for this class of compounds.

G cluster_mol cluster_frag1 cluster_frag2 mol [M+H]⁺ m/z = 241.1335 frag1 [C₁₃H₁₂NO]⁺ m/z = 196.1070 mol->frag1 - •N(CH₃)₂ frag2 [C₇H₅O]⁺ m/z = 105.0335 frag1->frag2 - C₆H₅NH₂

Caption: A predicted key fragmentation pathway for protonated this compound.

Conclusion

References

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
  • 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • GC-MS of N,N-dimethylbenzamide (7). (n.d.). ResearchGate. Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • Benzamide, N,N-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Solved: 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77. (2021). Chegg. Retrieved from [Link]

  • Solved: 7. (9 pts) (a) Provide the fragmentation reactions to account for each of the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149). (2020). Chegg. Retrieved from [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Development of a spectroscopic assay for bifunctional ligand-protein conjugates based on copper. (2004). PubMed. Retrieved from [Link]

  • 15.8: Spectroscopy of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Retrieved from [Link]

  • N,4-Dimethylbenzamide;dmba - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • N,N-Dimethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in a multitude of diseases, most notably cancer, but also in neurological and inflammatory disorders. Consequently, HDAC inhibitors (HDACis) have emerged as a significant class of therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and synthesis of HDAC inhibitors. We will explore the fundamental biology of HDACs, delve into the strategic approaches for inhibitor discovery—from high-throughput screening to structure-based design—and detail the synthetic chemistry underpinning the major classes of these compounds. Furthermore, this guide outlines the critical validation workflows and assays necessary to profile and advance lead candidates, thereby offering an integrated perspective on the journey from target identification to potential clinical application.

The Biological Imperative: Why Target Histone Deacetylases?

The rationale for developing HDAC inhibitors begins with the central role HDACs play in cellular homeostasis. Within the cell nucleus, DNA is tightly wound around histone proteins to form chromatin. The acetylation state of lysine residues on histone tails is a key determinant of chromatin structure and, consequently, gene accessibility. Histone acetyltransferases (HATs) add acetyl groups, leading to a relaxed chromatin state (euchromatin) that is permissive for transcription. Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin structure (heterochromatin) that silences gene expression.[1][2]

In many cancers, there is an imbalance in HAT/HDAC activity, leading to aberrant silencing of tumor suppressor genes.[3] HDAC inhibitors aim to restore this balance, inducing the re-expression of these critical genes, which can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] Notably, HDACs also deacetylate a wide array of non-histone proteins, including transcription factors and chaperones, influencing their stability and function.[2][4] This expanded substrate scope means HDACis exert pleiotropic effects, impacting DNA repair, angiogenesis, and immune responses, further cementing their therapeutic potential.[4][5]

Classification of HDAC Isoforms
Class Members Localization Cofactor Key Characteristics
Class I HDAC1, 2, 3, 8Primarily NucleusZn²⁺Related to yeast RPD3. Broadly expressed and implicated in cell proliferation and survival.[2][3]
Class IIa HDAC4, 5, 7, 9Nucleus & Cytoplasm (shuttle)Zn²⁺Related to yeast Hda1. Tissue-specific expression, larger size with regulatory N-terminal domains.[2]
Class IIb HDAC6, 10Primarily CytoplasmZn²⁺Related to yeast Hda1. Contain two catalytic domains; HDAC6 is a major tubulin deacetylase.[2]
Class III SIRT1-7 (Sirtuins)Nucleus, Cytoplasm, MitochondriaNAD⁺Related to yeast Sir2. Mechanistically distinct from zinc-dependent HDACs.[2]
Class IV HDAC11Nucleus & CytoplasmZn²⁺Features of both Class I and II.[7]

The Pharmacophore: A Blueprint for Inhibition

The vast majority of clinically relevant HDAC inhibitors target the zinc-dependent classes (I, II, and IV). Decades of research have revealed a common pharmacophore essential for potent inhibition. This model consists of three key components, providing a logical framework for both discovery and synthetic efforts.[8][9]

HDAC_Pharmacophore ZBG ZBG ZN ZN ZBG->ZN Chelates Zinc

  • Zinc-Binding Group (ZBG): This is the critical warhead of the inhibitor. It coordinates with the Zn²⁺ ion in the catalytic pocket, blocking the binding of the natural acetyl-lysine substrate.[10] Hydroxamic acids (-CONHOH) are the most common and potent ZBGs.[11]

  • Linker: A (typically hydrophobic) chain that connects the ZBG to the Cap group. Its length and rigidity are crucial for correctly positioning the other two components within the catalytic tunnel.[8]

  • Cap Group: A larger, often aromatic or heteroaromatic, moiety that interacts with the surface of the enzyme at the rim of the active site pocket. This region is a major determinant of inhibitor potency and isoform selectivity.[9]

Discovery Strategies: Finding the Needles in the Haystack

The initial discovery of novel HDAC inhibitor scaffolds relies on a combination of screening, computational methods, and rational design.

High-Throughput Screening (HTS)

HTS is the cornerstone of early-stage discovery, enabling the rapid evaluation of large chemical libraries for compounds that inhibit HDAC activity.[12] The causality behind choosing a specific HTS assay format is driven by the need for sensitivity, scalability, and robustness.

HTS_Workflow

Experimental Protocol: Fluorogenic HDAC Activity Assay for HTS

This protocol describes a common, self-validating system for primary screening. The generation of a fluorescent signal is directly proportional to HDAC activity, making inhibition easily quantifiable.

  • Principle: An acetylated lysine substrate is coupled to a fluorophore, which is quenched. Upon deacetylation by an HDAC enzyme, a developer enzyme cleaves the deacetylated substrate, releasing the fluorophore and generating a signal.

  • Reagents:

    • Recombinant human HDAC enzyme (e.g., HDAC1).

    • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Developer (e.g., Trypsin).

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Trichostatin A).

  • Procedure:

    • Dispense 50 nL of test compounds (or controls) into a 384-well or 1536-well assay plate.[12][13]

    • Add 5 µL of HDAC enzyme solution (pre-diluted in Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 10 µL of developer solution.

    • Incubate for 20 minutes at room temperature.

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 390/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO vehicle) controls. Hits are typically defined as compounds causing >50% inhibition.[14]

Structure-Based and Ligand-Based Design

Once initial hits are identified, or for de novo design, computational methods become invaluable.

  • Structure-Based Design: Utilizes the 3D crystal structures of HDAC enzymes to rationally design inhibitors that fit perfectly into the active site. Molecular docking simulations can predict binding poses and affinities, guiding the synthetic chemistry efforts to optimize interactions.[8]

  • Ligand-Based Design: When a crystal structure is unavailable, models can be built based on a set of known active inhibitors. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) correlate the chemical features of molecules with their biological activity, helping to predict the potency of new, unsynthesized analogs.[8][15]

The Art of Synthesis: Building the Inhibitors

The chemical synthesis of HDAC inhibitors is a core discipline in their development. Methodologies vary depending on the target chemical class.[16][17]

Synthesis of Hydroxamic Acids

Hydroxamic acids, the most prevalent class of HDACis, are typically synthesized in the final step of a synthetic route due to their potential for chelation and reactivity. A common and reliable method is the coupling of an activated carboxylic acid with hydroxylamine.[11][18]

General Protocol: Synthesis of a Hydroxamic Acid from an Ester

This is a widely used, field-proven method for preparing the critical ZBG.

  • Principle: A methyl or ethyl ester is treated with a basic solution of hydroxylamine. The hydroxylamine acts as a nucleophile, attacking the ester carbonyl to form the hydroxamic acid after workup.

  • Reagents:

    • The corresponding methyl or ethyl ester of the inhibitor precursor.

    • Hydroxylamine hydrochloride (NH₂OH·HCl).

    • A strong base, such as potassium hydroxide (KOH) or sodium methoxide (NaOMe).

    • Methanol (MeOH) as the solvent.

  • Procedure:

    • Prepare a solution of hydroxylamine freebase in situ. In a flask, stir a mixture of NH₂OH·HCl and a slight excess of KOH in MeOH at room temperature for 30 minutes.[18]

    • Cool the mixture to 0-5°C and filter to remove the precipitated KCl salt.

    • To the filtrate (the hydroxylamine solution), add the ester precursor (1 equivalent).

    • Stir the reaction mixture at 0-5°C or room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[18]

    • Quench the reaction by adding water and acidify the mixture to a pH of 5-6 with dilute HCl. This protonates the hydroxamic acid, causing it to precipitate.[18]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final hydroxamic acid inhibitor.

Synthesis of Benzamides

Benzamides represent another important class of HDACis, often showing improved pharmacokinetic properties and selectivity for Class I HDACs compared to hydroxamates.[19][20] Their synthesis typically involves a standard amide bond formation.

General Protocol: Synthesis of a Benzamide via Amide Coupling

  • Principle: A carboxylic acid (representing the "Cap" and "Linker" portions) is activated and then coupled with an amine (representing the ZBG portion, often an o-phenylenediamine derivative).

  • Reagents:

    • Carboxylic acid precursor.

    • Amine precursor (e.g., 1,2-phenylenediamine).

    • A peptide coupling reagent (e.g., HBTU, HATU, or EDC/HOBt).

    • A non-nucleophilic base (e.g., DIPEA or N-methylmorpholine).

    • An aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve the carboxylic acid (1 eq.), coupling reagent (1.1 eq.), and base (2-3 eq.) in the solvent.

    • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the amine (1 eq.) to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

    • Perform an aqueous workup: dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final benzamide inhibitor.[21][22]

Validation and Profiling: A Self-Validating System

Identifying a potent inhibitor in a biochemical assay is only the first step. A rigorous, multi-stage validation process is essential to build a compelling case for a compound's therapeutic potential. This workflow acts as a self-validating system, where success at each stage provides the confidence to proceed to the next.

Validation_Workflow A Primary Hit B Biochemical Profiling (IC₅₀ vs. HDAC isoforms) A->B Confirm Potency & Selectivity C Cellular Target Engagement (Western Blot for Ac-Histone) B->C Confirm On-Target Activity in Cells D Cellular Phenotype (Anti-proliferation, Apoptosis Assays) C->D Link Target to Biological Effect E In Vivo Efficacy (Xenograft Models) D->E Assess Therapeutic Potential F Lead Candidate E->F

Cellular Target Engagement

It is critical to demonstrate that the inhibitor engages its intended target within a cellular context. The most direct and authoritative method is to measure the downstream consequence of HDAC inhibition: an increase in histone acetylation.[23]

Experimental Protocol: Western Blot for Histone H3 Acetylation

  • Principle: Cancer cells are treated with the HDAC inhibitor. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. Antibodies specific for acetylated histone H3 (Ac-H3) are used to detect changes in its levels.

  • Procedure:

    • Seed cancer cells (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response of the test inhibitor for a defined period (e.g., 6-24 hours). Include a vehicle (DMSO) control and a positive control (e.g., SAHA).

    • Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors. Crucially, also include a pan-HDAC inhibitor (like TSA) in the lysis buffer to preserve the acetylation state post-lysis.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Acetyl-Histone H3 (e.g., anti-Ac-H3K9) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Self-Validation Step: Strip the membrane and re-probe for total Histone H3 or a loading control like β-actin to ensure that the observed increase in Ac-H3 is not due to changes in total histone levels or unequal protein loading.[24]

Cellular Phenotypic Assays

After confirming target engagement, the next logical step is to assess the desired biological outcome. For anticancer agents, this typically involves measuring the inhibition of cell proliferation and the induction of apoptosis.[25]

Table: Comparison of Common Cellular Phenotypic Assays

Assay Principle Measures Advantages Considerations
MTT/XTT Mitochondrial reductase activityMetabolic activity (proxy for viability)Inexpensive, high-throughputCan be confounded by changes in metabolic rate.
CellTiter-Glo® ATP quantitationATP levels (proxy for viability)Highly sensitive, simple "add-mix-read" format.[12]More expensive than colorimetric assays.
Annexin V/PI Staining Phosphatidylserine exposure / Membrane permeabilityApoptosis / NecrosisDistinguishes between apoptotic and necrotic cell death.Requires flow cytometry.
Caspase-Glo® 3/7 Caspase-3/7 activityApoptotic pathway activationSpecific for apoptosis, high-throughput format.Measures an intermediate step, not final cell death.

The Clinical Landscape and Future Directions

The success of this discovery and development paradigm is evidenced by the number of FDA-approved HDAC inhibitors, including Vorinostat, Romidepsin, Belinostat, and Panobinostat, primarily for the treatment of hematological malignancies like T-cell lymphomas and multiple myeloma.[5][26]

The future of the field is focused on overcoming the limitations of these first-generation, pan-HDAC inhibitors, which often suffer from dose-limiting toxicities.[6] Key future trends include:

  • Isoform-Selective Inhibitors: Designing inhibitors that target a single HDAC isoform (e.g., HDAC6) to achieve a more refined therapeutic effect with fewer side effects.[3][9]

  • Multi-Targeted Agents: Combining HDAC inhibition with other pharmacophores in a single molecule to tackle multiple disease pathways simultaneously.[9]

  • HDAC Degraders: Utilizing technologies like PROTACs (Proteolysis-Targeting Chimeras) to not just inhibit but completely eliminate specific HDAC proteins from the cell.[6]

By integrating sophisticated screening technologies, rational structure-based design, innovative synthetic chemistry, and rigorous biological validation, the field of HDAC inhibitor discovery continues to evolve, promising a new generation of more effective and safer therapeutics.

References

  • Structure-activity relationships of histone deacetylase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Khan, O., & La Thangue, N. B. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. British Journal of Haematology, 157(3), 395-406. Retrieved from [Link]

  • Li, Z., & Chen, S. (2006). [Structure-activity relationships of histone deacetylase inhibitors]. Yao Xue Xue Bao, 41(8), 709-715. Retrieved from [Link]

  • Histone deacetylase inhibitor. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. Retrieved from [Link]

  • Southall, N., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 21(6), 725-736. Retrieved from [Link]

  • Thomas, E. A., et al. (2009). Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3928-3931. Retrieved from [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. Retrieved from [Link]

  • Aguilar-Sánchez, C., et al. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 29(5), 1089. Retrieved from [Link]

  • Ganesan, A. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1735. Retrieved from [Link]

  • Saha, S., et al. (2021). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. Bioorganic Chemistry, 115, 105199. Retrieved from [Link]

  • Fakhraei, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343275. Retrieved from [Link]

  • Mechanism of action of HDAC inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Urbanavičiūtė, G., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry, 18, 866-875. Retrieved from [Link]

  • Vitale, R. M., et al. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 26(18), 5671. Retrieved from [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023). Turkish Journal of Pharmaceutical Sciences, 20(1), 74-87. Retrieved from [Link]

  • Fakhraei, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Classification and function of histone deacetylase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Thomas, E. A., et al. (2009). Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3928-3931. Retrieved from [Link]

  • Asadi, M., et al. (2022). Current trends in development of HDAC-based chemotherapeutics. Life Sciences, 308, 120946. Retrieved from [Link]

  • Wang, C., et al. (2013). Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. Journal of Medicinal Chemistry, 56(17), 6758-6770. Retrieved from [Link]

  • Urbanavičiūtė, G., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry, 18, 866-875. Retrieved from [Link]

  • Hughes, D., et al. (2023). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. British Journal of Cancer, 129(10), 1599-1611. Retrieved from [Link]

  • Komatsu, Y., et al. (2001). A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. Cancer Research, 61(12), 4622-4628. Retrieved from [Link]

  • Sbardella, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21875-21884. Retrieved from [Link]

  • Classification of HDAC inhibitors and their specificity towards HDACs. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, C. H., et al. (2019). A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma. Experimental Hematology & Oncology, 8, 30. Retrieved from [Link]

  • Mottamal, M., et al. (2015). Clinical Applications of Histone Deacetylase Inhibitors. Journal of the National Cancer Institute Monographs, 2015(50), 113-119. Retrieved from [Link]

  • High-throughput screening identifies HDAC inhibitors promoting... (n.d.). ResearchGate. Retrieved from [Link]

  • Bouyahya, A., et al. (2025). Clinical efficacy and mechanistic insights of FDA-approved HDAC inhibitors in the treatment of lymphoma. European Journal of Pharmaceutical Sciences, 203, 107057. Retrieved from [Link]

  • Zhang, L., et al. (2020). An update on the emerging approaches for histone deacetylase (HDAC) inhibitor drug discovery and future perspectives. Expert Opinion on Drug Discovery, 15(10), 1173-1186. Retrieved from [Link]

  • Kalangi, S. K. (2023). Histone deacetylase (HDACs) inhibitors: Clinical applications. Progress in Molecular Biology and Translational Science, 197, 309-328. Retrieved from [Link]

  • Sharma, S., & Taliyan, R. (2015). Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. Mini-Reviews in Medicinal Chemistry, 15(10), 839-853. Retrieved from [Link]

  • Histone Deacetylase (HDAC) Inhibitors Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033. (2025). LinkedIn. Retrieved from [Link]

  • Southall, N., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Journal of Biomolecular Screening, 21(6), 725-736. Retrieved from [Link]

  • Rajak, H., et al. (2011). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Current Topics in Medicinal Chemistry, 11(13), 1438-1455. Retrieved from [Link]

  • Johnstone, R. W. (2005). Histone deacetylase inhibitors: discovery and development as anticancer agents. Expert Opinion on Investigational Drugs, 14(12), 1497-1511. Retrieved from [Link]

  • da Silva, G. N., et al. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • Lee, J. H., et al. (2017). HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases. Chonnam Medical Journal, 53(1), 1-8. Retrieved from [Link]

  • Szewczyk, M. (2019). HDAC11 cellular assay validation with catalytic mutants and inhibitors. Zenodo. Retrieved from [Link]

  • FDA approved and selected ongoing clinical trials involving HDAC inhibitors for the treatment of cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Ho, T. C. S., et al. (2020). Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight. Journal of Medicinal Chemistry, 63(21), 12460-12491. Retrieved from [Link]

  • HDAC Inhibitor Pipeline Insight. (2025). DelveInsight. Retrieved from [Link]

  • da Silva, G. N., et al. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

Sources

Preliminary Toxicity Screening of Aminophenyl Benzamides: A Risk-Based Approach for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Preamble: The Imperative of Early De-Risking in Drug Development

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is not merely a mantra but a critical strategy for sustainable innovation. The journey of a novel chemical entity from the bench to the bedside is long and fraught with attrition, with unforeseen toxicity being a primary cause of late-stage failures.[1] Aminophenyl benzamides represent a promising class of molecules, notably as inhibitors of histone deacetylases (HDACs), with significant therapeutic potential in oncology and beyond.[2][3] However, their journey is subject to the same rigorous safety evaluations as any other candidate. This guide provides a comprehensive, field-proven framework for the preliminary toxicity screening of novel aminophenyl benzamides. It is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for early hazard identification, thereby enabling data-driven decisions and prioritizing candidates with the highest probability of success.

Our approach is tiered, beginning with computational predictions before a single milligram of the compound is synthesized and progressing to foundational in vitro assays.[4][5] This strategy ensures that resources are focused on compounds with a favorable safety profile from the outset.

Section 1: In Silico Assessment - The Predictive First Pass

Before committing to costly and time-consuming wet lab experiments, in silico toxicology provides an essential first-pass filter.[6] By leveraging computational models, we can predict potential toxicological liabilities based solely on the chemical structure of an aminophenyl benzamide derivative.[4][7] This predictive power allows for the early flagging of potentially problematic structures and can guide the design of safer analogues.

The Rationale: Structure-Toxicity Relationships

The core principle of in silico toxicology is that a molecule's biological activity, including its toxicity, is intrinsically linked to its structure.[8] Quantitative Structure-Activity Relationship ((Q)SAR) models are statistical models that correlate chemical structures with known toxicological endpoints.[9] For preliminary screening, we focus on key liabilities such as genotoxicity and general toxicity.

Recommended In Silico Workflow
  • Structural Alert Analysis: The first step is to screen the molecule for known toxicophores—substructural fragments that are associated with specific toxicities. This includes alerts for mutagenicity and carcinogenicity.

  • Rule-Based Expert Systems: Utilize established decision tree models. For mutagenicity, the In Vitro Mutagenicity (Ames test) model based on the ISS (Istituto Superiore di Sanità) rules is a standard.[10] For systemic toxicity, the Cramer decision tree provides a classification of compounds into low, intermediate, or high toxicity concern.[10]

  • Statistical (Q)SAR Models: Employ validated (Q)SAR models to predict specific endpoints. This provides a quantitative or categorical prediction of toxicity potential. Regulatory agencies often accept predictions from at least two different, complementary (Q)SAR methodologies (e.g., one rule-based, one statistical) to increase confidence in the prediction.[8]

The following diagram illustrates this streamlined predictive workflow.

in_silico_workflow cluster_input Input cluster_analysis Predictive Analysis cluster_output Predicted Endpoints Compound Aminophenyl Benzamide Structure (SMILES/SDF) QSAR (Q)SAR Models (e.g., Statistical-Based) Compound->QSAR Analyze ExpertSystem Expert Systems (e.g., Rule-Based Decision Trees) Compound->ExpertSystem Analyze GenoTox Genotoxicity (Mutagenicity) QSAR->GenoTox ExpertSystem->GenoTox SystemicTox Systemic Toxicity (Cramer Class) ExpertSystem->SystemicTox

Caption: In Silico toxicity screening workflow for novel compounds.

Section 2: In Vitro Cytotoxicity - Gauging the Impact on Cellular Health

Following in silico assessment, in vitro cytotoxicity assays are the foundational step in experimental screening.[11] These assays provide the first experimental data on how a compound affects basic cellular functions like viability and membrane integrity, offering a rapid and cost-effective way to rank compounds by their general toxicity.[1][12]

Causality: Why We Use a Multi-Assay Approach

No single assay can capture the complexity of cytotoxicity.[13] A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. Therefore, employing assays that measure different cellular endpoints provides a more robust and holistic view of a compound's cytotoxic potential. We will focus on three widely accepted, high-throughput methods.

Core Cytotoxicity Assays
AssayPrincipleEndpoint MeasuredKey AdvantagesKey Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][15]Cell Viability / Metabolic ActivityWell-established, cost-effective.Insoluble formazan requires a solubilization step; potential for interference from reducing agents.[14]
MTS Assay Enzymatic reduction of the tetrazolium compound MTS into a soluble formazan product in the presence of an electron coupling reagent.[14]Cell Viability / Metabolic ActivitySoluble product (no solubilization step), higher throughput than MTT, good for multiplexing.[14][16]Can be more expensive than MTT.
Neutral Red Uptake (NRU) Uptake and accumulation of the neutral red dye in the lysosomes of viable, uninjured cells.[17][18]Cell Viability / Lysosomal/Membrane IntegrityHighly sensitive, cost-effective, mechanistically different from tetrazolium assays.[17][19]Dye precipitation can occur at high concentrations.
Experimental Protocols

The following protocols are standardized for a 96-well plate format, which is ideal for generating dose-response curves and calculating IC50 values (the concentration at which 50% of cell viability is inhibited).

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the aminophenyl benzamide in culture medium. A typical 8-point, 3-fold serial dilution is recommended, starting from a maximum concentration determined by solubility or in silico predictions.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[16][20]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined during assay validation.[16]

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[14][20]

  • Data Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

cytotoxicity_workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay & Readout (Day 3-5) cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat Cells with Aminophenyl Benzamide (Dose-Response) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddReagent Add Assay Reagent (e.g., MTS, Neutral Red) Incubate2->AddReagent Incubate3 Incubate (1-4h) AddReagent->Incubate3 Read Measure Absorbance/ Fluorescence Incubate3->Read Analyze Calculate % Viability vs. Control Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: General workflow for in vitro cytotoxicity screening.

Section 3: In Vitro Genotoxicity - Assessing the Risk of Genetic Damage

Identifying compounds that can damage DNA is a non-negotiable step in safety assessment.[21] Genotoxicity is a key trigger for carcinogenesis, and early detection is paramount. The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for identifying point mutations.[22][23]

The Principle of the Ames Test

The Ames test uses several strains of Salmonella typhimurium (and sometimes E. coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine (His-).[24][25] These bacteria are auxotrophs and cannot grow on a histidine-deficient medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies (His+).[25]

A critical component of this test is the inclusion of a liver enzyme fraction (S9 mix).[24] This is because many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. The test is therefore run both with and without S9 metabolic activation to identify both direct-acting mutagens and those requiring metabolic activation.

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Preparation: Prepare overnight cultures of the required Salmonella strains (e.g., TA98, TA100, TA1535, TA1537).

  • Compound and S9 Mix Preparation: Dissolve the aminophenyl benzamide in a suitable solvent (e.g., DMSO). Prepare the S9 mix (liver homogenate + cofactors) if not using a commercial preparation.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations (or a positive/negative control), and either 500 µL of phosphate buffer (for -S9 condition) or 500 µL of S9 mix (for +S9 condition).

  • Plating: To the mixture, add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions, which is necessary for mutations to occur). Vortex briefly and pour the contents onto a minimal glucose agar plate (the histidine-deficient medium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

ames_test_workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Readout cluster_analysis Analysis Bacteria Bacterial Culture (e.g., S. typhimurium His-) Compound Test Compound (Aminophenyl Benzamide) S9 S9 Mix (for +S9) or Buffer (for -S9) Mix Combine Bacteria, Compound, and S9/Buffer AddAgar Add to Molten Top Agar Mix->AddAgar Plate Pour onto Minimal Glucose Agar Plate AddAgar->Plate Incubate Incubate at 37°C (48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare Colony Count to Vehicle Control Count->Compare Result Mutagenic Potential (Positive/Negative) Compare->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Section 4: Data Integration and Decision Making

The power of this tiered screening approach lies in the integration of all data points to form a cohesive preliminary toxicity profile.

  • In Silico Results: A positive structural alert or (Q)SAR prediction for mutagenicity significantly raises the level of concern and places greater scrutiny on the experimental Ames test result.

  • Cytotoxicity (IC50 Values): The IC50 values provide a quantitative measure of potency. A compound with a low micromolar or nanomolar IC50 against multiple cell lines may have a narrow therapeutic window. This value also informs the top concentration used in subsequent assays like the Ames test to avoid overt cytotoxicity that could confound the results.

  • Genotoxicity (Ames Result): A confirmed positive result in the Ames test is a significant red flag and often a stop signal for many therapeutic programs, unless the compound is intended for a life-threatening indication with no other alternatives and the mechanism is well-understood.

This integrated assessment allows for a risk-based decision on whether to terminate the compound, redesign it to mitigate liabilities, or advance it to the next stage of more comprehensive toxicological evaluation, which may include in vivo acute toxicity studies according to OECD guidelines.[11][26]

decision_workflow cluster_screening Preliminary Screening Cascade cluster_outcome Decision Outcome Input New Aminophenyl Benzamide Candidate InSilico In Silico Assessment (Genotox, General Tox) Input->InSilico Cytotox In Vitro Cytotoxicity (IC50 Determination) InSilico->Cytotox Ames Ames Test (Mutagenicity) Cytotox->Ames Decision Integrated Risk Assessment Ames->Decision Stop STOP (High Risk) Decision->Stop High Cytotoxicity OR Positive Ames Optimize OPTIMIZE (Mitigate Liabilities) Decision->Optimize Moderate Cytotoxicity AND Negative Ames Advance ADVANCE (Favorable Profile) Decision->Advance Low Cytotoxicity AND Negative Ames

Sources

Methodological & Application

Synthesis of 4-(2-Aminophenyl)-N,N-dimethylbenzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Biaryl Amides

Substituted biaryl amide scaffolds are of considerable interest in medicinal chemistry and materials science. The compound 4-(2-Aminophenyl)-N,N-dimethylbenzamide, in particular, represents a versatile intermediate for the synthesis of various heterocyclic compounds and potential bioactive molecules. Its structure combines a flexible dimethylbenzamide moiety with a reactive aminophenyl group, making it a valuable building block for drug discovery and the development of novel organic materials.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The described methodology is designed for robustness and scalability, ensuring reliable results for researchers in both academic and industrial settings. The protocol is divided into two main stages: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the deprotection of the amine functionality.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is achieved through a logical and efficient two-step process. The core of this strategy lies in the formation of the biaryl C-C bond via a Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its high efficiency and functional group tolerance.

Step 1: Suzuki-Miyaura Coupling. In this step, a commercially available aryl bromide, 4-bromo-N,N-dimethylbenzamide, is coupled with an N-protected aminophenylboronic acid derivative, specifically N-Boc-(2-aminophenyl)boronic acid. The tert-butyloxycarbonyl (Boc) protecting group is crucial to prevent side reactions involving the amino group during the palladium-catalyzed coupling.

Step 2: N-Boc Deprotection. The resulting intermediate, N-Boc-4-(2-aminophenyl)-N,N-dimethylbenzamide, is then subjected to acidic conditions to remove the Boc protecting group, yielding the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: N-Boc Deprotection start1 4-Bromo-N,N-dimethylbenzamide intermediate N-Boc-4-(2-aminophenyl)-N,N-dimethylbenzamide start1->intermediate Coupling start2 N-Boc-(2-aminophenyl)boronic acid start2->intermediate reagents1 Pd Catalyst Base Solvent reagents1->intermediate reagents2 Acid (e.g., TFA or HCl) Solvent final_product This compound intermediate->final_product Deprotection reagents2->final_product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Suzuki-Miyaura Coupling of 4-Bromo-N,N-dimethylbenzamide and N-Boc-(2-aminophenyl)boronic acid

This protocol details the palladium-catalyzed cross-coupling reaction to form the protected biaryl intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
4-Bromo-N,N-dimethylbenzamide18469-37-9228.09 g/mol 1.0 g4.38 mmol
N-Boc-(2-aminophenyl)boronic acid115377-94-1237.06 g/mol 1.24 g5.26 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 253 mg0.22 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.82 g13.14 mmol
1,4-Dioxane123-91-188.11 g/mol 20 mLN/A
Water (deionized)7732-18-518.02 g/mol 5 mLN/A

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-N,N-dimethylbenzamide (1.0 g, 4.38 mmol), N-Boc-(2-aminophenyl)boronic acid (1.24 g, 5.26 mmol), and potassium carbonate (1.82 g, 13.14 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: To the flask, add 1,4-dioxane (20 mL) and deionized water (5 mL). Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (253 mg, 0.22 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Reaction Progression: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(2-aminophenyl)-N,N-dimethylbenzamide as a solid.

PART 2: N-Boc Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group to furnish the final product.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)
N-Boc-4-(2-aminophenyl)-N,N-dimethylbenzamideN/A340.42 g/mol 1.0 g
Dichloromethane (DCM)75-09-284.93 g/mol 10 mL
Trifluoroacetic Acid (TFA)76-05-1114.02 g/mol 2 mL
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01 g/mol As needed

Step-by-Step Protocol:

  • Reaction Setup: Dissolve N-Boc-4-(2-aminophenyl)-N,N-dimethylbenzamide (1.0 g) in dichloromethane (10 mL) in a round-bottom flask with a magnetic stir bar at room temperature.

  • Acid Addition: Slowly add trifluoroacetic acid (2 mL) to the solution. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction for 1-2 hours by TLC until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.

Characterization Data

This compound

  • Molecular Formula: C₁₅H₁₆N₂O

  • Molecular Weight: 240.30 g/mol

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 4H), 7.15-7.05 (m, 1H), 6.80-6.70 (m, 2H), 3.80 (br s, 2H, NH₂), 3.10 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 144.5, 140.0, 130.5, 130.0, 129.0, 128.5, 118.5, 116.0, 39.5.

  • Mass Spectrometry (ESI+): m/z 241.13 [M+H]⁺

Note: The spectral data provided are predicted and should be confirmed by experimental analysis.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are flammable and should be handled with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. The use of a robust Suzuki-Miyaura coupling followed by a straightforward deprotection step makes this synthetic route amenable to a wide range of research applications. The detailed, step-by-step instructions and characterization data serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

Introduction: The Analytical Significance of N,N-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification and Characterization of N,N-Dimethylbenzamide Compounds

This document provides a comprehensive guide to the principal analytical methodologies for the identification, quantification, and characterization of N,N-dimethylbenzamide and its related compounds. Designed for researchers, analytical scientists, and professionals in drug development and quality control, this guide emphasizes the rationale behind procedural choices, ensuring robust and reproducible results. We will explore the applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, underpinned by rigorous method validation principles as outlined by international regulatory bodies.

N,N-dimethylbenzamide (DMBZ) is a chemical compound with a molecular formula of C₆H₅CON(CH₃)₂ and a molecular weight of 149.19 g/mol .[1][2] It serves as a key intermediate in organic synthesis and is studied for its hydrotropic properties, which allow it to enhance the aqueous solubility of poorly soluble drugs.[2] Furthermore, N,N-dimethylbenzamide is often formed as a derivative for the sensitive detection of other molecules, such as dimethylamine impurities in pharmaceutical solvents.[3] Given its role in synthesis and as a potential impurity or derivative, the development of precise, accurate, and reliable analytical methods is paramount for ensuring product quality, safety, and efficacy in the pharmaceutical industry.

This guide provides the technical foundation and practical protocols for the most effective analytical techniques employed for this purpose.

Chromatographic Techniques for Quantification

Chromatography is the cornerstone of quantitative analysis for N,N-dimethylbenzamide, offering high-resolution separation from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of N,N-dimethylbenzamide, particularly in pharmaceutical formulations and biological samples. The presence of the benzoyl group provides a strong chromophore, making UV detection a straightforward and sensitive choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the most common choice. This nonpolar stationary phase separates compounds based on their hydrophobicity. N,N-dimethylbenzamide, being moderately nonpolar, interacts sufficiently with the C18 ligands, allowing for excellent retention and separation from more polar or nonpolar impurities.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typical. The organic solvent acts as the strong, eluting solvent. Adjusting the ratio of organic to aqueous phase allows for the fine-tuning of the analyte's retention time. The addition of a small amount of acid, like formic acid, can improve peak shape by ensuring the analyte is in a single ionic form.[4]

  • Detection: UV detection is highly effective due to the aromatic ring in the benzamide structure. A wavelength around 220-230 nm is often used to detect the phenyl group, providing a good balance of sensitivity and specificity.[5]

This protocol is a foundational method that can be adapted and validated for specific matrices.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[5]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[4] The optimal ratio should be determined during method development.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: Ambient or controlled at 30°C for improved reproducibility.[5]

    • Detection Wavelength: 220 nm.[5]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of N,N-dimethylbenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[6]

  • Sample Preparation:

    • Accurately weigh the sample containing N,N-dimethylbenzamide and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the sample. Sonication may be used to ensure complete dissolution.[7]

    • Dilute to the mark with the solvent. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[6]

  • Analytical Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions in ascending order to construct a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of N,N-dimethylbenzamide in the samples by interpolating their peak areas on the calibration curve.[6]

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating moderately nonpolar compounds like DMBZ.
Mobile Phase Acetonitrile:Water (70:30 v/v)[4]Provides optimal retention and elution characteristics.
Flow Rate 1.0 mL/min[6]Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Detector UV at 220 nm[5]High absorbance region for the benzoyl chromophore, ensuring high sensitivity.
Temperature 30°CMaintains consistent retention times and improves reproducibility.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds. N,N-dimethylbenzamide is well-suited for GC analysis. When coupled with a mass spectrometer (MS), this method provides not only quantification but also definitive identification based on the analyte's mass spectrum.

A notable application is the determination of dimethylamine impurity in solvents like N,N-dimethylformamide (DMF). In this method, dimethylamine is derivatized with benzoyl chloride to form N,N-dimethylbenzamide, which is then analyzed by GC-MS.[3]

Causality Behind Experimental Choices:

  • Derivatization: While DMBZ itself is suitable for GC, it can also be the product of a derivatization reaction designed to make a more volatile or detectable analyte. Using benzoyl chloride to react with dimethylamine converts it into the more stable and easily chromatographable DMBZ.[3]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5), is highly effective. It provides good selectivity for a wide range of compounds, including amides.[3]

  • Detection: A Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometry (MS) detector provides superior specificity and structural information through fragmentation patterns.[8][9]

This protocol is based on a validated method for the analysis of N,N-dimethylbenzamide formed from derivatization.[3]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph equipped with an autosampler, a suitable capillary column, and a mass spectrometer.

    • Column: Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) or similar 5% phenyl-methylpolysiloxane column.[3]

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Preparation of Solutions:

    • Stock and Working Standards: Prepare standards of N,N-dimethylbenzamide in a suitable solvent like methanol or ethyl acetate.

    • Sample Preparation (via Derivatization): To determine dimethylamine, the sample (e.g., in DMF) is reacted with benzoyl chloride at room temperature to form N,N-dimethylbenzamide.[3] The resulting solution is then diluted with methanol for injection.[3]

  • Analytical Procedure:

    • Inject 1 µL of the standard or sample solution into the GC.

    • Acquire the data. The retention time for N,N-dimethylbenzamide under these conditions is approximately 8.5 minutes.[3]

    • Quantification: Use the extracted ion chromatogram for a characteristic ion (e.g., m/z 105, the benzoyl cation) for quantification against a calibration curve.

    • Identification: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum. The mass spectrum of N,N-dimethylbenzamide is characterized by a molecular ion [M]+ at m/z 149 and major fragment ions at m/z 105 and 77.[1][9]

ParameterConditionRationale
Column Rtx-5 amine (30 m x 0.32 mm x 1.50 µm)[3]Provides excellent separation for amine derivatives and other semi-polar compounds.
Carrier Gas Helium at 2 mL/min[3]Inert gas providing good chromatographic efficiency.
Retention Time ~8.5 minutes[3]Specific to the described method, allows for separation from solvent front and other components.
Detection Mass Spectrometry (EI)Offers definitive identification through unique fragmentation patterns.
Key Mass Fragments m/z 149 (M+), 105 (base peak), 77[1][9]Confirms the molecular structure. m/z 105 corresponds to [C₆H₅CO]+.

Spectroscopic Techniques for Structural Characterization

While chromatography is used for separation and quantification, spectroscopy is essential for the definitive identification and structural elucidation of N,N-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for confirming the chemical structure of N,N-dimethylbenzamide. It provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons.

    • Aromatic Protons: The five protons on the phenyl group typically appear as a complex multiplet in the range of δ 7.3-7.5 ppm.[10]

    • N-Methyl Protons: Due to hindered rotation around the C-N amide bond at room temperature, the two methyl groups are chemically non-equivalent. They often appear as two distinct singlets. For N,N-dimethylbenzamide in CDCl₃, these signals can be observed around δ 3.10 and δ 2.96 ppm.[10][11]

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.

    • Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears around δ 171.8 ppm.[10]

    • Aromatic Carbons: The carbons of the phenyl ring appear in the typical aromatic region of δ 127-136 ppm.[10]

    • N-Methyl Carbons: The two methyl carbons will also be non-equivalent and appear around δ 35-40 ppm.

Mass Spectrometry (MS)

As mentioned in the GC-MS section, Electron Ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

  • Molecular Ion (M+): The peak corresponding to the intact molecule, m/z 149.[1]

  • Base Peak: The most intense peak in the spectrum is typically the benzoyl cation ([C₆H₅CO]+) at m/z 105 .[1]

  • Other Fragments: Another significant fragment is the phenyl cation ([C₆H₅]+) at m/z 77 , formed by the loss of CO from the benzoyl cation.[1]

Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only as reliable as its validation. All analytical methods intended for use in regulated environments must be validated to demonstrate their fitness for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing spiked samples and showing that the results are unaffected.[14][15]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is recommended, and the correlation coefficient (r²) should be >0.99.[3][14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on samples spiked with known amounts of analyte. Recoveries are typically expected to be within 80-120%.[3][12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[3] The precision is expressed as the percentage coefficient of variation (%CV) or relative standard deviation (%RSD), which should typically be less than 2%.[3][16]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualized Workflows

Diagrams help clarify complex analytical processes, ensuring they are followed consistently.

General Analytical Workflow for N,N-Dimethylbenzamide

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting Sample Sample Receipt & Login Prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) Sample->Prep Method Method Selection (HPLC or GC-MS) Prep->Method Standard Reference Standard Preparation (Stock & Working Solutions) Standard->Prep System Instrument Setup & System Suitability Test (SST) Method->System Analysis Sequence Run (Standards & Samples) System->Analysis Processing Data Processing (Integration & Calibration) Analysis->Processing Validation Method Validation Check (According to ICH Q2) Processing->Validation Report Final Report Generation Validation->Report

Caption: High-level workflow from sample preparation to final reporting.

Detailed HPLC Protocol Workflow

cluster_hplc HPLC System Operations Start Start: Weigh Reference Standard & Sample Stock Prepare 1000 µg/mL Stock Solution in Methanol Start->Stock SamplePrep Dissolve & Dilute Sample to fall within Calibration Range Start->SamplePrep Cal Prepare Calibration Standards (1-100 µg/mL) by Diluting Stock with Mobile Phase Stock->Cal Filter Filter All Solutions (0.45 µm Syringe Filter) Cal->Filter SamplePrep->Filter Equilibrate Equilibrate System with Mobile Phase (Stable Baseline) Filter->Equilibrate InjectCal Inject Calibration Standards Equilibrate->InjectCal Curve Generate Calibration Curve (Peak Area vs. Concentration, r² > 0.99) InjectCal->Curve InjectSample Inject Prepared Sample(s) Curve->InjectSample Quantify Quantify Sample Concentration using Calibration Curve InjectSample->Quantify End End: Report Result Quantify->End

Caption: Step-by-step workflow for analysis by HPLC.

References

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of N,N-Diethylbenzamide . Benchchem. 6

  • Endo, H., & Hirota, M. Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides . J-Stage.

  • National Center for Biotechnology Information. N,N-Dimethylbenzamide | C9H11NO | CID 11916 . PubChem.

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent . PubMed.

  • Skidan, I., et al. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . ResearchGate.

  • Benchchem. Application Notes and Protocols for N,N-Diethylbenzamide as a Reference Standard in Analytical Chemistry . Benchchem. 5

  • Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite . Royal Society of Chemistry.

  • National Institute of Standards and Technology. Benzamide, N,N-dimethyl- . NIST Chemistry WebBook.

  • SpectraBase. 3-[(2,5-dichlorophenoxy)methyl]-N,N-dimethylbenzamide - Optional[1H NMR] - Spectrum . SpectraBase.

  • SpectraBase. n,n-Dimethylbenzamide . SpectraBase.

  • ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF . ResearchGate.

  • ResearchGate. GC-MS of N,N-dimethylbenzamide (7) . ResearchGate.

  • Canadian Science Publishing. Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Triflu - . Canadian Journal of Chemistry.

  • National Institute of Standards and Technology. Benzamide, N,N-dimethyl- . NIST Chemistry WebBook.

  • ChemicalBook. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum . ChemicalBook.

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals . Journal of Chromatography A.

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation.

  • ICH. Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation.

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline . EMA.

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024 . FDA.

  • National Center for Biotechnology Information. Determination of N,N-dimethylformamide in air by capillary gas chromatography . PubMed.

  • IKEV. VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY . ICH.

  • LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer . LCGC International.

  • Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide . Google Patents.

  • Sigma-Aldrich. N,N-Dimethylbenzamide 99 611-74-5 . Sigma-Aldrich.

  • SIELC Technologies. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column . SIELC.

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the quantitative determination of 4-(2-Aminophenyl)-N,N-dimethylbenzamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. Developed for researchers, quality control analysts, and drug development professionals, this document details the method's rationale, from mobile phase selection to validation. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer. The protocol is designed as a self-validating system, incorporating system suitability tests and adhering to internationally recognized validation standards.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ) is a biphenyl carboxamide derivative that may serve as a key starting material, intermediate, or potential impurity in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and reliable quantification is therefore critical for process control, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, robust, and widely accessible analytical technique, making it ideal for this application.[4] The selection of a reversed-phase method is based on the physicochemical properties of the analyte. With its significant non-polar character derived from the biphenyl core structure and polar functionality from the primary amine and dimethylamide groups, this compound is well-suited for retention and separation on a hydrophobic stationary phase, such as C18.

This application note describes a fully developed and validated isocratic RP-HPLC method designed for stability, specificity, and accuracy. The principles outlined are grounded in established chromatographic theory and conform to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]

Experimental Methodology

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS grade), Orthophosphoric acid (ACS grade)

  • HPLC Vials: 2 mL amber glass vials with PTFE septa

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterSpecification
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Aqueous Buffer: 25 mM Potassium Phosphate, pH adjusted to 7.0 with phosphoric acid.Organic: Acetonitrile.Composition: Buffer:Acetonitrile (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Causality of Parameter Selection:

  • Column (C18): The hydrophobic C18 stationary phase provides optimal retention for the moderately non-polar analyte. The 150 mm length and 5 µm particle size offer a good balance between resolution, efficiency, and backpressure.[4]

  • Mobile Phase (pH 7.0): The primary aromatic amine on the analyte has an estimated pKa in the acidic range (typically 4-5). Maintaining the mobile phase pH at 7.0 ensures the amine group is in its neutral, unprotonated form. This prevents peak tailing and yields a stable, reproducible retention time.

  • Detector Wavelength (254 nm): The conjugated aromatic system of the biphenyl core constitutes a strong chromophore. While a full UV scan (200-400 nm) is required to determine the precise λmax, 254 nm is a common and robust wavelength for aromatic compounds, providing excellent sensitivity.

  • Column Temperature (30 °C): Thermostatting the column ensures retention time stability by mitigating fluctuations in mobile phase viscosity and separation kinetics due to ambient temperature changes.

Step-by-Step Protocols

Preparation of Solutions

A. 25 mM Phosphate Buffer (pH 7.0)

  • Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Mix thoroughly until all solids are dissolved.

  • Adjust the pH to 7.0 ± 0.05 using dilute orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

B. Mobile Phase Preparation (Buffer:Acetonitrile, 50:50)

  • Measure 500 mL of the prepared Phosphate Buffer.

  • Measure 500 mL of HPLC-grade Acetonitrile.

  • Combine the two solutions in a suitable container, mix well, and sonicate for 10-15 minutes to degas.

C. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent (Acetonitrile:Water, 50:50) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the Diluent and mix thoroughly.

D. Working Standard Solution (10 µg/mL)

  • Pipette 10.0 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.

  • Dilute to the mark with the Diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.

HPLC Analysis Workflow

The general workflow for sample analysis is a systematic process from preparation to final data interpretation.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing A Mobile Phase Preparation B Standard / Sample Solution Preparation C System Equilibration & Conditioning B->C D System Suitability Test (SST) C->D Inject Standard E Sample Sequence Injection D->E SST Pass F Chromatogram Integration E->F G Quantification & Reporting F->G

Caption: High-level workflow for the HPLC-UV analysis.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a mandatory step to ensure the validity of the generated data.[8][9] Inject the Working Standard Solution (10 µg/mL) five (n=5) consecutive times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range may indicate column degradation or analyte interaction.
Theoretical Plates (N) > 2000Measures column efficiency and the quality of the column packing.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery system.

Method Validation Framework

This method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[6][10] The validation process provides a self-validating system by proving the method's reliability.

Method_Validation cluster_core Core Validation Parameters (ICH Q2) Specificity Specificity Distinguishes analyte from interferences Linearity Linearity Proportional response to concentration Specificity->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Specificity->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Specificity->Precision Range Range Upper and lower concentration limits Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Insensitive to small method variations QuantitationLimit LOQ / LOD Lowest concentration measured reliably

Caption: Logical relationship of key method validation parameters.

Summary of Validation Results

The following table summarizes typical acceptance criteria and expected results for the validation of this method.

Validation ParameterTypical Concentration Range/LevelsAcceptance Criteria
Specificity Analyte vs. Placebo/ImpuritiesPeak is free from interference at its retention time.
Linearity 1 - 20 µg/mL (e.g., 5 levels)Correlation coefficient (r²) ≥ 0.999
Accuracy 80%, 100%, 120% of nominal (n=3)Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 10 µg/mL (n=6)%RSD ≤ 2.0%
Precision (Intermediate) 10 µg/mL (different day/analyst)Overall %RSD ≤ 2.0%
Robustness ±10% Flow, ±2 nm Wavelength, etc.System suitability parameters are met; results are not significantly affected.

Conclusion

The RP-HPLC-UV method detailed in this application note provides a reliable, robust, and accurate system for the quantitative analysis of this compound. The logical selection of chromatographic parameters ensures excellent peak shape and reproducible results. By incorporating system suitability tests and adhering to a comprehensive validation framework based on ICH guidelines, this protocol establishes a trustworthy analytical procedure suitable for implementation in research and quality control environments.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • BIOFOUNT. 1345471-30-8|this compound. [Link]

  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • Waters Corporation. Reliable HPLC/UV Quantification of Nitrosamine Impurities. [Link]

  • Farmacia. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. [Link]

  • SIELC Technologies. HPLC Methods by UV Detection. [Link]

  • National Institutes of Health (NIH). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

Sources

Introduction: Unveiling the Potential of a Novel Benzamide Derivative in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the oncological research applications of 4-(2-Aminophenyl)-N,N-dimethylbenzamide, tailored for researchers, scientists, and professionals in drug development.

This compound is a small molecule belonging to the benzamide class of compounds, a chemical scaffold that has proven to be a fertile ground for the development of numerous therapeutic agents. While specific research on this particular compound is in its nascent stages, its structural features suggest a strong potential for investigation in oncology. The broader family of benzamide derivatives encompasses a diverse range of anticancer agents with various mechanisms of action, including the inhibition of crucial enzymes involved in DNA repair and epigenetic regulation.

This guide serves as a comprehensive resource for researchers embarking on the study of this compound. It outlines putative mechanisms of action based on structurally related compounds and provides detailed, field-proven protocols to systematically investigate its anticancer properties. The aim is to equip scientists with the necessary tools to elucidate its biological activity and pave the way for potential therapeutic applications.

Putative Mechanisms of Action: A Roadmap for Investigation

The anticancer activity of benzamide derivatives often stems from their ability to interact with key proteins that regulate cell division, survival, and DNA integrity. For this compound, several plausible mechanisms of action can be hypothesized based on existing literature for structurally analogous compounds.

  • Histone Deacetylase (HDAC) Inhibition : A number of N-(2-aminophenyl)benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs results in histone hyperacetylation, a more open chromatin structure, and the re-expression of these tumor-suppressing genes, ultimately leading to cell cycle arrest and apoptosis.[2] The presence of the N-(2-aminophenyl)benzamide core in the topic compound makes HDAC inhibition a primary avenue for investigation.

  • DNA Damage and Repair Interference : Another potential mechanism is the induction of DNA damage or the interference with DNA repair pathways. A structurally similar compound, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), has been reported to exhibit DNA-DNA crosslinking activity.[3] Such an activity would lead to the formation of covalent bonds between DNA strands, preventing their separation for replication and transcription, and ultimately triggering cell death.

  • Other Potential Targets : The versatility of the benzamide scaffold allows for the possibility of other anticancer mechanisms. These could include the inhibition of other key enzymes in cancer progression, such as cyclooxygenases (COX) or topoisomerases, or the modulation of ATP-binding cassette (ABC) transporters that contribute to multidrug resistance.[4][5]

The following diagram illustrates the potential molecular targets for this compound, providing a conceptual framework for its mechanistic investigation.

Putative_Mechanisms_of_Action Potential Molecular Targets of this compound cluster_epigenetics Epigenetic Regulation cluster_dna_damage DNA Integrity cluster_other Other Potential Targets Compound This compound HDAC HDACs Compound->HDAC Putative Inhibition DNA Nuclear DNA Compound->DNA Potential Interaction Other_Targets COX-2 / Topoisomerases / ABC Transporters Compound->Other_Targets Possible Modulation Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Leads to DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Induces Cancer_Hallmarks Cancer_Hallmarks Other_Targets->Cancer_Hallmarks Impacts

Caption: Putative molecular targets and downstream effects of this compound.

Experimental Protocols for Mechanistic Investigation

The following protocols provide a systematic approach to characterizing the anticancer activity of this compound.

Protocol 1: Assessment of In Vitro Cytotoxicity and Anti-Proliferative Effects

Objective: To determine the concentration-dependent effects of the compound on the viability and proliferation of a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., a panel representing different tumor types such as breast, colon, lung, and leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as in the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Rationale: This initial screening assay is crucial for determining the potency of the compound and for selecting appropriate concentrations for subsequent mechanistic studies. Comparing the IC50 values across different cell lines can also provide initial insights into potential selective toxicity.

MTT_Assay_Workflow Workflow for In Vitro Cytotoxicity Assay (MTT) start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Serial Dilutions of Compound incubate_24h->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h dissolve_formazan Dissolve Formazan with DMSO incubate_3_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Sources

Application Notes & Protocols for the Experimental Evaluation of Benzamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Benzamide-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1] The dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention.[1]

Benzamides represent a significant class of synthetic HDAC inhibitors, with some members demonstrating selectivity for class I HDACs.[1] Unlike the pan-HDAC inhibitory activity of hydroxamic acids, the selectivity of benzamides may offer a more targeted therapeutic approach with an improved safety profile. Prominent examples include Entinostat (MS-275) and Mocetinostat (MGCD0103), which have been the subject of numerous preclinical and clinical investigations.[1][2][3][4] Entinostat, for instance, is a potent and selective inhibitor of class I and IV HDACs.[4]

This comprehensive guide provides a detailed experimental workflow for the preclinical evaluation of novel benzamide-based HDAC inhibitors. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to progress a compound from initial screening to in vivo efficacy studies. The experimental design detailed herein is built on a logical, stepwise progression, ensuring that only the most promising candidates advance, thereby conserving resources and accelerating the drug discovery pipeline.

A Phased Approach to Inhibitor Evaluation: From Benchtop to Preclinical Models

The journey of a novel benzamide-based HDAC inhibitor from a chemical entity to a potential therapeutic candidate is a multi-stage process. Each phase is designed to answer critical questions about the compound's potency, selectivity, cellular activity, and in vivo efficacy. This guide is structured to mirror this progression.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Preclinical Evaluation a Biochemical Potency & Selectivity Assays b Mechanism of Inhibition Studies a->b c Target Engagement & Cellular Potency b->c Promising Candidates d Antiproliferative & Cytotoxicity Assays c->d e Apoptosis Induction Assays d->e f In Vivo Efficacy (Xenograft Models) e->f Lead Candidates g Preliminary ADME/Tox Profiling f->g

Caption: A logical workflow for the evaluation of benzamide-based HDAC inhibitors.

Phase 1: In Vitro Characterization - Defining Potency and Selectivity

The initial phase of evaluation focuses on the direct interaction between the benzamide inhibitor and its target HDAC enzymes. The primary objectives are to determine the compound's potency (how much is needed to inhibit the enzyme) and its selectivity across different HDAC isoforms.

Biochemical Potency Determination: Measuring IC50

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For initial screening, a robust and high-throughput assay is essential. Both fluorescence-based and luminescence-based assays are widely used.

This protocol is adapted from commercially available kits and provides a general framework for measuring HDAC activity.[5][6][7]

Principle: An acetylated substrate is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • HDAC Assay Buffer

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3 for Class I selectivity)

  • HDAC Fluorometric Substrate

  • Lysine Developer

  • Benzamide-based HDAC inhibitor (test compound)

  • Trichostatin A (positive control inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of your benzamide inhibitor and the Trichostatin A control.

  • Assay Setup: To each well of the 96-well plate, add:

    • 85 µL of ddH2O (or diluted test sample)

    • 10 µL of 10X HDAC Assay Buffer

    • For positive control wells, add the appropriate concentration of purified HDAC enzyme.

  • Initiate Reaction: Add 5 µL of the HDAC Fluorometric Substrate to each well. Mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add 10 µL of Lysine Developer to each well to stop the reaction and initiate fluorescence development. Mix well and incubate at 37°C for an additional 15-30 minutes.[6]

  • Measurement: Read the fluorescence on a plate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The HDAC-Glo™ I/II Assay is a homogeneous, luminescent assay that offers high sensitivity and a simplified "add-mix-measure" protocol.[8][9][10][11]

Principle: A cell-permeable, acetylated, luminogenic peptide substrate is deacetylated by HDACs. A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is quantified in a luciferase reaction. The light output is proportional to HDAC activity.

Materials:

  • HDAC-Glo™ I/II Buffer

  • HDAC-Glo™ I/II Substrate

  • Developer Reagent

  • Purified recombinant HDAC enzymes

  • Benzamide-based HDAC inhibitor

  • 96-well or 384-well white, opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent by combining the buffer, substrate, and developer as per the Promega technical manual.[8][9]

  • Assay Setup:

    • Add your serially diluted benzamide inhibitor to the wells.

    • Add the purified HDAC enzyme to each well.

  • Initiate Reaction: Add an equal volume of the prepared HDAC-Glo™ I/II Reagent to each well.

  • Incubation: Mix the plate on a shaker and incubate at room temperature for 15-45 minutes to allow the signal to stabilize.[9]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values as described in Protocol 1.1.1.

Parameter Fluorometric Assay Luminescent Assay (HDAC-Glo™)
Principle Enzyme-coupled fluorescenceLuciferase-based luminescence
Sensitivity GoodHigh to Very High[10]
Throughput HighHigh
Protocol Multi-step"Add-mix-measure"[8]
Cost Generally lowerGenerally higher

Table 1: Comparison of In Vitro HDAC Assay Formats.

Determining the Inhibition Constant (Ki)

While the IC50 value is a practical measure of potency, it can be influenced by experimental conditions such as substrate concentration.[12] The inhibition constant (Ki), however, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.[13][14] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis constant (Km) of the substrate and the mechanism of inhibition.[15]

Cheng-Prusoff Equation (for competitive inhibition): Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration

  • Km is the Michaelis constant

Understanding the distinction between IC50 and Ki is crucial for accurately comparing the potencies of different inhibitors.[12][13][14][15]

Phase 2: Cellular Activity Assessment - From Target Engagement to Phenotypic Outcomes

Once a compound has demonstrated potent in vitro inhibition of the target HDACs, the next crucial step is to determine if it can effectively engage its target within a cellular context and elicit the desired biological response.

Target Engagement: Western Blot for Histone Acetylation

The most direct way to confirm that a benzamide inhibitor is active in cells is to measure the accumulation of acetylated histones, a direct consequence of HDAC inhibition. Western blotting is the gold-standard technique for this purpose.

Principle: Cells are treated with the benzamide inhibitor, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histones as a loading control.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer)

  • Benzamide-based HDAC inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Acetyl-Histone H3, rabbit anti-Total Histone H3)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the benzamide inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the image.

  • Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal.

western_blot_workflow start Cell Treatment with Benzamide Inhibitor protein_extraction Protein Extraction & Quantification start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AcH3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: Workflow for Western Blot analysis of histone acetylation.

Antiproliferative and Cytotoxicity Assays

A key desired outcome of HDAC inhibition in cancer therapy is the suppression of tumor cell growth. A variety of cell viability assays can be employed to assess the antiproliferative and cytotoxic effects of benzamide inhibitors.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell line

  • Benzamide-based HDAC inhibitor

  • Resazurin sodium salt solution

  • 96-well clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells at an optimized density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the benzamide inhibitor for 24, 48, or 72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition). Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to determine significant differences between treatment groups and the control.[16][17]

Apoptosis Induction Assays

HDAC inhibitors are known to induce apoptosis (programmed cell death) in cancer cells.[1] Quantifying apoptosis is a critical step in characterizing the mechanism of action of a novel benzamide inhibitor.

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal.[18][19][20][21]

Materials:

  • Caspase-Glo® 3/7 Buffer and Substrate

  • Cancer cell line

  • Benzamide-based HDAC inhibitor

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the inhibitor as described in Protocol 2.2.1.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[19][21]

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[18][21]

  • Incubation: Mix on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.[21]

  • Measurement: Measure the luminescence. An increase in luminescence indicates an induction of apoptosis.

Phase 3: Preclinical Evaluation - Assessing In Vivo Efficacy and Druggability

Compounds that demonstrate potent and selective HDAC inhibition, on-target cellular activity, and antiproliferative effects are advanced to preclinical evaluation. This phase aims to assess the inhibitor's efficacy in a living organism and to characterize its pharmacokinetic and toxicological properties.

In Vivo Efficacy: Xenograft Tumor Models

Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.[22]

Principle: Human tumor cells are injected subcutaneously into the flank of an immunodeficient mouse. Once tumors are established, the mice are treated with the benzamide inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Benzamide-based HDAC inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the benzamide inhibitor according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development.[23][24][25]

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized by drug-metabolizing enzymes like cytochrome P450s.[26][27][28][29][30]

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport.[31][32][33][34][35]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • hERG Inhibition: An in vitro assay to assess the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.

  • Cytotoxicity in Normal Cells: Evaluating the inhibitor's effect on non-cancerous cell lines to determine its therapeutic window.

ADME/Tox Parameter Common In Vitro Assay Significance
Metabolism Liver Microsomal Stability Assay[26][27][28][29][30]Predicts in vivo clearance and half-life.
Absorption PAMPA, Caco-2 Permeability Assay[31][32][33][34][35]Predicts oral bioavailability.
Distribution Plasma Protein Binding AssayInfluences free drug concentration and efficacy.
Toxicity hERG Inhibition Assay, Cytotoxicity AssaysIdentifies potential safety liabilities.

Table 2: Overview of Key In Vitro ADME/Tox Assays.

ADME_Tox_Cycle cluster_ADME ADME Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Toxicity Toxicity Metabolism->Toxicity Excretion->Absorption

Caption: The interconnected processes of ADME and Toxicity in drug development.

Conclusion: A Roadmap to Success

The experimental design outlined in these application notes provides a robust and logical framework for the comprehensive evaluation of novel benzamide-based HDAC inhibitors. By systematically assessing potency, selectivity, cellular activity, in vivo efficacy, and ADME/Tox properties, researchers can make informed decisions to advance the most promising compounds toward clinical development. This structured approach not only enhances the probability of success but also embodies the principles of scientific rigor and efficiency in the pursuit of new cancer therapeutics.

References

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. (2019-12-31). [Link]

  • In Vitro ADME. Selvita. [Link]

  • Entinostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • In Vitro ADME Studies. PharmaLegacy. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor. Expert Opinion on Investigational Drugs. [Link]

  • Caspase 3/7 Activity. Protocols.io. (2025-04-01). [Link]

  • MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. ResearchGate. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • How to do the statistical analysis of data collected from the SRB cell viability assay. Quora. (2024-01-20). [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Entinostat: a promising treatment option for patients with advanced breast cancer. NIH. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Statistical Analysis: MTT-assay (cell viability test). [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. NIH. (2020-11-03). [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. (2021-01-13). [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. (2022-12-09). [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Pharmacological Properties and Clinical Application Research Progress of Entinostat. Oreate AI Blog. (2026-01-07). [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Preclinical study of a combination of mocetinostat (HDAC inhibitor) and 5-AZA-dC (decitabine) in chondrosarcoma. AACR Journals. (2018-01-15). [Link]

  • Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor Mocetinostat with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma. NIH. [Link]

  • Which statistical test to use for comparison of cell viabilty between treatment and control groups? ResearchGate. (2017-08-03). [Link]

  • Statistical analysis for cell viability data. YouTube. (2021-06-20). [Link]

  • Which statistical test to use in my MTT assay? ResearchGate. (2020-01-31). [Link]

Sources

Application Notes & Protocols: A Framework for Assessing the Antitumor Activity of N-acyl-O-phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-acyl-O-phenylenediamines (NAPDs) represent a promising class of compounds in oncology, frequently investigated for their role as histone deacetylase (HDAC) inhibitors.[1][2][3] Inhibition of HDACs leads to the accumulation of acetylated histones and other proteins, altering chromatin structure and gene expression, which can ultimately induce cell cycle arrest, apoptosis, and suppression of tumor growth.[1][4] This guide provides a structured, multi-stage framework for the comprehensive preclinical assessment of novel NAPD compounds, moving logically from broad cytotoxic screening to detailed mechanistic and in vivo efficacy studies. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind key steps to empower researchers in their drug discovery efforts.

Part 1: Initial In Vitro Evaluation: Cytotoxicity & Viability

The foundational step in assessing any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This initial screening provides critical IC50 (half-maximal inhibitory concentration) values, which inform the concentrations used in all subsequent, more complex assays.[5][6]

Protocol 1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[7]

Materials:

  • Selected cancer cell lines (e.g., a panel representing different tumor types like HCT-116 colon cancer, A549 lung cancer, DU145 prostate cancer)[9]

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • N-acyl-O-phenylenediamine (NAPD) test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom microplates

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the NAPD compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Replace the medium in each well with 100 µL of the medium containing the various concentrations of the NAPD. Include "vehicle control" (medium with DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Data Analysis & Interpretation:

  • Correct the absorbance values by subtracting the average absorbance of the "no-cell" blank wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

  • Causality: A low IC50 value indicates potent cytotoxic or anti-proliferative activity. Comparing IC50 values across a panel of cell lines can reveal potential selectivity for certain cancer types.[12] It is crucial to optimize cell seeding density, as this can significantly impact the observed IC50.[12]

Part 2: Elucidating the Mechanism of Action (MoA)

Once a compound demonstrates cytotoxicity, the next critical phase is to understand how it kills cancer cells. Key mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and interference with the cell division cycle.[13]

Workflow for Mechanism of Action Studies

G cluster_0 Initial Finding cluster_1 MoA Investigation cluster_2 Potential Outcomes A Potent IC50 from MTT Assay B Apoptosis Assay (Annexin V/PI) A->B C Cell Cycle Analysis (PI Staining) A->C D Target Engagement (HDAC Inhibition) A->D E Induction of Apoptosis B->E F Cell Cycle Arrest (e.g., G2/M) C->F G Biochemical Proof of Target Inhibition D->G

Caption: A logical workflow for investigating the mechanism of action of a cytotoxic compound.

Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

Materials:

  • Cells treated with NAPD compound at relevant concentrations (e.g., 1x and 2x IC50) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10x Binding Buffer)

  • Cold 1x PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells in culture flasks for a specified time (e.g., 24-48 hours). Harvest both adherent and floating cells (apoptotic cells often detach).[14]

  • Washing: Wash the collected cells (1-5 x 10^5 cells per sample) once with cold 1x PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[14]

Data Analysis & Interpretation:

  • Use single-stained controls to set up compensation and quadrants.

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Causality: A significant increase in the Annexin V (+)/PI (-) and Annexin V (+)/PI (+) populations in NAPD-treated cells compared to the control provides strong evidence that the compound induces cell death via apoptosis.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[16] The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer drugs often cause arrest at specific checkpoints.

Materials:

  • Cells treated with NAPD compound at relevant concentrations (e.g., 0.5x, 1x, 2x IC50) and vehicle control

  • Cold 70% ethanol[17]

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[18]

  • RNase A solution (e.g., 100 µg/mL in PBS)[18]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][18] Fix for at least 30 minutes on ice (cells can be stored at -20°C for weeks).[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[18]

  • PI Staining: Add PI staining solution and incubate for at least 15-30 minutes at room temperature, protected from light.[19]

  • Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[17]

Data Analysis & Interpretation:

  • Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution from the DNA content histogram.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.

  • Causality: An accumulation of cells in a specific phase (e.g., a significant increase in the G2/M population) compared to the vehicle control indicates that the NAPD compound induces cell cycle arrest at that checkpoint. This is a common mechanism for HDAC inhibitors and microtubule-targeting agents.

Part 3: Target Engagement & Validation

For NAPDs, a key hypothesized mechanism is the inhibition of HDAC enzymes.[1][20] It is essential to biochemically validate that the compound engages its intended target and produces the expected downstream effect—histone hyperacetylation.

Mechanism of HDAC Inhibition by NAPDs

G cluster_0 Normal State cluster_1 With NAPD Treatment HDAC HDAC Enzyme Histone Deacetylated Histone HDAC->Histone Deacetylation Histone_Ac Acetylated Histone Histone_Ac->HDAC Chromatin_Closed Condensed Chromatin (Gene Repression) Histone->Chromatin_Closed NAPD N-acyl-O-phenylenediamine (Inhibitor) HDAC_Inhibited HDAC Enzyme NAPD->HDAC_Inhibited Inhibition Histone_HyperAc Hyperacetylated Histone Chromatin_Open Relaxed Chromatin (Gene Expression) Histone_HyperAc->Chromatin_Open

Caption: NAPDs inhibit HDACs, leading to histone hyperacetylation and gene expression.

Protocol 3.1: Western Blot for Histone Acetylation

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[21] To confirm HDAC inhibition, we can measure the levels of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4).[22][23] An effective HDAC inhibitor will cause a dose-dependent increase in these acetylated forms.

Materials:

  • Cell lysates from NAPD-treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes[21]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-Acetyl-Histone H3, anti-Acetyl-Histone H4, anti-Total Histone H3 (as a loading control)[24]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Lysate Preparation & Quantification: Treat cells with the NAPD compound for a shorter duration (e.g., 6-24 hours). Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-H3) diluted in blocking buffer, typically overnight at 4°C.[21]

  • Washing & Secondary Antibody: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.

  • Stripping & Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading across lanes.[22][23]

Data Analysis & Interpretation:

  • Quantify the band intensity for the acetylated histone and the loading control using densitometry software.

  • Normalize the acetylated histone signal to the loading control signal.

  • Causality: A clear, dose-dependent increase in the normalized acetylated histone signal in NAPD-treated samples compared to the control directly demonstrates that the compound is engaging and inhibiting HDACs within the cell.

Protocol 3.2: In Vitro HDAC Enzyme Inhibition Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDACs.[25] A fluorogenic HDAC substrate is incubated with the enzyme in the presence or absence of the inhibitor.[26] The enzyme deacetylates the substrate, which is then cleaved by a developer solution to release a fluorophore. The fluorescence intensity is inversely proportional to HDAC inhibition.

Materials:

  • HDAC Activity/Inhibition Assay Kit (containing assay buffer, purified HDAC enzyme, fluorogenic substrate, developer, and a known inhibitor like Trichostatin A)[27]

  • NAPD compound

  • Black 96-well microplate

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the NAPD compound and the control inhibitor (e.g., Trichostatin A) in assay buffer.[27]

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified HDAC enzyme, and the test compound dilutions.[25] Include "no inhibitor" and "no enzyme" controls.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).[25]

  • Stop & Develop: Add the developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.[25] Incubate for 10-15 minutes at room temperature.

  • Fluorescence Measurement: Read the plate in a fluorimeter at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).[25]

Data Analysis & Interpretation:

  • Subtract the "no enzyme" background fluorescence from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting percent inhibition versus the log of compound concentration.

  • Causality: This assay provides direct, quantitative evidence of the compound's inhibitory potency against a specific HDAC isoform (if using purified isoforms) or total HDAC activity.[28] It confirms that the cellular effects observed are likely due to direct target engagement.

Part 4: In Vivo Assessment of Antitumor Efficacy

Promising in vitro results must be validated in a living organism.[5][29] The subcutaneous xenograft mouse model is a standard and essential preclinical platform for evaluating the in vivo efficacy of novel anticancer agents.[29][30]

Protocol 4.1: Subcutaneous Xenograft Mouse Model

Principle: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice), where they form a solid tumor.[9][30] The mice are then treated with the test compound, and tumor growth is monitored over time to assess therapeutic efficacy.[29]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude-Foxn1nu)

  • Cancer cell line known to be sensitive to the NAPD in vitro

  • Matrigel (optional, to aid tumor formation)

  • NAPD compound formulated in a suitable vehicle for in vivo administration (e.g., saline, PEG400)

  • Digital calipers

  • Animal scale

Step-by-Step Methodology:

  • Cell Implantation: Inject a suspension of human tumor cells (e.g., 2-5 x 10^6 cells in PBS, optionally mixed with Matrigel) subcutaneously into the flank of each mouse.[30]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, NAPD low dose, NAPD high dose, Positive Control). Begin treatment via the chosen route of administration (e.g., intraperitoneal injection, oral gavage).[31]

  • Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for histone acetylation to confirm target engagement in vivo).

Data Analysis & Interpretation:

  • Plot the mean tumor volume for each group over time.

  • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

  • Monitor body weight as an indicator of systemic toxicity. Significant weight loss (>15-20%) may indicate the dose is not well-tolerated.

  • Trustworthiness: A statistically significant reduction in tumor growth in the NAPD-treated groups compared to the vehicle control, without causing severe toxicity, demonstrates preclinical in vivo efficacy.[31]

Summary of Experimental Data & Outcomes
Assay Primary Question Key Quantitative Output Interpretation of Positive Result
MTT Assay Is the compound cytotoxic to cancer cells?IC50 ValueLow micromolar or nanomolar IC50 indicates high potency.
Annexin V/PI Does the compound induce apoptosis?% Apoptotic CellsSignificant increase in Annexin V positive cells.
Cell Cycle Analysis Does the compound affect cell division?% Cells in G1, S, G2/MAccumulation of cells in a specific phase (e.g., G2/M arrest).
Histone Western Blot Does it inhibit HDACs in cells?Fold-change in Acetyl-H3/H4Dose-dependent increase in acetylated histone levels.
HDAC Enzyme Assay Does it directly inhibit the HDAC enzyme?IC50 ValueLow IC50 confirms direct biochemical inhibition of the target.
Xenograft Model Does the compound inhibit tumor growth in vivo?% Tumor Growth Inhibition (TGI)Significant TGI with acceptable toxicity profile.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Centre for Biotechnology Information.[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.[Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.[Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Centre for Biotechnology Information.[Link]

  • Xenograft tumor model. SMC Laboratories Inc.[Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.[Link]

  • Cell Viability Assays. National Centre for Biotechnology Information.[Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London.[Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.[Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine.[Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. University College London.[Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.[Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.[Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.[Link]

  • Xenograft Models For Drug Discovery. Reaction Biology.[Link]

  • Xenograft Models. Creative Biolabs.[Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. National Centre for Biotechnology Information.[Link]

  • HDAC Activity Assay Kit. Merck Millipore.[Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.[Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega.[Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. National Centre for Biotechnology Information.[Link]

  • Epigenetic Changes in the Brain: Measuring Global Histone Modifications. National Centre for Biotechnology Information.[Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. MDPI.[Link]

  • Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. National Centre for Biotechnology Information.[Link]

  • Initial pre-screening of a panel of HDAC inhibitors and derivatives... ResearchGate.[Link]

  • Aroylated phenylenediamine HO53 modulates innate immunity, histone acetylation and metabolism. PubMed.[Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. National Centre for Biotechnology Information.[Link]

  • Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. National Centre for Biotechnology Information.[Link]

Sources

Application Notes and Protocols for 4-(2-Aminophenyl)-N,N-dimethylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through diverse non-covalent interactions. Its derivatives have been successfully developed into drugs for various therapeutic areas, including psychiatry and oncology.[1] The N,N-dimethylbenzamide functional group, in particular, offers a stable amide bond and a tertiary amine that can influence solubility and cell permeability. The incorporation of a 2-aminophenyl group introduces a key hydrogen bond donor and a potential point for further chemical modification, making 4-(2-Aminophenyl)-N,N-dimethylbenzamide a compound of significant interest for the development of novel therapeutics.

While extensive research exists for the broader class of N-phenylbenzamide derivatives, particularly as histone deacetylase (HDAC) inhibitors, this document will focus on the prospective application of this compound as a Poly(ADP-ribose) polymerase (PARP) inhibitor.[2][3] The benzamide core is a well-established pharmacophore for PARP inhibition, and the structural features of this compound suggest its potential in this therapeutic area.[3]

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[5][6]

We hypothesize that this compound can act as a competitive inhibitor of PARP1 and PARP2 by occupying the NAD+ binding site, thereby preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process.

PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell cluster_2 BRCA-Deficient Cell + PARP Inhibitor DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N DNA_Repaired_N DNA Repaired BER_N->DNA_Repaired_N Replication_N DNA Replication DNA_Repaired_N->Replication_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination DSB_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C BER_C Base Excision Repair PARP_C->BER_C Replication_C DNA Replication BER_C->Replication_C DSB_C Double-Strand Break (DSB) Replication_C->DSB_C HR_C Defective Homologous Recombination DSB_C->HR_C Apoptosis_C Apoptosis HR_C->Apoptosis_C DNA_SSB_T Single-Strand Break (SSB) PARP_T PARP DNA_SSB_T->PARP_T PARP_Inhibitor This compound PARP_Inhibitor->PARP_T Inhibition Replication_T DNA Replication PARP_T->Replication_T Blocked Repair DSB_T Accumulated DSBs Replication_T->DSB_T HR_T Defective Homologous Recombination DSB_T->HR_T Apoptosis_T Enhanced Apoptosis HR_T->Apoptosis_T

Caption: Hypothesized mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes a potential two-step synthesis involving a Suzuki coupling followed by amidation.

Step 1: Suzuki Coupling to form 4-(2-Nitrophenyl)benzoic acid

  • To a solution of 4-formylphenylboronic acid (1.5 g, 10 mmol) and 1-bromo-2-nitrobenzene (2.02 g, 10 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL), add sodium carbonate (2.12 g, 20 mmol).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Heat the reaction mixture to 80°C and stir overnight under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(2-nitrophenyl)benzaldehyde is then oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent like potassium permanganate.

Step 2: Amidation and Reduction

  • To a solution of 4-(2-nitrophenyl)benzoic acid (2.57 g, 10 mmol) in dichloromethane (50 mL), add oxalyl chloride (1.1 mL, 12.5 mmol) and a catalytic amount of DMF (2 drops).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dichloromethane (50 mL) and cool to 0°C.

  • Add a solution of dimethylamine (2.0 M in THF, 15 mL, 30 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-nitrophenyl)-N,N-dimethylbenzamide.

  • For the final reduction step, dissolve the nitro compound (2.84 g, 10 mmol) in ethanol (50 mL) and add 10% Pd/C (0.28 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.[7][8]

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Part 2: In Vitro Evaluation

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays start Synthesized Compound parp_assay PARP1/2 Enzymatic Assay start->parp_assay ic50 Determine IC50 Values parp_assay->ic50 cell_lines Select Cancer Cell Lines (e.g., BRCA-mutant and wild-type) treatment Treat Cells with Compound cell_lines->treatment viability_assay Cell Viability Assay (MTT/CellTiter-Glo) treatment->viability_assay data_analysis Analyze Cytotoxicity (EC50) viability_assay->data_analysis

Sources

Structural Elucidation of 4-(2-Aminophenyl)-N,N-dimethylbenzamide: A Comprehensive Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminophenyl)-N,N-dimethylbenzamide is a biaryl amide derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a flexible biaryl linkage and a tertiary amide, presents a unique scaffold for the development of novel therapeutics and functional materials. Accurate and unambiguous structural characterization is the cornerstone of any research and development endeavor, ensuring the identity, purity, and stability of the compound . This application note provides a detailed guide to the definitive structural elucidation of this compound using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

This guide moves beyond simple procedural lists, offering insights into the rationale behind experimental choices and providing predictive data to aid researchers in their analysis. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for professionals in drug discovery and chemical synthesis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the molecular skeleton and deduce the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Spectral Data

Understanding the expected spectral features is crucial for efficient data interpretation. The predictions below are based on fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects exerted by the molecule's functional groups.[1] The molecular structure and atom numbering scheme for prediction are as follows:

Chemical structure of this compound with atom numbering for NMR prediction

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-15 (N-CH₃)₂~2.9 - 3.1s (or two singlets)6HProtons on the N,N-dimethyl group. Restricted rotation around the C-N amide bond may lead to two distinct signals.
H-10 (-NH₂)~4.5 - 5.5br s2HAmine protons are exchangeable, resulting in a broad singlet. The chemical shift is highly dependent on solvent and concentration.
H-11~6.6 - 6.7t1HShielded by the -NH₂ group. Coupled to H-9 and H-13.
H-9~6.8 - 6.9d1HShielded by the -NH₂ group. Coupled to H-11.
H-13~7.0 - 7.1d1HCoupled to H-11.
H-12~7.1 - 7.2t1HCoupled to H-9 and H-13.
H-3, H-5~7.4 - 7.5d2HProtons on the benzamide ring, ortho to the biaryl linkage.
H-2, H-6~7.5 - 7.6d2HProtons on the benzamide ring, ortho to the amide group.

s = singlet, br s = broad singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-15~35 - 40N-methyl carbons of the dimethylamide group.
C-9, C-11~115 - 118Aromatic carbons ortho and para to the -NH₂ group, shielded by its electron-donating effect.
C-13~123 - 125Aromatic carbon meta to the -NH₂ group.
C-8~127 - 129Quaternary carbon attached to the second aromatic ring.
C-2, C-6~128 - 130Aromatic carbons ortho to the amide group.
C-3, C-5~129 - 131Aromatic carbons meta to the amide group.
C-12~131 - 133Aromatic carbon meta to the -NH₂ group.
C-4~135 - 137Quaternary carbon attached to the biaryl linkage.
C-10~145 - 148Aromatic carbon directly attached to the -NH₂ group.
C-1~140 - 142Quaternary carbon attached to the amide group.
C-7~169 - 171Carbonyl carbon of the amide group, significantly deshielded.

Note: These are predictions. Actual values may vary based on experimental conditions. Machine learning algorithms and DFT calculations can provide more accurate predictions.[2][3][4]

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures the acquisition of high-quality, high-resolution NMR spectra.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the this compound sample. The use of a sufficient sample amount is critical for achieving a good signal-to-noise ratio, especially for ¹³C NMR.[5]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[6]

    • Recommended: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable -NH₂ protons.

    • Alternative: Chloroform-d (CDCl₃) can also be used, but the amine protons may exchange or be broadened.

  • Dissolution: Transfer the solvent to the vial containing the sample. Vortex gently for 30 seconds to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter, as solids can severely degrade the magnetic field homogeneity and the quality of the resulting spectrum.[6]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically 4-5 cm).[5]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

B. Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 500 MHz).

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[7] Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.[7]

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire the spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay, 30° pulse angle).

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise ratio.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (¹H & ¹³C) lock_shim->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate output Structural Confirmation integrate->output Final Spectrum & Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight and valuable information on the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Principles of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can ionize molecules without causing significant fragmentation.[8] This makes it ideal for determining the molecular weight of thermally labile or non-volatile compounds like this compound. The process involves three key stages:

  • Droplet Formation: The sample solution is sprayed through a high-voltage capillary, forming a fine mist of charged droplets.[8]

  • Desolvation: The solvent evaporates from the droplets, shrinking them and increasing their surface charge density.[8]

  • Gas Phase Ion Formation: Eventually, the electrostatic repulsion overcomes the droplet's surface tension, releasing protonated analyte molecules [M+H]⁺ into the gas phase.[9]

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₅H₁₆N₂O, with a monoisotopic mass of 240.1263 Da.[10]

Table 3: Predicted High-Resolution ESI-MS Data (Positive Ion Mode)

IonCalculated m/zDescription
[M+H]⁺241.1335The protonated parent molecule. This is expected to be the base peak in a soft ESI spectrum.
[M+Na]⁺263.1155A sodium adduct, commonly observed in ESI-MS.

Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation can be induced by increasing instrumental voltages, or tandem MS (MS/MS) can be performed to obtain structural information.[11] A primary fragmentation pathway for aromatic amides is the cleavage of the amide C-N bond.[12][13]

Table 4: Predicted Major MS/MS Fragments of [M+H]⁺ (m/z 241.13)

Fragment m/zProposed Structure / LossRationale
196.0862[M+H - HN(CH₃)₂]⁺Cleavage of the amide C-N bond results in the loss of neutral dimethylamine (45.05 Da) and formation of a stable acylium ion. This is a very common fragmentation pathway for tertiary amides.[12]
168.0913[Fragment 196 - CO]⁺The acylium ion can subsequently lose carbon monoxide (28.01 Da) to form a biaryl cation.
Experimental Protocol: ESI-MS

This protocol describes direct infusion analysis for rapid and accurate mass determination.

A. Sample Preparation

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Acidification (Optional but Recommended): Add 0.1% formic acid to the final solution. This step is crucial as it provides a source of protons, promoting the formation of the desired [M+H]⁺ ion and improving signal intensity.

B. Data Acquisition

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive. The two basic nitrogen atoms in the molecule are readily protonated.

    • Capillary Voltage: ~3.5 kV

    • Cone Voltage: 20-40 V. A lower voltage (~20 V) will yield primarily the [M+H]⁺ ion. A higher voltage (~40 V) can be used to induce in-source fragmentation to confirm the fragments listed in Table 4.

    • Mass Range: Scan from m/z 50 to 500.

  • Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged, high-quality mass spectrum.

ESI-MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition stock Prepare Stock (1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute acidify Acidify with 0.1% Formic Acid dilute->acidify infuse Infuse into ESI Source acidify->infuse ionize Ionize Sample (Positive Mode) infuse->ionize analyze Mass Analysis (m/z Scan) ionize->analyze detector Ion Detection analyze->detector output Molecular Weight Confirmation detector->output Mass Spectrum Generation

Caption: Workflow for ESI-MS sample preparation, infusion, and analysis.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides an irrefutable structural confirmation of this compound. ¹H and ¹³C NMR deliver a detailed map of the proton and carbon framework, confirming atomic connectivity and the isomeric arrangement of the substituents. High-resolution ESI-MS validates the elemental composition through an accurate mass measurement of the molecular ion and offers further structural corroboration via predictable fragmentation patterns. By following the detailed protocols and leveraging the predictive data presented in this guide, researchers and drug development professionals can confidently verify the identity and purity of their synthesized compound, ensuring a solid foundation for subsequent biological or material science investigations.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

  • Wang, B., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Quantitative Structure-Property Relationships, 3(1), 1-10. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Smith, A. B., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry, 82(9), 4641-4649. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Electrospray ionisation mass spectrometry: principles and clinical applications. Retrieved from [Link]

  • ResearchGate. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Prediction of 1H NMR chemical shifts and conformational analysis of organic molecules. Retrieved from [Link]

  • Portland State University. (n.d.). Predicting the chemical shift of proton/s on a sp³ carbon in a ¹H NMR spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56776745, this compound. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • da Silva, A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19574-19582. Retrieved from [Link]

  • Ferreira, J. M. G. O., et al. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Retrieved from [Link]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3-12. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • da Silva, A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19574-19582. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Development of N-(2-Aminophenyl)benzamide Derivatives as Potent HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Chromatin Remodeling for Therapeutic Advancement

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by catalyzing the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription. Aberrant HDAC activity is implicated in the pathophysiology of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[1][2] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, with several now approved for treating hematologic malignancies.[1]

The N-(2-aminophenyl)benzamide scaffold represents a clinically significant zinc-binding group for potent HDAC inhibition.[2] Compounds based on this scaffold, such as the approved drug Chidamide, have demonstrated significant therapeutic potential. The core structure features a 2-aminoaniline moiety that chelates the zinc ion in the active site of class I HDAC enzymes (HDAC1, 2, and 3), a central linker, and a "cap" group that interacts with the protein surface at the rim of the active site. The lead compound, 4-(2-Aminophenyl)-N,N-dimethylbenzamide , serves as a foundational template for further development. This guide provides a comprehensive, experience-driven framework for the rational design, synthesis, and evaluation of novel derivatives with the goal of enhancing therapeutic efficacy, selectivity, and drug-like properties.

Section 1: The Drug Discovery & Development Workflow

The path from a lead compound to a clinical candidate is a multi-stage, iterative process. The core objective is to systematically modify the lead structure to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing toxicity. This workflow is designed to be a self-validating system, where each stage provides critical data to inform the next.

Drug_Development_Workflow Lead Lead Compound This compound SAR Structure-Activity Relationship (SAR) Analysis & In Silico Modeling Lead->SAR Design Rational Design of Novel Derivatives SAR->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Primary_Screen Primary Screen: Biochemical HDAC Inhibition Assay Characterization->Primary_Screen Test Compounds Selectivity Isoform Selectivity Profiling (HDAC1, 2, 3 vs other classes) Primary_Screen->Selectivity Cell_Assay Cell-Based Assay: Antiproliferative Activity (e.g., MTT) Selectivity->Cell_Assay Target_Engagement Cellular Target Engagement (e.g., Histone Acetylation Western Blot) Cell_Assay->Target_Engagement ADME In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability) Target_Engagement->ADME Promising Hits Data_Analysis Data Analysis & Iteration ADME->Data_Analysis Data_Analysis->Design Iterate Design Optimized_Lead Optimized Lead Candidate Data_Analysis->Optimized_Lead

Caption: Iterative workflow for developing improved HDAC inhibitors.

Section 2: Rational Design & Medicinal Chemistry Strategy

Improving efficacy requires a deep understanding of the structure-activity relationship (SAR). For the N-(2-aminophenyl)benzamide scaffold, modifications are typically explored at the "cap" group, which is the N,N-dimethylbenzamide portion of the lead compound.

Pillar of Expertise: Why Focus on the "Cap" Group? The 2-aminoaniline "zinc-binding group" is highly conserved and essential for the mechanism of action. Altering it often leads to a complete loss of activity. The linker provides optimal spacing. Therefore, the cap group offers the most fertile ground for modification to enhance interactions with the surface-exposed amino acid residues of the HDAC active site, thereby driving potency and isoform selectivity.[3]

Key Strategic Modifications:

  • Exploring Hydrophobicity: SAR studies suggest that increasing the hydrophobic character of the cap group can enhance HDAC inhibitory activity.[3] This can be achieved by replacing the N,N-dimethyl groups with larger alkyl or cyclic amine moieties.

  • Introducing Hydrogen Bond Donors/Acceptors: Incorporating groups capable of forming hydrogen bonds can create new, favorable interactions with the protein surface, potentially boosting affinity.[3]

  • Conformational Constraint: Replacing flexible groups with rigid cyclic structures (e.g., piperidine, morpholine) can lock the molecule into a more favorable binding conformation, reducing the entropic penalty of binding.[4]

  • Vectorial Expansion: Extending the cap group to probe for additional binding pockets can lead to significant gains in potency and selectivity. This involves adding substituted phenyl rings or other aromatic systems.

Table 1: Hypothetical SAR Data for Novel Derivatives
Compound IDCap Group Modification (R)HDAC1 IC₅₀ (nM)Antiproliferative (A549) GI₅₀ (µM)
Lead -N(CH₃)₂1505.2
DERIV-01 -Piperidin-1-yl852.8
DERIV-02 -Morpholin-4-yl1104.1
DERIV-03 -N(H)CH₂Ph451.5
DERIV-04 -N(CH₃)(4-fluorophenyl)250.8

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Section 3: Protocols for Synthesis and Characterization

Trustworthiness in drug development is built on robust and reproducible chemistry. The following protocol outlines a general yet effective method for synthesizing novel derivatives from the core intermediate, 4-(2-nitrophenyl)benzoic acid.

Protocol 3.1: Synthesis of a Representative Derivative (DERIV-03)

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Purification A 4-(2-Nitrophenyl)benzoic acid C Amide Product A->C HATU, DIPEA, DMF B Benzylamine B->C D Amine Product (DERIV-03) C->D H₂, Pd/C, EtOH E Final Pure Compound D->E Column Chromatography

Caption: Synthetic scheme for N-benzyl-4-(2-aminophenyl)benzamide.

Step 1: Amide Coupling - Synthesis of N-benzyl-4-(2-nitrophenyl)benzamide

  • To a solution of 4-(2-nitrophenyl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate amide.

Step 2: Nitro Group Reduction - Synthesis of N-benzyl-4-(2-aminophenyl)benzamide (DERIV-03)

  • Dissolve the purified amide from Step 1 in ethanol (EtOH, 0.1 M).

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Step 3: Characterization

  • Purity: Assess by HPLC (>95%).

  • Identity: Confirm by High-Resolution Mass Spectrometry (HRMS) to match the calculated molecular weight.

  • Structure: Confirm by ¹H and ¹³C NMR spectroscopy.

Section 4: Protocols for Biological Evaluation

A tiered screening approach ensures that resources are focused on the most promising compounds. The process begins with a sensitive biochemical assay, followed by cell-based assays to confirm activity in a more biologically relevant context.

Protocol 4.1: Primary Screening - In Vitro HDAC1 Fluorometric Assay

This protocol is based on commercially available kits that provide a rapid, fluorescence-based method for screening HDAC1 inhibitors.[5][6]

Principle: The assay utilizes an acetylated lysine substrate. In the presence of HDAC1, the substrate is deacetylated. A developer solution is then added, which specifically cleaves the deacetylated substrate to release a fluorophore. The fluorescence intensity is directly proportional to HDAC activity and inversely proportional to the inhibitor's potency.[5]

Materials:

  • HDAC1 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abnova, or Sigma-Aldrich)[5][6]

  • Recombinant human HDAC1 enzyme

  • Fluorogenic substrate

  • Developer solution

  • Assay Buffer

  • Trichostatin A (TSA) or reference compound (positive control inhibitor)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (TSA) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Enzyme Reaction:

    • To each well of the 96-well plate, add assay buffer.

    • Add test compound dilutions or controls (positive control, and no-inhibitor control).

    • Add recombinant HDAC1 enzyme to all wells except the "blank" (no enzyme) control.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

  • Second Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement - Western Blot for Acetylated Histones

Principle: A potent HDAC inhibitor will cause the hyperacetylation of histone proteins within cells. This can be visualized by Western blotting using an antibody specific for acetylated histones (e.g., Acetyl-Histone H3).

Procedure:

  • Cell Culture and Treatment: Seed a cancer cell line (e.g., A549 lung carcinoma) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (and controls) for 18-24 hours.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Acetyl-Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, re-probe the membrane with an antibody against total Histone H3 or β-actin.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent increase in the acetylated histone signal confirms cellular target engagement.

Conclusion and Future Directions

The strategic framework presented here provides a robust pathway for the development of novel this compound derivatives. By integrating rational design, efficient synthesis, and a tiered biological evaluation, researchers can systematically improve the therapeutic potential of this important class of HDAC inhibitors. Promising lead candidates identified through this workflow should subsequently be advanced to in vivo pharmacokinetic and efficacy studies in relevant animal models of disease. The ultimate goal is the identification of a clinical candidate with superior efficacy and a favorable safety profile for the treatment of cancer and other diseases driven by epigenetic dysregulation.

References

  • Gao, H., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • De P, et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. PMC - NIH. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Retrieved from [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. Retrieved from [Link]

  • Zhou N, et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 12). How to convert benzene to N,N-dimethylbenzamide? Retrieved from [Link]

  • Tsirogianni, E., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shrivastava, S. K., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-(2-Aminophenyl)-N,N-dimethylbenzamide (CID: 56776745). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Compound Profile and Initial Assessment

Before any purification attempt, a thorough understanding of the target molecule is critical. The structure of this compound presents specific challenges that dictate the optimal purification strategy.

The molecule contains two key functional groups that influence its behavior:

  • A Primary Aromatic Amine (-NH₂): This group is basic and can interact strongly with acidic stationary phases like silica gel, leading to poor separation and potential degradation.[1][2] It is also susceptible to air oxidation, which can cause discoloration of the sample.

  • A Tertiary Amide (-CON(CH₃)₂): This group is polar and contributes to the molecule's overall solubility profile. Amides are often crystalline, making recrystallization a viable purification method.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource / Rationale
Molecular FormulaC₁₅H₁₆N₂OCalculatedPubChem CID: 56776745[4]
Molecular Weight240.30 g/mol CalculatedPubChem CID: 56776745[4]
AppearanceOff-white to yellow or brown solidPredictedAromatic amines are prone to oxidation.
SolubilityPoorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol).PredictedBased on general trends for similar aromatic compounds.[5]
Key ImpuritiesUnreacted starting materials, catalyst residues (if from cross-coupling), the corresponding nitro-precursor (if from reduction), and oxidation byproducts.PredictedBased on common synthetic routes.[6][7]
Section 2: General Purification & Troubleshooting Workflow

A systematic approach is key to efficiently developing a purification protocol. The following workflow provides a decision-making framework.

Purification_Workflow cluster_start Initial Analysis cluster_decision Strategy Selection cluster_methods Purification Methods cluster_end Final Analysis Start Crude Product (Post-Workup) TLC Analyze by TLC (Multiple Solvent Systems) Start->TLC NMR Analyze by ¹H NMR Start->NMR Decision Assess Complexity & Impurity Profile TLC->Decision NMR->Decision Recrystallization Recrystallization Decision->Recrystallization Few spots on TLC Crude NMR looks clean Solid material Chromatography Column Chromatography Decision->Chromatography Multiple close-running spots Oily crude product Complex NMR Purity_Check Assess Purity (NMR, LC-MS, MP) Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product >98% Purity_Check->Pure_Product Further_Purification Purity <98% Re-evaluate Strategy Purity_Check->Further_Purification Further_Purification->Decision Iterate

Caption: General workflow for selecting and optimizing a purification method.

Section 3: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily substance. Can I still try recrystallization?

A1: It is challenging but not impossible. Oily products often indicate the presence of significant impurities that depress the melting point and inhibit crystal lattice formation.

  • Expert Recommendation: First, attempt to purify a small portion via flash chromatography to isolate the desired compound and remove the bulk of the impurities. The resulting partially-purified, solid material will be a much better candidate for a final recrystallization step to achieve high purity.[8] Alternatively, you can try an acid-base extraction. Dissolve the crude oil in a solvent like ethyl acetate, extract with dilute aqueous HCl to protonate the amine and pull it into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract your product.

Q2: After purification, my compound looks clean by ¹H NMR, but it's a pale yellow to brown color. Is this a problem?

A2: This is a classic issue with aromatic amines. The color is likely due to trace amounts of oxidized byproducts formed by exposure to air and light. While these may be present at levels undetectable by routine ¹H NMR, they can be problematic for certain applications, such as catalysis or formulation.

  • Expert Recommendation:

    • Prevention: Handle the compound under an inert atmosphere (Nitrogen or Argon) when possible, especially during solvent removal and storage.

    • Removal: A final purification step can often remove these colored impurities. Passing a solution of the compound through a short plug of activated carbon or neutral alumina can sometimes be effective. A final, rapid recrystallization can also help. Store the final product in a sealed vial under an inert atmosphere and protected from light.

Q3: I am losing the majority of my product during silica gel chromatography. Where is it going?

A3: The primary aromatic amine in your molecule is basic, while standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[1] This can lead to a strong acid-base interaction, causing your compound to irreversibly adsorb to the stationary phase. You are essentially "losing" your product on the column.

  • Expert Recommendation: Avoid using unmodified silica gel alone. You must either neutralize the stationary phase or use an alternative. See the detailed guide on Column Chromatography (Section 5) for specific protocols on deactivating silica gel with triethylamine or using an amine-functionalized column.[1][2]

Section 4: In-Depth Guide: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, especially amides, to a high degree of purity.[3][9]

Troubleshooting Recrystallization

Q: How do I choose the best solvent for recrystallization? A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Expert Recommendation: Use a systematic, small-scale approach. Place a few milligrams of your crude material in separate test tubes and add a few drops of different solvents. Observe solubility at room temperature and then upon heating.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassRepresentative SolventsPredicted Behavior for your Compound
Polar Protic Ethanol, IsopropanolGood Candidate. Likely to dissolve when hot and crystallize upon cooling.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood Candidate. Acetonitrile is often an excellent choice for amides.[3]
Non-Polar Hexanes, ToluenePoor Single Solvent. Likely insoluble even when hot. Best used as an anti-solvent.
Solvent Pairs Ethanol/Water, Ethyl Acetate/HexanesExcellent Option. Use if no single solvent is ideal.

Q: My compound has dissolved, but an oil is forming instead of crystals upon cooling. What should I do? A: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the compound's melting point or when high levels of impurities are present.[10]

  • Expert Recommendation:

    • Reheat and Dilute: Reheat the solution until it is homogeneous again. Add more of the primary solvent (10-20% increase) to reduce the saturation level.

    • Cool Slowly: Allow the solution to cool much more slowly. Insulate the flask to encourage the formation of nucleation sites.

    • Scratch/Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, add a tiny speck (a "seed crystal") to initiate crystallization.

Experimental Protocol: Two-Solvent Recrystallization

This is often the most effective method when a single ideal solvent cannot be found.

  • Dissolution: Dissolve the crude this compound in the minimum required amount of a "good" hot solvent in which it is highly soluble (e.g., Ethanol or Ethyl Acetate).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., Water or Hexanes) dropwise until you observe persistent cloudiness (turbidity).

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Section 5: In-Depth Guide: Flash Column Chromatography

While powerful, chromatography of basic amines requires special considerations to avoid the issues of tailing and product loss.[1][11]

Chromatography_Troubleshooting Start Run Initial TLC (e.g., 30% EtOAc/Hex) Problem Observe Tailing / Streaking? Start->Problem Solution1 Add 1-2% Triethylamine (TEA) to Mobile Phase Problem->Solution1 Yes Success Good Separation Proceed to Column Problem->Success No Retest1 Re-run TLC with TEA Solution1->Retest1 Problem2 Separation Still Poor? Retest1->Problem2 Solution2 Switch Stationary Phase Problem2->Solution2 Yes Problem2->Success No Alumina Try Alumina (Neutral or Basic) Solution2->Alumina AmineSilica Try Amine-Functionalized Silica Solution2->AmineSilica Failure Consider Reversed-Phase Alumina->Failure AmineSilica->Success

Caption: Troubleshooting workflow for chromatographic purification of basic amines.

Troubleshooting Chromatography

Q: My compound is streaking badly on a standard silica TLC plate. What is the best way to fix this? A: This is a direct result of the basic amine interacting with acidic silanols. The easiest solution is to neutralize these interactions by adding a competing base to your mobile phase.

  • Expert Recommendation: Prepare your eluent (e.g., 30% Ethyl Acetate in Hexanes) and add 1-2% triethylamine (TEA) by volume.[12] Run the TLC using this modified solvent system. You should observe a significant improvement in the spot shape, allowing for accurate Rf determination and a successful column separation.

Q: When should I switch from modified silica to a different stationary phase? A: If you still observe poor separation, tailing, or significant product loss even after adding TEA, it's time to change the stationary phase.

  • Expert Recommendation:

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. These columns have an amine-based functionality that creates a mildly basic environment, effectively preventing interactions with the target compound and leading to sharp peaks and excellent recovery.[1][2]

    • Alumina: Basic or neutral alumina can be a cost-effective alternative to silica. However, its separation characteristics can be different, so you must re-optimize your solvent system using TLC with alumina plates.

Experimental Protocol: Silica Gel Chromatography with a Basic Modifier
  • Solvent System Selection: Develop a solvent system using TLC that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is Hexanes/Ethyl Acetate. Crucially, add 1-2% triethylamine (TEA) to the solvent mixture.

  • Column Packing: Dry or slurry pack a column with standard silica gel using your chosen eluent (containing TEA).

  • Equilibration: Flush the packed column with 2-3 column volumes of the eluent to ensure the entire silica bed is deactivated by the TEA.

  • Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]

  • Elution: Run the chromatography, collecting fractions and monitoring them by TLC.

  • Workup: Combine the pure fractions. When removing the solvent on a rotary evaporator, be aware that the TEA may need to be removed under high vacuum or by co-evaporation with another solvent, as it is relatively high-boiling.

Section 6: References
  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • MH Chem. (2022). How to purify Amine? YouTube. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

stability and degradation of 4-amino-N-phenylbenzamide in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-N-phenylbenzamide

Welcome to the technical support center for 4-amino-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your results when working with this compound in solution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 4-amino-N-phenylbenzamide.

Q1: What are the primary degradation pathways for 4-amino-N-phenylbenzamide in solution?

A1: The two primary points of instability in the 4-amino-N-phenylbenzamide structure are the amide linkage and the 4-amino group.

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the molecule into 4-aminobenzoic acid and aniline. This is often the most significant degradation pathway.[1][2]

  • Oxidation: The electron-donating 4-amino group makes the aromatic ring susceptible to oxidation.[1] This can lead to the formation of colored impurities, often causing a solution to turn yellow or brown over time.[1]

  • Photodegradation: Aromatic amides can undergo photodegradation, often through a process known as a photo-Fries rearrangement, which can yield 2- and 4-aminobenzophenone-type products.[3][4] Exposure to UV light should be minimized.

Q2: What is the recommended solvent and pH for preparing a stock solution?

A2: Due to its limited aqueous solubility, a polar aprotic solvent is recommended for initial stock preparation.[5][6]

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.[7][8]

  • pH: For subsequent dilutions into aqueous media, maintaining a neutral pH range (approx. 6-8) is critical to minimize both acid- and base-catalyzed hydrolysis of the amide linkage.[1] The use of a buffered system (e.g., phosphate-buffered saline, PBS) is highly advisable for aqueous working solutions.[1]

Q3: How should I store solutions of 4-amino-N-phenylbenzamide to ensure stability?

A3: Proper storage is crucial to prevent degradation.

  • Short-Term (working solutions, <1 week): Store at 2-8°C, protected from light.[1]

  • Long-Term (stock solutions, >1 week): Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C or, ideally, -80°C.[1][8]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][9]

Q4: My solution of 4-amino-N-phenylbenzamide has turned a yellow/brown color. What does this mean?

A4: The development of color is a strong indicator of oxidative degradation.[1] The 4-amino group is likely oxidizing, leading to the formation of colored chromophoric impurities. While the compound may still be largely intact, the presence of these impurities can interfere with downstream assays. It is recommended to prepare a fresh solution.

Part 2: Troubleshooting Guide

This section provides a scenario-based approach to resolving common problems encountered during the analysis of 4-amino-N-phenylbenzamide, particularly with High-Performance Liquid Chromatography (HPLC).

Problem / Observation Potential Root Cause Recommended Action & Explanation
Unexpected peaks appear in my HPLC chromatogram over time. Sample Degradation: The compound is degrading in your prepared solution (e.g., on the autosampler).Action: Re-prepare the sample fresh and analyze immediately. Compare with an older sample to confirm. Explanation: Hydrolysis or oxidation can occur even at room temperature. Limit the time samples spend in the autosampler. If unavoidable, use a temperature-controlled autosampler set to 4-10°C.
Peak area of the main compound is decreasing in sequential injections. 1. System Instability: Leaks in the HPLC system or inconsistent pump flow can cause this.[10] 2. Adsorption: The compound may be adsorbing to surfaces (e.g., vials, tubing). 3. Poor Solubility/Precipitation: The compound may be precipitating out of solution in the mobile phase.[11]Action 1: Perform a system pressure test and check for leaks at all fittings.[10][12] Action 2: Use deactivated glass or polypropylene vials. Prime the column with several injections of a concentrated standard. Action 3: Ensure your sample solvent is compatible with the mobile phase. If using a strong solvent like DMSO for the stock, inject a smaller volume or dilute the sample in the initial mobile phase.[11]
The peak shape is poor (tailing or fronting). 1. Column Overload: Injecting too much sample.[10] 2. Secondary Interactions: The basic amino group can interact with acidic silanol groups on the HPLC column packing.[10] 3. Inappropriate pH of Mobile Phase: The pH can affect the ionization state and peak shape of the analyte.Action 1: Dilute your sample and reinject. Action 2: Use a mobile phase with a competing base (e.g., 0.1% triethylamine) or a small amount of buffer (e.g., 10-20 mM ammonium formate). Alternatively, use a modern, end-capped column with low silanol activity. Action 3: Adjust the mobile phase pH. For basic compounds, a pH between 3 and 7 is often a good starting point.
Retention time is shifting between injections. 1. Inconsistent Mobile Phase Composition: Improper mixing by the pump or solvent evaporation.[11] 2. Column Temperature Fluctuations: Lack of a column oven or unstable temperature control.[1] 3. Column Degradation: The stationary phase is aging or contaminated.[10]Action 1: Degas solvents thoroughly.[10] If using a gradient, check the proportioning valve.[13] Prepare a fresh mobile phase. Action 2: Use a column oven set to a stable temperature (e.g., 30°C).[1] Action 3: Flush the column with a strong solvent.[12] If the problem persists, the column may need to be replaced.

Part 3: Detailed Experimental Protocols

To proactively ensure data quality, follow these detailed protocols for preparing solutions and assessing stability. The following workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[14][15][16][17]

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes how to prepare solutions for immediate use and for long-term storage.

  • Materials:

    • 4-amino-N-phenylbenzamide (solid)

    • High-purity DMSO (or DMF)

    • Type I (18.2 MΩ·cm) ultrapure water

    • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

    • Calibrated analytical balance, volumetric flasks (Class A), pipettes

    • Amber glass vials

  • Procedure for 10 mM DMSO Stock Solution:

    • Accurately weigh the required amount of 4-amino-N-phenylbenzamide (Molar Mass: 212.25 g/mol ).

    • Transfer the solid to a Class A volumetric flask.

    • Add approximately 80% of the final volume of DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Add DMSO to the final volume mark and mix thoroughly by inversion.

    • Aliquot the stock solution into single-use amber vials for long-term storage at -80°C.

  • Procedure for Aqueous Working Solution (e.g., 100 µM in PBS):

    • Prepare a 1X PBS buffer at pH 7.4.

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • In a volumetric flask, add the required volume of the 10 mM stock solution. Causality Note: It is critical to add the DMSO stock to the buffer, not the other way around, to prevent precipitation of the compound.

    • Dilute to the final volume with the PBS buffer and mix thoroughly.

    • Prepare this working solution fresh daily and keep it protected from light.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing that your analytical method is "stability-indicating." A method is considered stability-indicating when it can clearly separate the intact drug from any degradation products.[17][18][19] A target degradation of 5-20% is typically desired.[19][20]

  • Workflow Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (50:50) Control Unstressed Control (Store at -20°C) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H2O2, RT) Prep->Oxid Therm Thermal (Solution at 60°C) Prep->Therm Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analyze Timepoints Sample at t=0, 4, 8, 24h Acid->Timepoints Base->Timepoints Oxid->Timepoints Therm->Timepoints Photo->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize Neutralize->Analyze Data Data Interpretation: Peak Purity & Mass Balance Analyze->Data

Caption: Workflow for a forced degradation study of 4-amino-N-phenylbenzamide.

  • Step-by-Step Procedure:

    • Prepare a 1 mg/mL solution of 4-amino-N-phenylbenzamide in a suitable solvent like acetonitrile/water (50:50).

    • Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]

    • Thermal Degradation: Incubate 1 mL of the solution at 60°C.

    • Photolytic Degradation: Expose the solution to light conditions as specified in the ICH Q1B guideline.[14][15]

    • Sampling: Withdraw aliquots from each condition at specified time points (e.g., 0, 4, 8, 24 hours).

    • Quenching: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.

    • Analysis: Analyze all samples, including an unstressed control, by a validated HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradants.

  • Primary Degradation Pathway Visualization

Caption: Primary hydrolytic degradation of 4-amino-N-phenylbenzamide.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17).
  • ICH. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies.
  • Canadian Science Publishing. (n.d.).
  • Benchchem. (n.d.). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
  • DRUM - University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • ResearchGate. (2025, August 6).
  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Journal of the American Chemical Society. (n.d.).
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18).
  • HPLC Troubleshooting Guide. (n.d.).
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • SGS. (n.d.).
  • Scilit. (n.d.). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants.
  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • NIH. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)
  • ACS Publications. (2023, September 20). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • Benchchem. (n.d.). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
  • Benchchem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.
  • NIST WebBook. (n.d.). Benzamide, N-phenyl-.
  • NIH PubChem. (n.d.). 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910.
  • ResearchGate. (n.d.). Synthesis of substituted 4-amino-N-phenylbenzamide.
  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • NIH PubChem. (n.d.). Benzanilide | C13H11NO | CID 7168.
  • ACS Publications. (2025, July 23). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage.
  • Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • Wikipedia. (n.d.). Benzamide.
  • BioCrick. (n.d.). 4-Amino-N-methylbenzamide | CAS:6274-22-2 | High Purity | Manufacturer.
  • NIH. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC.
  • ResearchGate. (2025, August 10).

Sources

Technical Support Center: Benzamide Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of benzamide and its derivatives. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to resolve experimental challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low Yield and Presence of Benzoic Acid Impurity

Question: My reaction has a low yield, and I've identified benzoic acid as a major impurity in my crude product. What is causing this, and how can I prevent it?

Answer:

The presence of benzoic acid strongly indicates the hydrolysis of your starting acyl chloride (e.g., benzoyl chloride).[1][2] Acyl chlorides are highly reactive and readily react with water, which can be present in your solvents, reagents, or introduced from atmospheric moisture.[1][2] This side reaction consumes your starting material, leading to a lower yield of the desired benzamide.[3]

Causality and Mechanism:

The hydrolysis of an acyl chloride is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The lone pair of electrons on the oxygen atom of water attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to form the carboxylic acid.

Troubleshooting Workflow:

start Low Yield & Benzoic Acid Impurity check_reagents Verify Anhydrous Conditions start->check_reagents check_atmosphere Inert Atmosphere Setup start->check_atmosphere check_temp Control Reaction Temperature start->check_temp solution Implement Corrective Actions check_reagents->solution check_atmosphere->solution check_temp->solution outcome Improved Yield & Purity solution->outcome

Caption: Troubleshooting workflow for low yield due to benzoic acid formation.

Detailed Corrective Actions:
  • Ensure Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous solvents.[1] Common solvents for amide coupling include DMF, DCM, and THF.[1]

    • Dry your amine starting material if it is suspected to contain water.

    • Use oven-dried glassware and allow it to cool under an inert atmosphere before use.[1]

  • Protect from Atmospheric Moisture:

    • Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

    • Use a drying tube filled with a suitable desiccant (e.g., calcium chloride) on top of the reaction condenser.[1]

  • Optimize Reaction Conditions:

    • For exothermic reactions like the Schotten-Baumann reaction, add the acyl chloride slowly to a cooled solution of the amine.[2] Maintaining a low temperature, often between 0-5 °C, can help minimize side reactions.[4]

    • Vigorous stirring is crucial, especially in biphasic systems, to ensure efficient mixing and favor the desired reaction over hydrolysis.[2][5]

Issue 2: Formation of a Diacylated Byproduct (N-Benzoylbenzamide)

Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the diacylated product. Why does this happen, and how can I avoid it?

Answer:

The formation of an N-acyl amide, such as N-benzoylbenzamide, is a common side reaction, particularly when using a strong base or high temperatures.[6] This occurs when the initially formed benzamide is deprotonated by the base, creating an amidate anion that is nucleophilic enough to react with another molecule of the acyl chloride.

Preventative Measures:
  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride.[3] This ensures that the acyl chloride is consumed by the intended nucleophile.

  • Base Selection and Addition: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Add the base slowly to the reaction mixture. In Schotten-Baumann conditions, ensuring the amine is present in sufficient excess to act as both nucleophile and acid scavenger can be effective.

  • Temperature Management: Maintain a low reaction temperature to reduce the rate of the undesired second acylation.

Issue 3: Nitrile Formation from a Primary Amide

Question: My reaction is intended to produce a primary benzamide, but I am detecting the presence of benzonitrile. What reaction conditions could be causing this dehydration?

Answer:

The formation of a nitrile from a primary amide is a dehydration reaction.[7] This side reaction can be promoted by certain reagents and conditions, especially those that are dehydrating in nature.

Common Causes and Solutions:
  • Coupling Reagents: Some carbodiimide coupling reagents, like DCC, can promote the dehydration of primary amides (especially those of asparagine and glutamine in peptide synthesis) to form nitriles.[8]

    • Solution: If using a coupling reagent with a primary amide, consider adding an additive like 1-hydroxybenzotriazole (HOBt) which can suppress this side reaction.[2] Alternatively, choose a different coupling reagent less prone to causing dehydration.

  • High Temperatures: Excessive heat during the reaction or workup can sometimes lead to the thermal dehydration of the primary amide.

    • Solution: Maintain the recommended reaction temperature and avoid overheating during solvent removal.

  • Dehydrating Agents: The presence of strong dehydrating agents will favor nitrile formation. For instance, reagents like thionyl chloride (SOCl₂) and phosphorus pentoxide (P₂O₅) are explicitly used to convert primary amides to nitriles.[7][9]

    • Solution: Ensure that no unintended dehydrating agents are present in your reaction mixture.

Issue 4: Byproducts from Coupling Reagents in Carboxylic Acid Activations

Question: I am using a coupling reagent (like DCC or EDC) to synthesize my benzamide from benzoic acid, and I'm struggling with byproducts. What are these byproducts and how can I remove them?

Answer:

Amide bond formation from a carboxylic acid and an amine requires a coupling reagent to activate the carboxylic acid.[1] However, these reagents can lead to specific byproducts that can complicate purification.

Troubleshooting Specific Coupling Reagent Byproducts:
Coupling ReagentCommon ByproductProperties & Removal Strategy
DCC (Dicyclohexylcarbodiimide)DCU (Dicyclohexylurea)DCU is notoriously insoluble in most common organic solvents.[2] A significant portion can be removed by simple filtration of the reaction mixture.[2] Washing the filter cake with a small amount of a solvent in which the product is soluble but DCU is not (e.g., cold DCM or acetonitrile) can improve recovery.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)EDU (Ethyl-dimethylaminopropylurea)EDU is water-soluble.[8] It can be effectively removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl) and then water or brine.[3][5]
Formation of N-Acylurea Byproduct:

With carbodiimide reagents, the activated O-acylisourea intermediate can sometimes undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the desired reaction pathway.

start Carboxylic Acid + DCC intermediate O-Acylisourea Intermediate start->intermediate path1 Reaction with Amine intermediate->path1 Desired Pathway path2 Intramolecular Rearrangement intermediate->path2 Side Reaction product Desired Amide + DCU path1->product side_product N-Acylurea Byproduct path2->side_product

Caption: Competing pathways for the O-acylisourea intermediate.

Solution: The formation of N-acylurea can be suppressed by adding a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives rapidly trap the O-acylisourea intermediate to form an activated ester, which is less susceptible to rearrangement and reacts cleanly with the amine.

Experimental Protocols

Protocol 1: Synthesis of Benzamide via Schotten-Baumann Conditions

This protocol is a classic method for the synthesis of benzamide from benzoyl chloride and ammonia.[1]

Materials:

  • Concentrated aqueous ammonia

  • Benzoyl chloride

  • Ice bath

  • Conical flask

  • Deionized water

Procedure:

  • In a conical flask, place 10 mL of concentrated aqueous ammonia. Cool the flask in an ice bath.[4]

  • Slowly, and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution while shaking or vigorously stirring the flask.[1][4] The reaction is exothermic, so maintain cooling to control the temperature.[4]

  • After the addition is complete, continue to shake or stir the mixture for an additional 10-15 minutes. A white precipitate of crude benzamide will form.[1][6]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.[1][6]

  • Purify the crude benzamide by recrystallization from hot water.[6]

Protocol 2: Benzamide Synthesis using a Coupling Reagent (EDC/HOBt)

This protocol describes the synthesis of a substituted benzamide from benzoic acid and an amine using EDC as a coupling agent and HOBt to suppress side reactions.[1]

Materials:

  • Benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

  • Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid, amine, and HOBt in anhydrous DMF.[1]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIPEA to the mixture.[3]

  • Slowly add the solid EDC hydrochloride in portions to the reaction mixture.[1][3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1][2]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.[3]

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography or recrystallization.[3]

References

  • SATHEE, Chemistry Schotten Baumann Reaction, [Link]

  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents, [Link]

  • Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents, [Link]

  • Slideshare, Synthesis of benzamide from benzyl chloride, [Link]

  • Wikipedia, Nitrile, [Link]

  • Brainly.in, Preparation of benzamide from benzoyl chloride and ammonia principle, [Link]

  • Unknown Source, AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16, [Link]

  • Chemistry Steps, Converting Nitriles to Amides, [Link]

  • Organic Chemistry Tutor, Synthesis and Reactions of Acid Chlorides, [Link]

  • Save My Exams, A Level Chemistry Revision Notes - Acyl Chlorides, [Link]

  • Chemistry LibreTexts, 20.7: Chemistry of Nitriles, [Link]

  • Aapptec Peptides, Coupling Reagents, [Link]

  • Chemistry LibreTexts, 21.7: Chemistry of Amides, [Link]

  • YouTube, Benzamide - Organic synthesis, [Link]

  • Wikidot, Schotten-Baumann Reaction - Lokey Lab Protocols, [Link]

  • chemrevise, Acyl Chlorides and Acid Anhydrides, [Link]

  • Reddit, Amide from carboxylic acid synthesis, [Link]

  • Wikipedia, Schotten–Baumann reaction, [Link]

  • Reddit, amide coupling help, [Link]

  • Testbook, Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses, [Link]

  • Google Patents, Synthesis of amides
  • Vedantu, Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples, [Link]

  • Chemistry LibreTexts, Conversion of nitriles to amides, [Link]

  • YouTube, Amides: Reactions Forming and Reactions of, [Link]

  • Crunch Chemistry, The reactions of acyl chlorides and acid anhydrides, [Link]

  • Tuttee Academy, AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry..., [Link]

  • Unknown Source, Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry, [Link]

  • PMC - NIH, Amide Bond Activation of Biological Molecules, [Link]

  • Fisher Scientific, Amide Synthesis, [Link]

  • PMC - PubMed Central, Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4, [Link]

  • Organic Syntheses, Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis, [Link]

  • Chemistry Steps, Reactions of Acid Chlorides (ROCl) with Nucleophiles, [Link]

  • PMC - NIH, Friedel-Crafts Acylation with Amides, [Link]

  • ACS Publications, Friedel–Crafts Acylation with Amides | The Journal of Organic Chemistry, [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

An expert-led technical support guide on resolving peak tailing in the HPLC analysis of aminobenzamides, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center. As Senior Application Scientists, we understand that chromatographic challenges like peak tailing can be a significant bottleneck in your research and development. This guide provides in-depth, field-tested insights into diagnosing and resolving peak tailing issues specifically for aminobenzamide compounds, which are known for their basic nature and potential for strong interaction with stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for aminobenzamide compounds in reverse-phase HPLC?

A1: The primary cause is typically secondary ionic interactions between the protonated basic amine groups on the aminobenzamide molecule and deprotonated (negatively charged) silanol groups on the surface of silica-based stationary phases. These interactions are stronger than the desired hydrophobic interactions, leading to a mixed-mode retention mechanism that results in tailed or asymmetric peaks.

Q2: My mobile phase is acidic, but I still see peak tailing. Why?

A2: While an acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is a good starting point to protonate the aminobenzamides and suppress silanol ionization, it may not be sufficient. Some high-activity silanols can remain ionized even at low pH values (down to pH 3). Additionally, metal impurities in the silica matrix can also act as secondary interaction sites.

Q3: Can the issue be with my HPLC system and not the column or mobile phase?

A3: Yes, extra-column effects can contribute to peak asymmetry. This can include issues such as a void in the column, a partially blocked frit, or excessive tubing volume between the injector, column, and detector. However, if peak tailing is compound-specific (i.e., neutral compounds elute with good peak shape), the issue is more likely related to chemical interactions within the column.

Q4: What is "sacrificial base," and how does it help with peak tailing?

A4: A sacrificial base, also known as a mobile phase modifier, is a small basic compound (like triethylamine or dimethyloctylamine) added to the mobile phase in low concentrations. It competes with the basic analyte (aminobenzamide) for the active silanol sites on the stationary phase. By "masking" these sites, it minimizes the secondary interactions that cause peak tailing, allowing the analyte to elute more symmetrically.

Troubleshooting Guide: A Systematic Approach

Peak tailing is a common problem, but it can be systematically addressed. This guide will walk you through a logical workflow to diagnose and resolve the issue.

Step 1: Initial Diagnosis - System vs. Chemical Issue

The first step is to determine if the problem is mechanical (the HPLC system) or chemical (undesired interactions).

Experimental Protocol: System Suitability Test

  • Prepare a standard mixture: Create a solution containing your aminobenzamide analyte and a neutral, well-behaving compound (e.g., toluene or caffeine).

  • Injection and Analysis: Inject this mixture onto your column using your current method.

  • Evaluation:

    • If both peaks are tailing, it suggests a potential system issue (e.g., column void, blocked frit).

    • If only the aminobenzamide peak is tailing while the neutral compound has a symmetric peak, the issue is almost certainly a chemical interaction with the stationary phase.

Step 2: Optimizing the Mobile Phase

If the issue is chemical, the mobile phase is the most flexible tool for improvement.

Option A: Adjusting Mobile Phase pH

The goal is to control the ionization state of both the analyte and the silanol groups.

  • Low pH (2.5 - 3.5): Adding an acid like formic acid or trifluoroacetic acid (TFA) serves two purposes: it ensures the aminobenzamide is fully protonated and suppresses the ionization of most silanol groups. TFA is particularly effective due to its ion-pairing capabilities, which can further mask silanol interactions.

  • High pH (8 - 10): An alternative is to use a high pH mobile phase (with a pH-stable column). At high pH, the aminobenzamide is neutral, and the silanols are fully ionized. The now-neutral analyte will not have ionic interactions with the stationary phase, leading to improved peak shape.

Option B: Adding a Competing Base

If adjusting the pH is not sufficient, the addition of a competing base can be highly effective.

  • Triethylamine (TEA): Add 0.1-0.5% TEA to the mobile phase. TEA will compete with the aminobenzamide for the active silanol sites, thereby reducing peak tailing. Be sure to dedicate a column to this method, as it can be difficult to wash TEA completely from the stationary phase.

Troubleshooting Workflow for Mobile Phase Optimization

cluster_mp Mobile Phase Optimization start Peak Tailing Observed check_neutral Inject Neutral Compound start->check_neutral system_issue System Issue Suspected (Check Column/Frit) check_neutral->system_issue Neutral Tails chemical_issue Chemical Interaction Confirmed check_neutral->chemical_issue Only Analyte Tails adjust_ph Adjust pH (Low or High) chemical_issue->adjust_ph add_competing_base Add Competing Base (e.g., TEA) adjust_ph->add_competing_base If tailing persists check_improvement Peak Shape Improved? add_competing_base->check_improvement end_good Peak Shape Acceptable check_improvement->end_good Yes end_bad Consider Column Change check_improvement->end_bad No

Caption: A workflow for diagnosing and resolving peak tailing.

Step 3: Selecting the Right Column

If mobile phase optimization does not yield the desired results, the stationary phase itself may be the issue.

Column Selection Guide for Aminobenzamides

Column TypePrinciple of OperationSuitability for Aminobenzamides
High Purity Silica Columns Made from silica with very low metal content, reducing secondary interactions.Good: A significant improvement over older column types.
End-Capped Columns The free silanol groups are chemically bonded with a small silylating agent to make them inert.Very Good: This is a standard feature on most modern columns and is highly effective.
Sterically Protected Columns The C18 chains are bonded to the silica in a way that physically hinders the analyte from reaching the silanol groups.Excellent: Often provides the best peak shape for basic compounds.
pH Stable Columns (Hybrid or Polymer-based) Designed to be used at high pH, allowing the aminobenzamide to be analyzed in its neutral state.Excellent: A very effective strategy to eliminate ionic interactions completely.

Visualizing the Interaction at the Stationary Phase Surface

cluster_surface Silica Surface Interactions cluster_solution Solution: Competing Base silanol Si-OH (Silanol Group) aminobenzamide Analyte-NH3+ (Protonated Amine) aminobenzamide->silanol Undesired Ionic Interaction (Causes Tailing) silanol2 Si-OH (Silanol Group) tea TEA-H+ (Competing Base) tea->silanol2 Blocks Active Site aminobenzamide2 Analyte-NH3+ aminobenzamide2->silanol2 Interaction Prevented

Caption: How a competing base masks silanol groups to prevent tailing.

Summary and Key Takeaways

Resolving peak tailing for aminobenzamides in HPLC is a methodical process that involves differentiating between system and chemical issues, followed by a systematic optimization of the mobile phase and, if necessary, the stationary phase.

  • Start with Diagnosis: Always confirm if the issue is chemical by injecting a neutral standard.

  • Mobile Phase is Key: Adjusting pH and using additives like TFA or TEA are powerful tools.

  • Column Choice Matters: Modern, high-purity, end-capped, or pH-stable columns are designed to minimize the secondary interactions that cause peak tailing for basic compounds.

By following this guide, you can effectively troubleshoot and resolve peak tailing issues, leading to more accurate and reliable analytical results.

References

  • The LC-MS blog: Why do my peaks tail? (URL: [Link])

  • Peak Tailing in HPLC: Causes and Solutions. (URL: [Link])

  • Controlling Peak Shape in HPLC. (URL: [Link])

Technical Support Center: Minimizing Impurities in the Synthesis of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Aminophenyl)-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, controlling, and minimizing process-related impurities. As a key intermediate in various research applications, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the successful and reproducible synthesis of your target molecule.

Synthetic Strategy Overview

The most direct and widely applicable method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is particularly well-suited for this transformation, involving the C-N bond formation between an aryl halide and an amine.

The proposed primary synthetic route is the coupling of 4-bromo-N,N-dimethylbenzamide (1) with o-phenylenediamine (2) . This approach offers a convergent and efficient pathway to the desired product (3) .

Synthetic_Workflow cluster_start Starting Materials SM1 4-bromo-N,N-dimethylbenzamide (1) Reaction Buchwald-Hartwig Amination SM1->Reaction SM2 o-phenylenediamine (2) SM2->Reaction Crude Crude Product (with impurities) Reaction->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Final Pure 4-(2-Aminophenyl)-N,N- dimethylbenzamide (3) Purification->Final

Caption: General Synthetic Workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination the recommended route?

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[1] It avoids the harsh conditions and limited applicability of older methods like nucleophilic aromatic substitution, making it ideal for complex molecules in pharmaceutical development.[1]

Q2: How critical is maintaining an inert atmosphere?

It is absolutely critical. Palladium(0) catalysts are sensitive to oxygen. The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and can also promote unwanted side reactions like the homocoupling of starting materials.[2][3] Ensuring your reaction vessel is properly purged with an inert gas like argon or nitrogen is essential for consistent results.[2][4]

Q3: What are the most common impurities I should expect?

The impurity profile can vary, but the most common process-related impurities include:

  • N,N-dimethylbenzamide: Formed via hydrodehalogenation of the starting aryl bromide.[1]

  • Starting Materials: Unreacted 4-bromo-N,N-dimethylbenzamide and o-phenylenediamine.

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the aryl bromide.

  • Residual Palladium: Traces of the palladium catalyst that must be removed.[]

Q4: Can I use a different base? What is the role of the base?

The base plays a crucial role in the catalytic cycle. It deprotonates the amine-palladium complex to form the palladium amide, which is necessary for the final reductive elimination step.[1] While sodium tert-butoxide (NaOtBu) is common, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, especially if your substrate has base-sensitive functional groups.[2] However, weaker bases may lead to slower reaction rates.[6] The choice of base can also influence the reaction pathway and side product formation.[7]

Troubleshooting Guide: From Reaction Failure to Impurity Mitigation

This section addresses specific problems you may encounter during the synthesis.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Product Conversion 1. Inactive Catalyst: The Pd(0) catalyst was not generated properly or has been deactivated by oxygen.• Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere (Ar or N₂).[2] • Use a pre-catalyst that is more air-stable and activates in situ.
2. Impure Reagents: Trace impurities in the amine starting material are known to poison the catalyst.[2]• Purify liquid amines by distillation or by passing through a plug of activated alumina.[2] • Recrystallize solid amines.
3. Incorrect Base: The base may be too weak to facilitate deprotonation or may be of poor quality (e.g., hydrated).• Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure it is fresh and anhydrous. • Consider the particle size of solid bases, as smaller particles maximize surface area.[2]
Major Impurity: N,N-dimethylbenzamide (Hydrodehalogenation) 1. β-Hydride Elimination: This is a known side reaction pathway in the Buchwald-Hartwig mechanism that competes with reductive elimination.[1]Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand. Hindered ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[8] • Temperature: Lowering the reaction temperature can sometimes suppress this side reaction, although it may also slow the overall conversion rate.
Formation of Dark Precipitate (Palladium Black) 1. Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive.Ligand Ratio: Ensure an adequate ligand-to-palladium ratio. For phosphine ligands, it can be helpful to add a slight excess relative to the palladium source to prevent catalyst deactivation.[2] • Stirring: Ensure efficient stirring, especially in larger-scale reactions, to maintain catalyst homogeneity.[2]
Difficult Purification / Multiple Close-Spotting Impurities on TLC 1. Multiple Side Reactions: Sub-optimal conditions may be leading to a complex mixture of byproducts.Re-optimize: Systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to find a cleaner reaction profile. • Forced Degradation Studies: Intentionally stress the reaction (e.g., higher temperature, exposure to air) to exaggerate impurity formation, which can aid in their identification and subsequent mitigation.[9]
2. Ineffective Purification Method: The chosen method may not be suitable for the specific impurity profile.Orthogonal Methods: If column chromatography is difficult, consider purification via an acid-base workup to remove basic or acidic impurities, followed by recrystallization.[10][11] • Preparative HPLC: For high-value material or difficult separations, preparative HPLC can be used to isolate the pure compound.[12]
Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Reaction Complete. Analyze Crude Product (TLC/LCMS). Check_Conversion Is Conversion >90%? Start->Check_Conversion Check_Purity Is Main Impurity Identified? Check_Conversion->Check_Purity Yes Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion No Impurity_Hydro Impurity: Hydrodehalogenation (N,N-dimethylbenzamide) Check_Purity->Impurity_Hydro No, Hydrodehalogenation Impurity_SM Impurity: Unreacted Starting Material Check_Purity->Impurity_SM No, Unreacted SM Success Proceed to Purification Check_Purity->Success Yes, Minor Impurities Action_Inert Action: Improve Inert Atmosphere. Use Degassed Solvents. Low_Conversion->Action_Inert Action_Reagents Action: Purify Amine Starting Material. Use Fresh Base/Catalyst. Action_Inert->Action_Reagents Action_Ligand Action: Switch to Bulkier Ligand. Lower Reaction Temperature. Impurity_Hydro->Action_Ligand Action_Time_Temp Action: Increase Reaction Time/Temp. Check Catalyst Activity. Impurity_SM->Action_Time_Temp

Caption: A decision tree for troubleshooting common synthesis issues.

Impurity Profile and Mechanistic Origin

Understanding how impurities are formed is key to preventing them. The catalytic cycle for the Buchwald-Hartwig amination provides the framework for this understanding.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-X Amine_Coord Amine Coordinated Complex OA_Complex->Amine_Coord + R₂NH Pd_Amide Palladium Amide Complex Amine_Coord->Pd_Amide + Base - [Base-H]⁺X⁻ Product_Complex Product Complex Pd_Amide->Product_Complex Reductive Elimination (Desired Pathway) Side_Reaction Side Reaction: β-Hydride Elimination & Hydrodehalogenation Pd_Amide->Side_Reaction Unwanted Pathway Product_Complex->Pd0 - Ar-NR₂ ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂ HX_Base [Base-H]⁺X⁻

Caption: Simplified Buchwald-Hartwig Catalytic Cycle and key side reaction.

Impurity NameStructure DescriptionSource / Mechanistic OriginHow to Minimize
N,N-dimethylbenzamide Product structure minus the (2-aminophenyl) group.Hydrodehalogenation: An unproductive side reaction where the aryl halide is reduced instead of coupled. This can occur via pathways like β-hydride elimination from the palladium amide intermediate.[1]Use bulkier phosphine ligands to sterically hinder this pathway. Lowering temperature may also help.[8]
4,4'-(Dimethylcarbamoyl)biphenyl Two N,N-dimethylbenzamide units linked together.Homocoupling: The oxidative addition of the aryl halide to Pd(0) is followed by reaction with another molecule of aryl halide, often promoted by the presence of oxygen.[3]Maintain a strict inert atmosphere.[2] Ensure the transmetalation or amine coupling step is kinetically competitive.
Residual Solvents e.g., Toluene, Dioxane, THFOriginates from the reaction or purification steps.[]Effective drying of the final product under high vacuum, possibly with gentle heating. Quantification by Gas Chromatography (GC) is necessary.[][13]
Residual Palladium Elemental Palladium or its salts.Incomplete removal of the catalyst during workup and purification.Treat the crude product solution with a palladium scavenger, or perform multiple chromatographic purifications or recrystallizations. ICP-MS is used for quantification.[]

Detailed Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative starting point and may require optimization.

  • Vessel Preparation: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 4-bromo-N,N-dimethylbenzamide (1.0 equiv), o-phenylenediamine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via cannula or syringe.[6] The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and then evaporating the solvent.

  • Column Packing: Prepare a silica gel column packed in a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate).

  • Loading and Elution: Carefully load the dried sample onto the top of the column. Elute with a gradient of increasing polarity (e.g., starting with 9:1 Hexanes/Ethyl Acetate and gradually increasing the proportion of ethyl acetate). The exact gradient should be determined by preliminary TLC analysis.[11]

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.

Analytical Methods for Quality Control

A robust analytical strategy is essential for profiling impurities and ensuring the quality of the final compound.[14][15]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for determining the purity of the final product and quantifying impurities.[][13] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA or formic acid) coupled with a UV detector is a standard starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities during reaction monitoring and final product analysis. It provides the molecular weight of the impurities, which is crucial for proposing their structures.[9][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can help identify and quantify major impurities if their signals are resolved from the product's signals.[9][14]

  • Gas Chromatography (GC): Used specifically for the detection and quantification of residual solvents in the final API.[][13]

By combining a deep mechanistic understanding with systematic troubleshooting and robust analytical practices, researchers can effectively minimize impurities in the synthesis of this compound, ensuring the delivery of high-quality material for subsequent applications.

References

  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Available at: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Available at: [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Available at: [Link]

  • Organic Chemistry. (2019, January 7). Buchwald-Hartwig coupling. Available at: [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ChemRxiv. (2021, February 23). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Available at: [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Aminophenyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate batch-to-batch variability, ensuring the consistent production of high-quality material. Inconsistent product quality can compromise experimental reproducibility, impact biological assay results, and delay development timelines. This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

Synthesis Overview and Key Challenges

The synthesis of this compound is typically accomplished via a multi-step process. A common and reliable route involves the selective acylation of o-phenylenediamine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. While straightforward in principle, each step presents unique challenges that can introduce variability. The primary challenge in the first step is achieving mono-acylation and avoiding the formation of the di-acylated byproduct.[1] The second step requires a complete and clean reduction without affecting other functional groups. Subsequent work-up and purification must be robust to consistently remove impurities and residual reagents.

Below is a general workflow for the synthesis, which will be the basis for our troubleshooting discussion.

Synthetic_Workflow cluster_0 Step 1: Selective Acylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & Analysis A o-Phenylenediamine + 4-Nitrobenzoyl Chloride B Reaction in DCM with Triethylamine A->B 0-5 °C C Crude 4-Nitro-N- (2-aminophenyl)benzamide B->C D Catalytic Hydrogenation (H₂, Pd/C in Ethanol) C->D Intermediate E Crude 4-(2-Aminophenyl)-N,N- dimethylbenzamide D->E F Work-up & Purification (Recrystallization or Chromatography) E->F G Final Product Characterization (NMR, HPLC, MS) F->G

Caption: General two-step synthesis and purification workflow.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues users may encounter. The solutions are based on established chemical principles and best practices in process chemistry.

Section A: Starting Materials and Reagents

Q1: My acylation reaction (Step 1) is sluggish or fails to proceed. How can I diagnose the problem?

A1: The quality of your starting materials and reagents is the first and most critical checkpoint.

  • o-Phenylenediamine Quality: This reagent can oxidize over time, indicated by a change from a white or light tan solid to a darker, purplish-brown substance. Oxidized starting material can lead to poor yield and a complex mixture of colored impurities. Always use the highest purity o-phenylenediamine from a reliable source. If oxidation is suspected, consider purification by recrystallization or sublimation before use.

  • 4-Nitrobenzoyl Chloride Reactivity: Acyl chlorides are highly sensitive to moisture. Hydrolysis to 4-nitrobenzoic acid will not only consume your reagent but the resulting carboxylic acid will not participate in the reaction under these conditions. Use a freshly opened bottle or a recently purchased batch. The presence of a sharp, acidic odor (from HCl) upon opening the bottle indicates some degree of hydrolysis.[2]

  • Solvent and Base Purity: Ensure your solvent (e.g., Dichloromethane, DCM) is anhydrous. The presence of water will accelerate the hydrolysis of the acyl chloride. The base, typically a tertiary amine like triethylamine, should be clear and colorless. A yellow or brown coloration indicates impurities that can interfere with the reaction.[1][3]

Section B: Step 1 - Selective Acylation

Q2: My primary impurity is the di-acylated byproduct, N,N'-bis(4-nitrobenzoyl)-1,2-benzenediamine. How can I improve the selectivity for the desired mono-acylated product?

A2: This is the most common challenge in this step. Because o-phenylenediamine has two nucleophilic amino groups, controlling the reaction to favor mono-substitution is essential.

  • Stoichiometry and Reagent Addition: Use a strict 1:1 molar ratio of o-phenylenediamine to 4-nitrobenzoyl chloride. Crucially, the acylating agent must be the limiting reagent. The best practice is to add the 4-nitrobenzoyl chloride solution dropwise to the solution of o-phenylenediamine.[1] This maintains a low instantaneous concentration of the acyl chloride, favoring reaction with the more abundant (and more nucleophilic) diamine over the less nucleophilic mono-acylated product.

  • Temperature Control: The reaction is exothermic. Running the reaction at a low temperature (0-5 °C) is critical.[2] Lower temperatures slow the rate of the second acylation more significantly than the first, thereby enhancing selectivity. Maintain the low temperature throughout the addition period.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside standards of your starting materials. The reaction is complete when the spot for 4-nitrobenzoyl chloride has disappeared. Overrunning the reaction can increase the formation of the di-acylated byproduct.

Section C: Step 2 - Nitro Group Reduction

Q3: The nitro reduction is incomplete, even after extended reaction times. What are the likely causes?

A3: Incomplete reduction is often related to catalyst activity or the presence of poisons.

  • Catalyst Quality and Loading: Palladium on carbon (Pd/C) is the standard catalyst. Its activity can vary significantly between batches and suppliers. Use a reputable source and consider a catalyst with a higher palladium loading (e.g., 10% Pd/C). Ensure the catalyst is stored properly under an inert atmosphere.

  • Catalyst Poisoning: The crude product from Step 1 may contain residual triethylamine hydrochloride or other impurities that can act as catalyst poisons. It is good practice to perform an aqueous wash on the crude intermediate from Step 1 before proceeding to the reduction.

  • Hydrogen Pressure: While the reaction can often be run at atmospheric pressure using a hydrogen balloon, some batches may require higher pressure. If the reaction stalls, consider using a Parr shaker or a similar hydrogenation apparatus to increase the H₂ pressure to 2-3 atmospheres.[4]

Q4: How can I ensure the complete removal of the palladium catalyst post-reaction?

A4: Residual palladium is a significant concern, especially for materials intended for biological or pharmaceutical applications.

  • Filtration: The standard method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).[5] This prevents the fine catalyst particles from passing through the filter paper. Ensure the Celite pad is thick enough (at least 1-2 cm) and is wetted with the reaction solvent before filtration.

  • Post-Filtration Check: After filtration, the solution should be completely clear and colorless. A gray or black tint indicates the presence of colloidal palladium. If this occurs, a second filtration through a fresh Celite pad or a membrane filter (e.g., 0.45 µm PTFE) is necessary.

Section D: Work-up and Purification

Q5: My final product yield is low after purification. What are the best practices for work-up and choosing a purification method?

A5: Product loss during work-up and purification is common. Optimizing these steps is key to achieving consistent, high yields. An acid-base extraction can be an effective purification step for aminobenzanilides by separating them from non-basic impurities.[6]

ParameterRecrystallizationFlash Column Chromatography
Principle Differential solubility in hot vs. cold solvent.Differential partitioning between a stationary and mobile phase.
Pros Excellent for high-purity final product, highly scalable, cost-effective.[7]Excellent for separating complex mixtures and impurities with similar solubility.[7]
Cons Requires finding a suitable solvent system; can result in lower recovery if the product has some solubility in the cold solvent.More time-consuming, requires larger volumes of solvent, can be less scalable.
Best For Removing minor impurities after a relatively clean reaction.Purifying crude material with significant amounts of byproducts or unreacted starting materials.

Protocol 1: Purification by Recrystallization [7]

  • Solvent Selection: Dissolve a small amount of crude product in various hot solvents to find one where it is very soluble when hot but poorly soluble when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting_Tree A Low Final Yield B Analyze Crude by TLC/HPLC A->B C Multiple Byproducts B->C Impure Reaction D Unreacted Starting Material B->D Incomplete Reaction E Clean Crude, Poor Recovery B->E Purification Issue F Optimize Reaction: - Temp Control - Slow Addition - Stoichiometry C->F G Optimize Reaction: - Check Reagent Quality - Increase Time/Temp - Check Catalyst D->G H Optimize Purification: - Check Workup pH - Change Recrystallization Solvent - Avoid Emulsions E->H Impurity_Sources cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction cluster_purification Work-up / Purification S1 o-Phenylenediamine 4-Nitrobenzoyl Chloride P1 Main Impurity Sources Di-acylated Byproduct Unreacted Starting Materials Hydrolyzed Acyl Chloride S1:f0->P1:head Excess or Fast Addition S1:f1->P1:head Incomplete Reaction S2 4-Nitro-N-(2-aminophenyl)benzamide P2 Main Impurity Sources Unreacted Nitro Intermediate Residual Pd Catalyst Potential Side-Reductions S2->P2:head Incomplete Reaction S3 Crude Product P3 Main Impurity Sources Residual Solvents Salts from Work-up Oxidation Products S3->P3:head Improper Drying/Handling

Caption: Potential sources of impurities at different stages.

Q7: The biological activity of my compound varies between batches, even though standard ¹H NMR and HPLC show >98% purity. What could be the cause?

A7: This is a subtle but critical issue often encountered in drug development. Standard purity analysis may not reveal the whole picture.

  • Polymorphism: The final product may exist in different crystalline forms (polymorphs). Polymorphs have the same chemical composition but different crystal lattice structures, which can significantly affect physical properties like solubility and dissolution rate. [8]This, in turn, impacts bioavailability and observed biological activity. We recommend using Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD) to characterize the solid form of each batch.

  • Trace Impurities: The nature, not just the quantity, of impurities matters. A specific, highly active impurity might be present at a level below the limit of detection of your standard HPLC method but could still influence a sensitive biological assay.

  • Residual Solvents: Different levels or types of residual solvents from purification can affect the material's properties. [8]Gas Chromatography (GC) is the standard method for quantifying residual solvents.

To mitigate this, it is crucial to develop and strictly adhere to a Standard Operating Procedure (SOP) that defines every parameter, from reagent sources to crystallization cooling rates, to ensure the same polymorphic form is produced consistently. [11]

References
  • Lei, P., Meng, G., Shi, S., Ling, Y., An, J., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525–6530. [Link]

  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Lei, P., Meng, G., Shi, S., Ling, Y., An, J., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Royal Society of Chemistry. [Link]

  • Zhou, N., Moradei, O., Raeppel, S., Leit, S., Frechette, S., Gaudette, F., ... & Delorme, D. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Google Patents. (n.d.). EP1230231B1 - Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine.
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-phenylbenzamide Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The N-phenylbenzamide scaffold has emerged as a promising framework in the design of novel anti-cancer agents. Its derivatives have demonstrated a wide spectrum of cytotoxic and cytostatic activities across various cancer cell lines. This guide provides a comparative analysis of several N-phenylbenzamide analogs, delving into their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this versatile class of compounds.

The N-phenylbenzamide Core: A Privileged Scaffold in Oncology

The N-phenylbenzamide structure offers a versatile backbone for chemical modification, allowing for the fine-tuning of its pharmacological properties. This adaptability has led to the development of numerous analogs with diverse and potent anti-cancer activities. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as cyclooxygenase-2 (COX-2), topoisomerase I (Topo I), and histone deacetylases (HDACs).[1][2][3] The exploration of different substituents on both the benzamide and the N-phenyl rings has been a key strategy in optimizing the anti-proliferative and cytotoxic profiles of these molecules.[4]

Comparative Cytotoxicity of N-phenylbenzamide Analogs

The in vitro efficacy of N-phenylbenzamide analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activities of several representative N-phenylbenzamide derivatives.

Analog Cancer Cell Line Cell Line Type IC50 (µM) Reference
Imidazole-based derivative 4fA549Lung Cancer7.5[5]
HeLaCervical Cancer9.3[5]
MCF-7Breast Cancer8.9[5]
Imidazole-based derivative 4eA549Lung Cancer8.9[5]
HeLaCervical Cancer11.1[5]
MCF-7Breast Cancer9.2[5]
(E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative 8bRPMI8226Multiple Myeloma0.12 ± 0.09[6]
2-hydroxy-N-(arylalkyl)benzamide derivative 6kG361MelanomaSingle-digit micromolar[7]
N-phenyl-2-(aniline) benzamide hydrochloride (N53·HCl)HT29Colon Cancer2.95 ± 0.08[8][9]
RKOColon Cancer7.99 ± 0.85[8][9]
HCT116Colon Cancer10.94 ± 1.30[8][9]
N-(phenylcarbamoyl)benzamideHeLaCervical Cancer0.8 mM (IC80)[10]
N-benzylbenzamide derivative 20bVarious-0.012 - 0.027[11]

This table presents a selection of data from the cited literature and is not an exhaustive list of all N-phenylbenzamide analogs.

Mechanistic Insights into Anti-Cancer Activity

The efficacy of N-phenylbenzamide analogs is underpinned by their ability to modulate critical cellular processes that are often dysregulated in cancer. The following table summarizes the reported mechanisms of action for several derivatives.

Analog/Derivative Class Mechanism of Action Affected Cancer Cell Lines Reference
(E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative 8bInduces apoptosis via mitochondrial ROS release; arrests cell cycle at G0/G1 phase.RPMI8226 (Multiple Myeloma)[6]
2-hydroxy-N-(arylalkyl)benzamidesInduce apoptosis, evidenced by increased subdiploid population, caspase activation, and PARP cleavage.G361 (Melanoma)[7]
N-methyl-2-(phenylamino)benzamide derivativesDual inhibition of COX-2 and Topoisomerase I.Various[1][12]
N-phenyl-2-(aniline) benzamide (N53)Dual inhibitor of Topo I and COX-2; blocks cell cycle at G1/G0 phase; induces apoptosis via mitochondrial pathway and ROS burst; inhibits NF-κB/IκB pathway.Colon Cancer Cell Lines[8]
N-substituted benzamides (e.g., declopramide)Induce cytochrome c release and caspase-9 activation; cause G2/M cell cycle block.70Z/3 (mouse pre-B cell), HL60 (human promyelocytic leukemia)[13][14]
N-(2-aminophenyl)-benzamide derivativesInhibit Class I HDAC enzymes (HDAC1 and HDAC2).A549 (Lung), SF268 (CNS)[15]
N-benzylbenzamide derivativesInhibit tubulin polymerization.Various[11]
Benzamide derivative BJ-13Induces intracellular ROS accumulation, leading to mitochondrial membrane potential collapse and caspase-dependent apoptosis.Gastric Cancer Cell Lines[16]

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used in the characterization of N-phenylbenzamide analogs. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^5 cells/mL in 200 µL of complete culture medium per well.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that intercalates into the DNA. The amount of fluorescence emitted is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the N-phenylbenzamide analogs at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. The RNase A is crucial for degrading RNA to ensure that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can detect these early apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with the N-phenylbenzamide analogs as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation: The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing the Molecular Mechanisms

To better understand the intricate processes affected by N-phenylbenzamide analogs, visual representations of signaling pathways and experimental workflows are invaluable.

G cluster_workflow General Experimental Workflow A N-phenylbenzamide Analog Synthesis B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Potent Analogs B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E Cell Proliferation F Apoptosis Induction (Annexin V/PI) D->F Cell Death G Target Identification (e.g., Western Blot) D->G Molecular Targets

Caption: A generalized workflow for the evaluation of N-phenylbenzamide analogs.

G cluster_pathway Intrinsic Apoptosis Pathway Drug N-phenylbenzamide Analogs Mito Mitochondrial Stress (ROS) Drug->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits

Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by N-phenylbenzamide analogs.

Conclusion

The N-phenylbenzamide scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest through various molecular targets, underscore the versatility of this chemical class. This guide provides a comparative overview of the cytotoxic activities and mechanistic underpinnings of several N-phenylbenzamide analogs, alongside detailed experimental protocols for their evaluation. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing the field of oncology drug discovery.

References

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 842093. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives as potential antitumor agents for the treatment of multiple myeloma (MM). Bioorganic Chemistry, 103, 104189. [Link]

  • Kavčič, M., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 60, 346-357. [Link]

  • Malik, M. S., et al. (2022). Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 13, 968413. [Link]

  • Liberg, D., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978. [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 86(6), 971-978. [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113331. [Link]

  • Papakyriakou, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(19), 13394–13410. [Link]

  • Petruccelli, L. A., & Woynarowski, J. M. (2009). Histone deacetylase inhibitors in cancer therapy: new compounds and clinical update of benzamide-type agents. Expert opinion on investigational drugs, 18(8), 1131–1145. [Link]

  • da Silva, D. L., et al. (2020). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. ResearchGate. [Link]

  • Luk, C. T., et al. (2012). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. Bioorganic & medicinal chemistry, 20(1), 548-559. [Link]

  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 153, 108594. [Link]

  • Yuliani, S. H., et al. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Journal of Mathematical and Fundamental Sciences, 52(2), 174-187. [Link]

  • Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 13. [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(7), 1145–1152. [Link]

  • Wang, H., et al. (2018). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. ACS medicinal chemistry letters, 9(5), 423–428. [Link]

  • Lee, J. S., & Lee, S. J. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. International journal of molecular sciences, 22(11), 5650. [Link]

  • Marks, P. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of clinical oncology, 27(32), 5459–5468. [Link]

  • Glozak, M. A., & Seto, E. (2007). Histone deacetylase inhibitors as anticancer drugs. Anti-cancer agents in medicinal chemistry, 7(5), 555-567. [Link]

Sources

A Comparative In Vivo Validation Framework for Novel Benzamide-Based Therapeutics: Evaluating 4-amino-N-(2'-aminophenyl)-benzamide in a Preclinical Oncology Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-amino-N-(2'-aminophenyl)-benzamide, a novel benzamide derivative with putative anti-neoplastic activity. Given the structural similarities of benzamides to known histone deacetylase (HDAC) inhibitors, we hypothesize a similar mechanism of action for this compound. HDAC inhibitors represent a class of epigenetic modulators that have shown therapeutic promise in various malignancies by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis.

This document outlines a head-to-head comparative study design against the established HDAC inhibitor, Vorinostat (SAHA), in a pancreatic ductal adenocarcinoma (PDAC) xenograft model. The experimental choices and protocols are detailed to ensure scientific rigor, reproducibility, and the generation of a robust dataset for go/no-go decisions in a drug development pipeline.

Mechanistic Hypothesis and Comparative Rationale

The core of our validation strategy lies in the hypothesis that 4-amino-N-(2'-aminophenyl)-benzamide functions as an HDAC inhibitor. HDAC enzymes are crucial for the deacetylation of histone proteins, leading to a condensed chromatin structure that represses gene transcription. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of tumor suppressor genes.

Our primary comparator is Vorinostat (SAHA) , an FDA-approved pan-HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma. It serves as a well-characterized benchmark for assessing the relative potency, efficacy, and safety profile of our test compound.

Below is a simplified representation of the proposed signaling pathway.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention cluster_outcome Cellular Outcomes DNA DNA Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) OpenChromatin Open Chromatin (Gene Expression) Chromatin->OpenChromatin HAT HAT Enzyme Chromatin->HAT Acetylation TSG Tumor Suppressor Genes OpenChromatin->TSG Transcription HDAC HDAC Enzyme OpenChromatin->HDAC Deacetylation Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest HDAC->Chromatin HAT->OpenChromatin Drug 4-amino-N-(2'-aminophenyl)-benzamide (Test Article) / Vorinostat Drug->HDAC Inhibition Angiogenesis ↓ Angiogenesis

Caption: Proposed mechanism of action for 4-amino-N-(2'-aminophenyl)-benzamide.

In Vivo Validation Workflow: A Phased Approach

A sequential and logical workflow is critical to minimize animal use and maximize data quality. The workflow proceeds from safety and tolerability to definitive efficacy assessment.

InVivo_Workflow cluster_setup Phase 1: Model Setup & Tolerability cluster_efficacy Phase 2: Efficacy Study A Cell Line Culture (e.g., PANC-1) D Tumor Implantation (Subcutaneous) A->D B Animal Acclimatization (NU/NU Mice) B->D C Maximum Tolerated Dose (MTD) Study for Test Article G Dosing Initiation (Vehicle, Test Article, Vorinostat) C->G Determines Dose E Tumor Growth to ~100-150 mm³ D->E F Randomization & Grouping (n=8-10 per group) E->F F->G H Endpoint Data Collection (Tumor Volume, Body Weight, Biomarkers) G->H

Caption: Phased workflow for in vivo validation.

Experimental Protocols

Objective: To determine the highest dose of 4-amino-N-(2'-aminophenyl)-benzamide that can be administered without causing unacceptable toxicity.

  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Group Allocation (n=3 per group):

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Group 2-5: Escalating doses of 4-amino-N-(2'-aminophenyl)-benzamide (e.g., 10, 30, 100, 200 mg/kg).

  • Administration: Daily intraperitoneal (IP) injection for 5 consecutive days.

  • Monitoring: Record body weight daily. Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) twice daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.

Objective: To compare the anti-tumor efficacy of 4-amino-N-(2'-aminophenyl)-benzamide against Vehicle and Vorinostat.

  • Cell Line: PANC-1 human pancreatic cancer cells, cultured under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ PANC-1 cells in 100 µL of Matrigel/PBS mixture into the right flank of female NU/NU mice.

  • Tumor Monitoring: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle Control (IP, daily).

    • Group 2: 4-amino-N-(2'-aminophenyl)-benzamide (at MTD, IP, daily).

    • Group 3: Vorinostat (50 mg/kg, IP, daily).

  • Treatment: Administer treatments for 21 consecutive days.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight change (as a measure of toxicity).

    • Tertiary (Optional): At study termination, collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for acetylated histone H3).

Comparative Data Summary (Hypothetical Data)

The following tables represent a plausible dataset from the described efficacy study, designed for clear comparison.

Table 1: Anti-Tumor Efficacy

Treatment Group Dose & Schedule Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) p-value (vs. Vehicle)
Vehicle Control IP, QD 1250 ± 150 - -
4-amino-N-(2'-aminophenyl)-benzamide 100 mg/kg, IP, QD 550 ± 95 56% <0.001

| Vorinostat | 50 mg/kg, IP, QD | 680 ± 110 | 45.6% | <0.01 |

Table 2: Treatment Tolerability

Treatment Group Dose & Schedule Mean Body Weight Change (%) Mortality
Vehicle Control IP, QD +5.2% 0/10
4-amino-N-(2'-aminophenyl)-benzamide 100 mg/kg, IP, QD -4.5% 0/10

| Vorinostat | 50 mg/kg, IP, QD | -8.1% | 0/10 |

Interpretation and Path Forward

Based on the hypothetical data presented, 4-amino-N-(2'-aminophenyl)-benzamide demonstrates superior tumor growth inhibition (56%) compared to the benchmark, Vorinostat (45.6%), in this pancreatic cancer model. Furthermore, the test article appears to have a better safety profile, inducing less body weight loss.

These promising results warrant further investigation:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target engagement (histone acetylation) and efficacy.

  • Orthotopic Models: Validation in a more clinically relevant orthotopic pancreatic cancer model.

  • Combination Studies: Exploring synergistic potential with standard-of-care chemotherapies like gemcitabine.

This structured in vivo validation approach provides a robust and reliable pathway for assessing the therapeutic potential of novel compounds like 4-amino-N-(2'-aminophenyl)-benzamide, enabling data-driven decisions for advancing promising candidates toward clinical development.

References

  • Title: HDAC inhibitors in cancer therapy Source: Future Medicinal Chemistry URL: [Link]

  • Title: Histone deacetylase inhibitors: an important class of epigenetic drugs Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Vorinostat Source: National Center for Biotechnology Information (NCBI) PubChem URL: [Link]

  • Title: Vorinostat, a histone deacetylase inhibitor, overcomes taxol resistance in ovarian cancer cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Comparative Guide to the Biological Effects of 4-(2-Aminophenyl)-N,N-dimethylbenzamide and its Analogs in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of the N-(2-Aminophenyl)benzamide Scaffold

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a continuous endeavor. The N-(2-aminophenyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several promising therapeutic candidates. While specific biological data for 4-(2-Aminophenyl)-N,N-dimethylbenzamide is not extensively documented in publicly available literature, a wealth of research on its close analogs provides a strong foundation for understanding its potential biological effects and mechanisms of action in oncology.

This guide offers a comprehensive cross-validation of the biological effects of the N-(2-aminophenyl)benzamide class of compounds across various tumor models. We will delve into the mechanistic underpinnings of their anti-tumor activity, compare their performance with established and alternative therapies, and provide detailed experimental protocols to facilitate further investigation. The insights presented herein are synthesized from peer-reviewed studies, offering a robust framework for evaluating the therapeutic promise of this chemical series.

Dual-Pronged Anti-Cancer Mechanism: HDAC Inhibition and DNA Cross-linking

The anti-tumor activity of N-(2-aminophenyl)benzamide derivatives stems from their ability to target fundamental cellular processes that are often dysregulated in cancer. The primary mechanisms of action identified for this class of compounds are the inhibition of histone deacetylases (HDACs) and the induction of DNA cross-linking.

Histone Deacetylase (HDAC) Inhibition:

Many N-(2-aminophenyl)benzamide analogs have been identified as potent inhibitors of Class I HDAC enzymes (HDAC1, 2, and 3)[1][2][3]. HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes.

By inhibiting HDACs, N-(2-aminophenyl)benzamide derivatives can restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as p21 (WAF1/Cip1)[4]. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[4].

HDAC_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Treated Cancer Cell HATs HATs Acetylated Histones Acetylated Histones HATs->Acetylated Histones Acetylation HDACs HDACs HDACs->Acetylated Histones Deacetylation Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Overactive HDACs Overactive HDACs Deacetylated Histones Deacetylated Histones Overactive HDACs->Deacetylated Histones Excessive Deacetylation Silenced Tumor Suppressor Genes Silenced Tumor Suppressor Genes Deacetylated Histones->Silenced Tumor Suppressor Genes N-(2-aminophenyl)benzamide N-(2-aminophenyl)benzamide Inhibited HDACs Inhibited HDACs N-(2-aminophenyl)benzamide->Inhibited HDACs Inhibition Restored Acetylation Restored Acetylation Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Restored Acetylation->Tumor Suppressor Gene Expression Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tumor Suppressor Gene Expression->Cell Cycle Arrest & Apoptosis

Caption: Mechanism of HDAC inhibition by N-(2-aminophenyl)benzamide derivatives.

DNA Cross-linking:

Certain analogs, such as 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), have demonstrated the ability to induce DNA-DNA cross-linking[5]. This covalent bonding between DNA strands prevents the separation of the DNA double helix, which is essential for DNA replication and transcription. The formation of interstrand cross-links, in particular, is a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis. This mechanism is characteristic of several established chemotherapeutic agents, including nitrogen mustards[6]. The cytotoxicity of some benzamide derivatives may be related to their interaction with cellular DNA repair systems[7].

DNA_Crosslinking N-(2-aminophenyl)benzamide_analog N-(2-aminophenyl)benzamide Analog DNA_Double_Helix DNA Double Helix N-(2-aminophenyl)benzamide_analog->DNA_Double_Helix Covalent Bonding Interstrand_Crosslink Interstrand Cross-link DNA_Double_Helix->Interstrand_Crosslink Replication_Fork_Stalled Replication Fork Stalled Interstrand_Crosslink->Replication_Fork_Stalled Cell_Cycle_Arrest Cell Cycle Arrest Replication_Fork_Stalled->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA cross-linking mechanism of certain N-(2-aminophenyl)benzamide analogs.

Comparative Efficacy in Preclinical Tumor Models

The anti-tumor activity of N-(2-aminophenyl)benzamide derivatives has been evaluated in a variety of in vitro and in vivo tumor models. The following tables summarize the comparative efficacy of representative compounds from this class against different cancer cell lines and in xenograft models.

Table 1: In Vitro Cytotoxicity of N-(2-Aminophenyl)benzamide Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineTumor TypeIC50 (µM)Primary MechanismReference
MGCD0103 VariousVariousSub-micromolarHDAC Inhibition[4]
GOE1734 Osteosarcoma (intratibial)Bone-DNA Cross-linking[5]
GOE1734 Mammary Carcinoma (MNU-induced)Breast-DNA Cross-linking[5]
GOE1734 Colorectal Adenocarcinoma (AMMN-induced)Colon-DNA Cross-linking[5]
NA A2780Ovarian2.66HDAC Inhibition[3]
NA HepG2Liver1.73HDAC Inhibition[3]
15k U937Leukemia-HDAC Inhibition[2]
15k PC-3Prostate-HDAC Inhibition[2]

Table 2: In Vivo Anti-Tumor Efficacy of N-(2-Aminophenyl)benzamide Derivatives in Xenograft Models

Compound IDTumor ModelHostAdministration RouteEfficacyReference
MGCD0103 Human Tumor XenograftsMiceOralSignificant Antitumor Activity[4]
GOE1734 Intratibially Implanted OsteosarcomaRats-High Growth-Inhibiting Efficacy[5]
GOE1734 MNU-Induced Primary Mammary CarcinomaRats-High Growth-Inhibiting Efficacy[5]
GOE1734 AMMN-Induced Colorectal AdenocarcinomaRats-High Growth-Inhibiting Efficacy[5]

Comparison with Alternative Therapies

To provide a comprehensive perspective, it is essential to compare the performance of N-(2-aminophenyl)benzamide derivatives with other established anti-cancer agents that share similar mechanisms of action.

Table 3: Comparison with Other HDAC Inhibitors and DNA Cross-linking Agents

Compound ClassExample(s)Primary MechanismKey AdvantagesKey Limitations
N-(2-Aminophenyl)benzamides MGCD0103, GOE1734HDAC Inhibition, DNA Cross-linkingOral bioavailability (MGCD0103), activity in slow-growing tumors (GOE1734)Limited data on specific analogs, potential for off-target effects
Hydroxamic Acids Vorinostat (SAHA)HDAC InhibitionBroad-spectrum HDAC inhibition, approved for clinical useHematological toxicities, fatigue
Nitrogen Mustards Chlorambucil, CyclophosphamideDNA Cross-linkingBroad anti-tumor activityMyelosuppression, secondary malignancies
Platinum-based Drugs Cisplatin, CarboplatinDNA Cross-linkingHigh efficacy in various solid tumorsNephrotoxicity, neurotoxicity, ototoxicity

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings discussed, this section provides detailed methodologies for key experiments.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, SF268) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the N-(2-aminophenyl)benzamide derivative or control compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

2. HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., HDAC1, HDAC2), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations in an assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

3. Western Blot Analysis for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones following treatment with an HDAC inhibitor.

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

4. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism[8][9].

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers and calculate the tumor volume (Volume = 0.5 x Length x Width^2).

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups and administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic Analysis: Tumor and plasma samples can be collected for analysis of biomarkers (e.g., histone acetylation) to confirm the compound's mechanism of action in vivo.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Weight) Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Biomarkers) Efficacy_Assessment->PD_Analysis

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion and Future Directions

The N-(2-aminophenyl)benzamide scaffold represents a highly promising framework for the development of novel anti-cancer therapeutics. The dual mechanisms of HDAC inhibition and DNA cross-linking offer a powerful strategy to combat tumor growth and overcome resistance. While direct experimental data on this compound remains to be elucidated, the extensive research on its analogs provides a clear roadmap for its potential biological activities and therapeutic applications.

Future research should focus on the direct synthesis and biological evaluation of this compound to determine its specific activity profile. Further optimization of the N-(2-aminophenyl)benzamide scaffold could lead to the development of next-generation anti-cancer agents with enhanced potency, selectivity, and improved pharmacokinetic properties. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075.
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Bissinger, E. M., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357-14376.
  • He, S., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6855-6874.
  • Wang, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 597.
  • Wikipedia contributors. (2023, December 28). Crosslinking of DNA. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Woynarowski, J. M., et al. (1998). Role of DNA minor groove alkylation and DNA cross-linking in the cytotoxicity of polybenzamide mustards. Molecular Pharmacology, 54(4), 658-665.
  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.

Sources

A Comparative Analysis of N-(2-Aminophenyl)benzamide-Based Histone Deacetylase Inhibitors: A Selectivity Profile Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective histone deacetylase (HDAC) inhibitors is a critical frontier in epigenetic drug discovery. The nuanced roles of individual HDAC isotypes in cellular processes necessitate the development of compounds that can selectively target specific HDACs to maximize therapeutic efficacy while minimizing off-target effects. The N-(2-aminophenyl)benzamide scaffold has emerged as a promising zinc-binding group for the design of potent and selective HDAC inhibitors.

This guide provides a comprehensive selectivity profile of HDAC inhibitors centered around the N-(2-aminophenyl)benzamide core structure. While direct experimental data for 4-(2-Aminophenyl)-N,N-dimethylbenzamide is not publicly available, this guide will draw upon data from structurally related and well-characterized analogues to provide a predictive framework and a comparative landscape. We will delve into the selectivity of these compounds against different HDAC isotypes, benchmark them against established HDAC inhibitors, and provide detailed experimental protocols for in vitro selectivity profiling.

The N-(2-Aminophenyl)benzamide Scaffold: A Key to Class I HDAC Selectivity

The N-(2-aminophenyl)benzamide moiety has been identified as a key pharmacophore that confers selectivity towards Class I HDACs (HDAC1, 2, and 3).[1][2] This selectivity is attributed to the specific interactions of the 2-aminobenzamide group within the active site of these enzymes.[1] Modifications to the "cap" group, the portion of the molecule that extends from the benzamide core, allow for the fine-tuning of potency and isotype selectivity.

Comparative Selectivity Profiling

To understand the potential of this compound, it is instructive to compare the selectivity profiles of its close analogues with established HDAC inhibitors. This comparison includes Class I selective inhibitors and pan-HDAC inhibitors.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC8 (IC50, nM)Other HDACs (IC50)Class SelectivityReference
Mocetinostat (MGCD0103) 150~300-1500~300-1500No activitySelective for HDAC1, 2, 3, and 11. No activity against HDAC4, 5, 6, 7, and 8.[3]Class I/IV[3][4]
Entinostat (MS-275) Potent inhibitorLow µMPotent inhibitorNo activitySelective for Class I HDACs, particularly HDAC1 and HDAC3.[5][6][7]Class I[2][5]
Compound 15k 80110625,000Weak inhibition of other HDACs (IC50 > 2000 nM).[8][9][10]Class I[8][10]
Vorinostat (SAHA) Pan-inhibitorPan-inhibitorPan-inhibitorPan-inhibitorPan-inhibitor of Class I, II, and IV HDACs.Pan-HDAC[6]
This compound Data not availableData not availableData not availableData not availableData not availablePredicted Class I

Analysis:

The data clearly indicates that the N-(2-aminophenyl)benzamide scaffold is a strong determinant of Class I HDAC selectivity. Both Mocetinostat and Compound 15k, which share this core structure, exhibit potent inhibition of HDACs 1, 2, and 3, with significantly less activity against other HDAC isotypes.[3][8][10] Entinostat, another benzamide-containing inhibitor, also demonstrates pronounced Class I selectivity.[2][5]

Based on these trends, it is highly probable that This compound would also exhibit a Class I selective HDAC inhibition profile. The N,N-dimethyl substitution on the benzamide is a relatively small modification and is less likely to drastically alter the binding mode within the catalytic site compared to larger, more complex cap groups. However, without direct experimental evidence, this remains a well-informed hypothesis.

Experimental Protocols

In Vitro Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a standard fluorometric assay for determining the in vitro potency and selectivity of a test compound against various HDAC isotypes.

Principle:

This assay relies on a fluorogenic substrate that is deacetylated by an HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in the presence of the inhibitor.[11][12][13]

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer enzyme (e.g., Trypsin)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Reaction:

    • In a 96-well black microplate, add the following to each well:

      • HDAC Assay Buffer

      • Diluted test compound or DMSO (for control wells)

      • Recombinant HDAC enzyme (pre-diluted in assay buffer)

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition:

    • Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized for each HDAC isotype.

  • Development:

    • Add the developer enzyme to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow and Rationale

Experimental Workflow for HDAC Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Serial Dilution Assay_Setup Add Buffer, Compound/Control, and Enzyme to 96-well Plate Compound_Prep->Assay_Setup Enzyme_Prep HDAC Isotype Dilution Enzyme_Prep->Assay_Setup Control_Prep Control Inhibitor Dilution Control_Prep->Assay_Setup Pre_Incubation Pre-incubate at 37°C Assay_Setup->Pre_Incubation Reaction_Start Add Fluorogenic Substrate Pre_Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Development Add Developer Enzyme Reaction_Incubation->Development Fluorescence_Read Measure Fluorescence Development->Fluorescence_Read Data_Processing Calculate % Inhibition Fluorescence_Read->Data_Processing IC50_Determination Generate Dose-Response Curves and Determine IC50 Values Data_Processing->IC50_Determination Selectivity_Profile Compare IC50s across HDAC Isotypes IC50_Determination->Selectivity_Profile

Caption: Workflow for determining the HDAC selectivity profile of a test compound.

Logical Relationship of N-(2-Aminophenyl)benzamide Core to HDAC Inhibition

G Core N-(2-Aminophenyl)benzamide Scaffold ZBG Zinc-Binding Group (ZBG) Core->ZBG provides Cap Cap Group Core->Cap is attached to Zn_Ion Zn2+ Ion ZBG->Zn_Ion chelates Selectivity Class I Selectivity ZBG->Selectivity confers HDAC_Active_Site HDAC Active Site Cap->HDAC_Active_Site interacts with surface residues Cap->Selectivity influences Inhibition HDAC Inhibition HDAC_Active_Site->Inhibition is blocked leading to Zn_Ion->HDAC_Active_Site is in

Caption: The role of the N-(2-aminophenyl)benzamide scaffold in HDAC inhibition.

Conclusion

The provided experimental protocol offers a robust framework for conducting such validation studies. By systematically profiling novel compounds against a panel of HDAC isotypes, researchers can elucidate their selectivity and advance the development of next-generation epigenetic therapeutics. The continued exploration of structure-activity relationships within the N-(2-aminophenyl)benzamide class will undoubtedly yield inhibitors with even greater potency and refined isotype selectivity, paving the way for more precise and effective treatments for a range of diseases.

References

  • Patsnap Synapse. What is the mechanism of Entinostat? (2024-07-17). [Link]

  • Fischer, M. A., et al. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International journal of molecular sciences, 23(1), 369. (2022). [Link]

  • Gkizis, P. L., et al. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of medicinal chemistry, 66(20), 14035–14052. (2023). [Link]

  • Cote, A., et al. Entinostat, a selective HDAC1/2 inhibitor, potentiates the effects of olaparib in homologous recombination proficient ovarian cancer. Gynecologic oncology, 163(3), 594–604. (2021). [Link]

  • Marson, C. M., et al. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of medicinal chemistry, 58(17), 6803–6818. (2015). [Link]

  • ResearchGate. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N -(2-Aminophenyl)-benzamide Binding Unit | Request PDF. (2025-08-09). [Link]

  • AACR Journals. Abstract B196: Entinostat: A novel class 1 isoform selective histone deacetylase inhibitor (HDACi) with unique pharmacological properties. (2009-12-10). [Link]

  • The Journal of Clinical Investigation. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. (2021-08-16). [Link]

  • ResearchGate. Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor | Request PDF. (2025-08-06). [Link]

  • ResearchGate. A selection of the latest prepared amino benzamides. IC50 values... [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

  • Wikipedia. Mocetinostat. [Link]

  • King's College London Research Portal. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

  • PubMed. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. (2024-04-01). [Link]

  • PubMed. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015-09-10). [Link]

  • PubMed Central. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. [Link]

  • PubMed Central. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • National Center for Biotechnology Information. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]

  • Usiena AIR. A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. (2022-09-02). [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-(2-Aminophenyl)-N,N-dimethylbenzamide: Efficiency, Purity, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Aminophenyl)-N,N-dimethylbenzamide is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is of considerable interest to researchers in drug discovery and materials science. The efficiency of the synthetic route and the purity of the final product are paramount for reliable downstream applications. This guide provides a comparative analysis of the most viable synthetic strategies for this compound, with a focus on palladium-catalyzed cross-coupling reactions and a classical multi-step approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies and purity profiles.

Strategic Approaches to the Synthesis of this compound

The construction of this compound necessitates the formation of a key biaryl C-C or C-N bond. Modern synthetic chemistry offers powerful tools for such transformations, primarily through palladium-catalyzed cross-coupling reactions. Alternatively, classical methods involving the formation of an amide bond followed by the reduction of a nitro group precursor remain a viable, albeit often more lengthy, option. This guide will evaluate the following three primary synthetic routes:

  • Route 1: Suzuki-Miyaura Coupling - A palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide.

  • Route 2: Buchwald-Hartwig Amination - A palladium-catalyzed amination reaction for the formation of a C-N bond between an aryl halide and an amine.

  • Route 3: Classical Synthesis via Nitroarene Reduction - A multi-step approach involving the synthesis of a nitrophenyl intermediate followed by reduction to the desired aniline.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] In the context of our target molecule, this would involve the coupling of a boronic acid derivative of N,N-dimethylbenzamide with a suitable 2-substituted aniline derivative.

Reaction Scheme

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-(N,N-dimethylcarbamoyl)phenylboronic acid 4-(N,N-dimethylcarbamoyl)phenylboronic acid Product This compound 4-(N,N-dimethylcarbamoyl)phenylboronic acid->Product Suzuki Coupling 2-Bromoaniline 2-Bromoaniline 2-Bromoaniline->Product Pd Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Pd Catalyst->Product Base K₂CO₃ or Cs₂CO₃ Base->Product Solvent Dioxane/H₂O or Toluene/H₂O Solvent->Product

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-(N,N-dimethylcarbamoyl)phenylboronic acid (1.2 equiv.), 2-bromoaniline (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Degas a mixture of dioxane and water (4:1) by bubbling with argon for 20 minutes. Add the degassed solvent to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Efficiency and Purity
  • Yield: The Suzuki-Miyaura coupling is known for its high efficiency, with yields for similar biaryl syntheses often ranging from 70-95%.[3] The yield is highly dependent on the choice of catalyst, base, and the purity of the starting materials.

  • Purity: This method generally provides high purity products after chromatographic purification. Common impurities may include unreacted starting materials and homocoupling byproducts of the boronic acid.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This route offers a direct approach to the target molecule by coupling an amine with an aryl halide.

Reaction Scheme

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Bromo-N,N-dimethylbenzamide 4-Bromo-N,N-dimethylbenzamide Product This compound 4-Bromo-N,N-dimethylbenzamide->Product Buchwald-Hartwig Amination Aniline Aniline Aniline->Product Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Pd Catalyst->Product Ligand XPhos, SPhos or BINAP Ligand->Product Base NaOtBu or Cs₂CO₃ Base->Product Solvent Toluene or Dioxane Solvent->Product

Caption: Synthetic pathway for this compound via Buchwald-Hartwig amination.

Experimental Protocol
  • Reaction Setup: In a glovebox, charge a Schlenk tube with 4-bromo-N,N-dimethylbenzamide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add aniline (1.2 equiv.) and an anhydrous, degassed solvent such as toluene.

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Efficiency and Purity
  • Yield: The Buchwald-Hartwig amination is a highly efficient transformation, often providing yields in the range of 80-98%.[6] The choice of ligand is critical for achieving high yields and can be substrate-dependent.[7]

  • Purity: This method typically yields high-purity products after chromatography. Potential impurities include unreacted starting materials and dehalogenated byproducts.

Route 3: Classical Synthesis via Nitroarene Reduction

Reaction Scheme

Classical Synthesis cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nitro Reduction 4-(N,N-dimethylcarbamoyl)phenylboronic acid 4-(N,N-dimethylcarbamoyl)phenylboronic acid Intermediate 4-(2-Nitrophenyl)-N,N-dimethylbenzamide 4-(N,N-dimethylcarbamoyl)phenylboronic acid->Intermediate 1-Bromo-2-nitrobenzene 1-Bromo-2-nitrobenzene 1-Bromo-2-nitrobenzene->Intermediate Product This compound Intermediate->Product Reagents H₂, Pd/C or Fe, NH₄Cl Reagents->Product

Caption: A two-step classical synthetic route involving Suzuki coupling followed by nitro group reduction.

Experimental Protocol

Step 1: Synthesis of 4-(2-Nitrophenyl)-N,N-dimethylbenzamide (Suzuki Coupling)

  • Follow the protocol for the Suzuki-Miyaura coupling described in Route 1, using 1-bromo-2-nitrobenzene as the coupling partner for 4-(N,N-dimethylcarbamoyl)phenylboronic acid.

Step 2: Reduction of 4-(2-Nitrophenyl)-N,N-dimethylbenzamide

  • Catalytic Hydrogenation: Dissolve the nitro-intermediate in ethanol or ethyl acetate and add a catalytic amount of 10% Pd/C.[8] Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 4-6 hours.

  • Alternative Reduction: Alternatively, dissolve the nitro-intermediate in ethanol and water. Add iron powder and ammonium chloride and reflux the mixture for 2-4 hours.[8]

  • Work-up: After the reaction is complete (monitored by TLC), filter the reaction mixture through Celite to remove the catalyst (for hydrogenation) or the iron salts.

  • Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to yield the final product.

Efficiency and Purity
  • Yield: The overall yield for this two-step process will be the product of the yields of each step. The Suzuki coupling step can be high-yielding (70-95%), and the nitro reduction is typically very efficient (85-99%).[8]

  • Purity: The purity of the final product is generally high, especially after purification. The reduction step is often clean, but impurities from the initial coupling reaction may carry over if not removed effectively.

Comparative Analysis

FeatureSuzuki-Miyaura Coupling (Route 1)Buchwald-Hartwig Amination (Route 2)Classical Synthesis (Route 3)
Key Bond Formation C-CC-NC-C followed by reduction
Number of Steps 112
Typical Yield 70-95%80-98%60-94% (overall)
Catalyst System Palladium / Phosphine LigandPalladium / Phosphine LigandPalladium / Phosphine Ligand (Step 1), Pd/C or Fe (Step 2)
Starting Materials Boronic acid & Aryl halideAryl halide & AmineBoronic acid & Nitro-aryl halide
Key Advantages High yields, good functional group tolerance.Excellent yields, direct C-N bond formation.Avoids handling of potentially unstable anilines in the coupling step.
Potential Drawbacks Availability and stability of boronic acids.Sensitivity of some ligands to air and moisture.Longer reaction sequence, additional purification steps.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available laboratory equipment.

For efficiency and atom economy , the Buchwald-Hartwig amination (Route 2) stands out as a highly attractive one-step method with excellent reported yields for analogous transformations. The Suzuki-Miyaura coupling (Route 1) is also a very strong contender, offering high yields and well-established protocols.

The classical synthesis via nitroarene reduction (Route 3) , while being a two-step process, provides a robust and often high-yielding alternative, particularly if the required nitro-substituted starting materials are more readily accessible than the corresponding boronic acids or anilines for direct coupling.

Ultimately, for researchers and drug development professionals, a careful evaluation of these factors will guide the selection of the most appropriate and practical synthetic strategy to obtain high-purity this compound for their specific needs.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available at: [Link]

  • CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • This compound | C15H16N2O | CID 56776745 - PubChem. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetics of 4-(2-Aminophenyl)-N,N-dimethylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful development of new therapeutic agents hinges on a thorough understanding of their pharmacokinetic profiles. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(2-Aminophenyl)-N,N-dimethylbenzamide and its analogs. While direct, comprehensive comparative data for this specific series of compounds is limited in publicly available literature, this guide synthesizes information on structurally related benzamide derivatives to offer insights into their probable pharmacokinetic behavior. This information is supplemented with detailed experimental protocols for key pharmacokinetic assays to empower researchers in their drug discovery efforts.

I. Introduction to this compound

This compound is a chemical entity of interest in medicinal chemistry.[1] Its core structure, an aminophenylbenzamide, is a versatile scaffold found in a variety of biologically active molecules.[2][3] Analogs of this compound are being explored for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors for cancer therapy.[4][5] Understanding the pharmacokinetic nuances of these analogs is critical for optimizing their therapeutic potential.

II. Comparative Pharmacokinetic Data

Due to the scarcity of head-to-head comparative studies on this compound analogs, the following table presents pharmacokinetic data for a structurally related benzamide derivative, 4-amino-N-(2,6-dimethylphenyl)benzamide, to serve as a reference. This data, derived from in vivo studies in rats, provides a valuable framework for inferring the general pharmacokinetic properties of the target analogs and for identifying key parameters for evaluation.[6]

Table 1: Pharmacokinetic Parameters of a Structurally Related Benzamide Derivative in Rats

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (t½) (hr)Bioavailability (%)Reference
4-amino-N-(2,6-dimethylphenyl)benzamideOralNot Specified~2000 (parent drug)0.75Not Specified0.16 (parent drug, IV)~94[6]

Note: The referenced study focused on the metabolism and disposition of the compound. The Cmax and Tmax values are for the parent drug after oral administration, while the half-life is for the parent drug after intravenous administration. The major metabolites had different pharmacokinetic profiles.[6]

III. Structure-Pharmacokinetic Relationships

The pharmacokinetic profile of benzamide analogs is significantly influenced by their chemical structure. Key relationships observed in related compounds include:

  • Metabolism: A primary route of metabolism for aromatic amines is N-acetylation. This can lead to rapid clearance of the parent compound.[6] Structural modifications, such as the introduction of bulky groups near the amino moiety, can hinder this metabolic pathway, potentially increasing the plasma concentration and duration of action of the parent drug.[7]

  • Permeability: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 permeability assay is a widely used in vitro model to predict this.[8][9] Factors such as lipophilicity and the presence of specific functional groups can influence a compound's permeability and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

  • Distribution: The volume of distribution (Vd) indicates how extensively a drug distributes into tissues. A moderate Vd suggests that the drug is not overly retained in the plasma or extensively sequestered in tissues.[10]

IV. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacokinetic profile of this compound and its analogs.

This protocol outlines a typical in vivo study to determine the fundamental pharmacokinetic parameters of a test compound in rats.[7]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week prior to the experiment.[11]

2. Dosing and Administration:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

  • Administration: The compound is administered via intravenous (IV) bolus injection (tail vein) and/or oral gavage.[10][11]

3. Blood Sampling:

  • A serial sampling design is often employed.

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7][11]

  • Blood is collected into tubes containing an anticoagulant like EDTA or heparin.[7]

4. Plasma Preparation and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Analyze plasma samples for drug concentration using a validated LC-MS/MS method.[12][13]

5. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental analysis.[14][15]

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Analysis animal_model Select & Acclimatize Animal Model formulation Formulate Test Compound animal_model->formulation dosing Administer Compound (IV and/or Oral) formulation->dosing sampling Collect Blood Samples at Time Points dosing->sampling plasma_prep Prepare Plasma sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

This assay provides insights into a compound's susceptibility to metabolism, typically by liver enzymes.[16][17]

1. System Preparation:

  • Prepare liver microsomes or cryopreserved hepatocytes.[18]

  • Prepare necessary cofactors, such as NADPH for cytochrome P450-mediated reactions.[16]

2. Incubation:

  • Incubate the test compound with the liver preparation at 37°C.[16]

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[19]

3. Reaction Termination and Analysis:

  • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).[16]

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[17]

4. Data Analysis:

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Prepare Liver Microsomes or Hepatocytes incubation Incubate Compound with Microsomes/Hepatocytes microsomes->incubation compound_prep Prepare Test Compound Solution compound_prep->incubation sampling Sample at Time Points incubation->sampling termination Terminate Reaction sampling->termination lcms LC-MS/MS Analysis termination->lcms data_analysis Calculate Half-life and Clearance lcms->data_analysis

Caption: General workflow for an in vitro metabolic stability assay.

This assay is a well-established in vitro model for predicting intestinal drug absorption and identifying potential substrates of efflux transporters.[8][20]

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable supports until they form a confluent monolayer (typically 21 days).[9]

2. Assay Procedure:

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • After a set incubation time (e.g., 2 hours), collect samples from the receiver compartment.[21]

3. Analysis:

  • Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.[8]

  • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for active efflux. An efflux ratio greater than 2 typically indicates active efflux.[9]

Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture cluster_assay Assay cluster_analysis Analysis seeding Seed Caco-2 Cells on Transwell Inserts differentiation Differentiate for ~21 Days seeding->differentiation teer Measure TEER for Monolayer Integrity differentiation->teer dosing Add Compound to Apical or Basolateral Side teer->dosing incubation Incubate for Specified Time dosing->incubation sampling Collect Samples from Receiver Compartment incubation->sampling lcms LC-MS/MS Analysis sampling->lcms papp_calc Calculate Papp and Efflux Ratio lcms->papp_calc

Caption: Workflow for the Caco-2 permeability assay.

V. Conclusion

The pharmacokinetic properties of this compound and its analogs are critical determinants of their potential as therapeutic agents. While comprehensive comparative data is still emerging, an understanding of the structure-pharmacokinetic relationships of related benzamide derivatives, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for researchers to advance their drug discovery and development programs. By systematically evaluating the ADME profiles of novel analogs, scientists can make more informed decisions to optimize compounds for improved efficacy and safety.

VI. References

  • Vertex AI Search. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from

  • Vertex AI Search. Caco2 assay protocol. Retrieved from

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from

  • ResearchGate. Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. Retrieved from

  • PubMed. Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Retrieved from

  • GovDelivery. (2021, August 20). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from

  • FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from

  • Enamine. Caco-2 Permeability Assay. Retrieved from

  • Creative Bioarray. Caco-2 permeability assay. Retrieved from

  • (2026, January 11). Metabolite Identification LC MS Testing. Retrieved from

  • ECA Academy - gmp-compliance.org. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. Retrieved from

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from

  • PMC - NIH. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from

  • PMC. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Retrieved from

  • European Medicines Agency (EMA). (2007, June 21). Guideline on reporting the results of population pharmacokinetic analyse. Retrieved from

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from

  • HHS.gov. (2024, November 30). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | Guidance Portal. Retrieved from

  • (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from

  • International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. Retrieved from

  • (2019, July 11). FDA Releases Draft Guidance on Population Pharmacokinetic Analysis. Retrieved from

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from

  • ResearchGate. (2025, August 6). Systematic LC/MS metabolite identification in drug discovery | Request PDF. Retrieved from

  • European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics. Retrieved from

  • PMC - NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from

  • (2022, August 25). Tutorial: Statistical Analysis and Reporting of Clinical Pharmacokinetic Studies. Retrieved from

  • WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models. Retrieved from

  • Bio-protocol. Murine Pharmacokinetic Studies. Retrieved from

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from

  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from

  • ResearchGate. Synthesized compounds with their ADME properties | Download Table. Retrieved from

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from

  • Benchchem. Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide. Retrieved from

  • PubMed. (2008, July 24). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Retrieved from

  • PubMed. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Retrieved from

  • ResearchGate. ADME properties and drug similarity results of compounds. Retrieved from

  • PubChem. This compound | C15H16N2O | CID 56776745. Retrieved from

  • Benchchem. Navigating the ADME Landscape of N-biphenyl-ylbenzamide Derivatives: A Comparative Guide. Retrieved from

  • NIH. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Retrieved from

  • PubMed. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Retrieved from

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Aminophenyl)-N,N-dimethylbenzamide, a compound that, while lacking a specific Safety Data Sheet (SDS), can be managed safely by adhering to best practices for analogous aromatic amines and benzamide derivatives. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this chemical responsibly, thereby protecting themselves, their colleagues, and the environment.

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the absence of a specific SDS for this compound, a conservative approach to hazard assessment is essential. Structurally, the compound is an aromatic amine and a benzamide derivative. Aromatic amines, as a class, are known for their potential health hazards, including toxicity and carcinogenicity.[1] Many are readily absorbed through the skin.[1] Therefore, it is prudent to handle this compound as a hazardous substance with the potential for:

  • Acute Toxicity (Oral): May be harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[2][4]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

To mitigate the risks associated with handling this compound, the following personal protective equipment should be mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2]Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[2]Aromatic amines can be absorbed through the skin; therefore, impervious gloves are critical.[1][6] Contaminated gloves should be disposed of as hazardous waste.
Skin and Body Protection A laboratory coat or other protective clothing.Prevents skin contact with the chemical.[2]
Respiratory Protection A suitable respirator is recommended if working with the powder outside of a fume hood or in a poorly ventilated area.Minimizes the risk of inhaling dust particles that could cause respiratory irritation.[2]
Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

3.1. Small Spills:

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Absorb: Use inert absorbent materials such as vermiculite, dry sand, or spill pillows to contain and absorb the spilled material.[1]

  • Collect: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.[7]

3.2. Large Spills:

  • Evacuate Immediately: Alert personnel in the vicinity and evacuate the area.

  • Contact EHS: Immediately notify your institution's EHS department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled as a hazardous waste procedure. Never dispose of this chemical down the drain or in the regular trash.[7]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid waste, including residual chemical, contaminated weighing paper, and other contaminated disposables, in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a leak-proof container with a compatible screw-on cap.[2]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2][7] Incompatible wastes can lead to dangerous chemical reactions.[8]

Step 2: Container Labeling

Proper labeling is a critical component of safe waste management and is mandated by regulations. The waste container must be clearly labeled with:

  • The words "Hazardous Waste."[7]

  • The full chemical name: "Waste this compound."[2]

  • Any associated hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Waste Storage

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[7]

  • The storage area should be well-ventilated, secure, and away from general laboratory traffic.[2][7]

  • Ensure that incompatible wastes are segregated to prevent accidental mixing.[8]

Step 4: Final Disposal

  • The primary and recommended method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal contractor.[2]

  • Contact your institution's EHS department to arrange for the pickup and proper disposal of the chemical waste.[7] They will ensure that the disposal method, often incineration, complies with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of this compound Waste assess_hazards Assess Hazards (Treat as Hazardous Aromatic Amine) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Determine Waste Type don_ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Liquids liquid_waste->collect_liquid segregate Segregate from Incompatible Wastes collect_solid->segregate collect_liquid->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

  • Berger, J., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415–1424. Available at: [Link]

  • Verma, P., & Singh, P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. Available at: [Link]

  • Berufsgenossenschaftliches Institut für Arbeitsschutz (IFA). (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Available at: [Link]

  • DeLeo, P. C., et al. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Ecotoxicology and Environmental Safety, 206, 111116. Available at: [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling 4-(2-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(2-Aminophenyl)-N,N-dimethylbenzamide demands a proactive and informed approach to personal protection and laboratory practice. This guide, moving beyond a simple checklist, provides a deep dive into the why behind each safety recommendation, empowering you to work confidently and securely.

Core Principles of Protection: A Multi-Layered Defense

Effective protection against chemical hazards is not about a single piece of equipment but a holistic system of controls. This includes engineering controls (like fume hoods), administrative controls (your laboratory's standard operating procedures), and finally, the last line of defense: Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. For this compound, the following recommendations are based on the hazards associated with its structural components.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects eyes from dust, splashes, and potential vapors.
Face ShieldTo be worn with goggles during splash-risk operations (e.g., large-scale dissolution).Provides an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[5] Inspect before use and change frequently.Prevents direct skin contact, a primary route of exposure for aromatic amines.[1]
Lab CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from accidental spills and contamination.[5]
Respiratory Protection Chemical Fume HoodAll weighing and handling of the solid compound should occur in a certified chemical fume hood.An engineering control that is the primary method for preventing inhalation of airborne particles and vapors.
RespiratorA NIOSH-approved respirator may be required for non-routine operations or emergencies.To be used only when engineering controls are not sufficient and after a formal respiratory protection program has been established.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation and Area Setup :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

  • Donning PPE :

    • Follow a strict sequence for putting on PPE: lab coat, then safety goggles and face shield (if needed), and finally, gloves. This ensures that gloves, the most likely item to become contaminated, are put on last.

  • Handling the Compound :

    • Weighing : Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Dissolution : When preparing solutions, add the solid slowly to the solvent to avoid splashing. If heating is necessary, use a controlled source like a heating mantle.

    • Transfers : Use appropriate tools (spatulas, pipettes) to transfer the chemical, minimizing the creation of dust or aerosols.

  • Post-Handling Procedures :

    • Thoroughly decontaminate the work surface and any non-disposable equipment used.

    • Carefully remove PPE in the reverse order of donning (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area Designate & Prepare Work Area gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Perform Transfers dissolve->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate dispose Segregate & Dispose of Waste transfer->dispose doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exit

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Stewardship

Proper waste management is a critical component of laboratory safety and environmental responsibility.[3]

  • Waste Segregation : All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:

    • Unused or excess chemical.

    • Contaminated disposable items (gloves, weighing boats, pipette tips).

    • Contaminated solvents or solutions.

  • Containerization :

    • Use clearly labeled, leak-proof containers compatible with the chemical waste.[6]

    • The label should include the chemical name, "Hazardous Waste," and any relevant hazard symbols.

  • Storage :

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[6]

  • Disposal :

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]

    • Never dispose of aromatic amine waste down the drain, as it can be harmful to aquatic life.[6]

By integrating these principles and protocols into your daily laboratory work, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.